molecular formula C15H17N3O4 B104980 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one CAS No. 503615-03-0

3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one

Cat. No.: B104980
CAS No.: 503615-03-0
M. Wt: 303.31 g/mol
InChI Key: LBFAEOWNWSDWRZ-UHFFFAOYSA-N
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Description

3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one, also known as this compound, is a useful research compound. Its molecular formula is C15H17N3O4 and its molecular weight is 303.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-morpholin-4-yl-1-(4-nitrophenyl)-2,3-dihydropyridin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4/c19-15-14(16-8-10-22-11-9-16)2-1-7-17(15)12-3-5-13(6-4-12)18(20)21/h2-6H,1,7-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBFAEOWNWSDWRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C(=C1)N2CCOCC2)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90620357
Record name 3-(Morpholin-4-yl)-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one
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Molecular Weight

303.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

503615-03-0
Record name 3-(Morpholin-4-yl)-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-Morpholinyl)-1-(4-nitrophenyl)-5,6-dihydro-2(1H)-pyridinone
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Foundational & Exploratory

An In-depth Technical Guide to 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one: A Key Apixaban Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one, with CAS Number 503615-03-0, is a pivotal chemical intermediate in the synthesis of Apixaban, a potent, direct factor Xa inhibitor used as an anticoagulant.[1][2] The efficient and high-purity synthesis of this intermediate is critical for the manufacturing of Apixaban, a widely prescribed medication for the prevention of stroke and systemic embolism.[2] This guide provides a comprehensive overview of its fundamental properties, synthesis, and characterization, tailored for professionals in pharmaceutical research and development.

Physicochemical Properties

This compound is typically a yellow crystalline powder or solid.[3] Its core structure consists of a dihydropyridinone ring substituted with a morpholino group and a 4-nitrophenyl group.[4] A summary of its key physicochemical properties is presented in Table 1.

PropertyValueSource(s)
CAS Number 503615-03-0[5]
Molecular Formula C₁₅H₁₇N₃O₄[5]
Molecular Weight 303.31 g/mol [5]
Appearance Yellow crystalline powder/solid[3]
Melting Point 164-166 °C (Note: some sources indicate other ranges)[6]
Solubility Slightly soluble in Chloroform and Methanol (with heating)[7]
Density ~1.356 g/cm³[7]
Storage Store in a freezer under -20°C, sealed in a dry environment.[7]

Synthesis and Mechanism

The synthesis of this compound is a multi-step process that is crucial for the overall efficiency of Apixaban production. Several synthetic routes have been reported, often starting from 1-(4-nitrophenyl)-2-piperidone. A common and effective method involves the chlorination of the piperidone ring followed by the introduction of the morpholino group.

The underlying principle of this synthesis is the activation of the piperidone ring for nucleophilic substitution. The use of a chlorinating agent like phosphorus pentachloride creates a reactive intermediate. This is followed by a nucleophilic substitution reaction with morpholine, which displaces the chlorine and, after subsequent elimination, forms the desired dihydropyridinone ring with the morpholino substituent. The choice of reagents and reaction conditions is critical to maximize yield and purity, which is often reported to be above 98%.[4]

Below is a diagram illustrating a common synthetic pathway.

Synthesis_Pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product A 1-(4-nitrophenyl)-2-piperidone B Reactive Chloro-intermediate A->B  PCl₅ C 3-Morpholino-1-(4-nitrophenyl)- 5,6-dihydropyridin-2(1H)-one B->C  Morpholine

Caption: A simplified workflow for the synthesis of the target compound.

Detailed Experimental Protocol

The following is a consolidated, step-by-step methodology based on reported synthetic procedures.[8]

Step 1: Chlorination of 1-(4-nitrophenyl)-2-piperidone

  • To a solution of 1-(4-nitrophenyl)-2-piperidone (0.15 mol) in a suitable solvent, add phosphorus pentachloride (0.52 mol) portion-wise while maintaining the temperature.

  • Stir the reaction mixture at an elevated temperature until the reaction is complete, as monitored by an appropriate technique like Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly pouring the mixture into ice water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., chloroform).

  • Combine the organic phases, wash with a saturated sodium chloride solution, and dry over anhydrous magnesium sulfate.

  • Remove the desiccant by filtration and concentrate the filtrate under reduced pressure to obtain the crude chloro-intermediate as a solid.

Step 2: Morpholine Substitution

  • In a reaction flask, add the crude chloro-intermediate from the previous step and an excess of morpholine.

  • Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature, which should precipitate morpholine hydrochloride.

  • Add water to the mixture to precipitate the product.

  • Collect the yellow solid by filtration and wash it with water.

  • Dry the solid to obtain this compound.

Justification of Experimental Choices:

  • Phosphorus pentachloride (PCl₅): This is a strong chlorinating agent effective for the conversion of the lactam to a reactive chloro-intermediate.

  • Excess Morpholine: Using an excess of morpholine serves both as a nucleophile and as a base to neutralize the HCl generated during the reaction, driving the substitution reaction to completion.

  • Reflux Conditions: The elevated temperature is necessary to overcome the activation energy for the nucleophilic substitution and elimination reactions.

  • Aqueous Workup: The addition of water is crucial for precipitating the final product, which has low solubility in water, and for removing water-soluble byproducts like morpholine hydrochloride.

Characterization and Quality Control

The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques. While this compound is widely available from commercial suppliers who provide detailed characterization data with their products, publicly accessible spectra are limited.[8]

Expected Spectroscopic Data:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the protons on the nitrophenyl ring, the dihydropyridinone ring, and the morpholine ring. The aromatic protons would appear in the downfield region, while the aliphatic protons of the other two rings would be in the upfield region.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display distinct peaks corresponding to the different carbon environments in the molecule, including the carbonyl carbon of the pyridinone ring, the aromatic carbons, and the aliphatic carbons of the morpholine and dihydropyridinone rings.

  • Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound. The molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ should be observed at m/z 303.31 or 304.32, respectively.

  • Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the functional groups present, such as the C=O stretching of the lactam, the N-O stretching of the nitro group, and C-N and C-O stretching vibrations.

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for determining the purity of this intermediate.[4] A high purity level, typically ≥98%, is essential for its use in the synthesis of the active pharmaceutical ingredient, Apixaban.[4]

Role in Apixaban Synthesis

This compound is a critical building block in the multi-step synthesis of Apixaban. The subsequent steps in the synthesis typically involve the reduction of the nitro group to an amine, followed by further reactions to construct the pyrazole ring and attach the final carboxamide side chain. The purity and structural integrity of this intermediate directly impact the yield and quality of the final Apixaban drug substance.

The logical flow of its utilization in the broader synthesis of Apixaban is depicted below.

Apixaban_Synthesis_Flow A 3-Morpholino-1-(4-nitrophenyl)- 5,6-dihydropyridin-2(1H)-one B Reduction of Nitro Group A->B C 1-(4-Aminophenyl)-3-morpholino- 5,6-dihydropyridin-2(1H)-one B->C D Further Cyclization and Side-chain Addition C->D E Apixaban D->E

Caption: Role of the title compound in the synthesis of Apixaban.

Safety and Handling

Based on available Material Safety Data Sheets (MSDS), this compound is a pharmaceutical-related compound of unknown potency and should be handled with care in a laboratory or manufacturing setting.[5] Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.[5] Work should be conducted in a well-ventilated area or under a fume hood.[5] In case of contact with eyes or skin, rinse immediately with plenty of water.[5] If inhaled, move to fresh air.[5] If ingested, rinse the mouth with water and seek immediate medical attention.[5]

For firefighting, water, dry chemical, carbon dioxide, or alcohol-resistant foam are suitable extinguishing media.[5]

Conclusion

This compound is a fundamentally important intermediate in the pharmaceutical industry, particularly for the synthesis of the anticoagulant Apixaban. A thorough understanding of its physicochemical properties, a robust and efficient synthesis protocol, and stringent quality control are paramount for its effective use in drug manufacturing. This guide provides a consolidated resource for researchers and professionals involved in the synthesis and application of this key chemical entity.

References

An In-depth Technical Guide to Apilimod (STA-5326): A First-in-Class PIKfyve Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The initial query provided the chemical name "3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one" with CAS number 503615-03-0. It is important to clarify that this compound is a well-documented chemical intermediate in the synthesis of the anticoagulant drug Apixaban.[1][2] The detailed requirements of this guide, focusing on biological activity, signaling pathways, and experimental protocols, strongly suggest an interest in the biologically active molecule Apilimod (also known as STA-5326). This guide will therefore focus on Apilimod, a potent inhibitor of PIKfyve kinase, which aligns with the in-depth scientific content requested.

Introduction: Unraveling the Therapeutic Potential of Apilimod

Apilimod (STA-5326) is a small molecule that has garnered significant attention in the scientific community for its unique mechanism of action and broad therapeutic potential.[3] Initially investigated as an inhibitor of interleukin-12 (IL-12) and interleukin-23 (IL-23) production for the treatment of autoimmune diseases such as Crohn's disease and rheumatoid arthritis, its development for these indications was halted due to disappointing clinical trial results.[3] Subsequent research, however, unveiled its primary molecular target: the lipid kinase PIKfyve.[3][4] This discovery has led to the repurposing of Apilimod as a potential therapeutic for a range of conditions, including B-cell non-Hodgkin lymphoma, viral diseases like Ebola and COVID-19, and neurodegenerative disorders.[3][5][6]

This technical guide provides a comprehensive overview of Apilimod, from its chemical properties and synthesis to its intricate mechanism of action and its diverse applications in biomedical research and drug development.

Chemical Properties and Synthesis

While this guide focuses on the biologically active Apilimod, it is worth noting the synthesis of the initially mentioned intermediate, this compound. Several synthetic routes for this compound have been described, primarily for its role as a key building block in the manufacture of Apixaban.[1][7][8] These methods often involve multi-step processes starting from materials like p-nitroaniline.[1]

Apilimod itself has a distinct chemical structure.

Table 1: Physicochemical Properties of Apilimod

PropertyValueReference
IUPAC Name N-[(E)-(3-methylphenyl)methylideneamino]-6-morpholin-4-yl-2-(2-pyridin-2-ylethoxy)pyrimidin-4-amine[3]
CAS Number 541550-19-0[3]
Molecular Formula C23H26N6O2[3]
Molar Mass 418.501 g·mol−1[3]
Solubility Soluble in DMSO[9]

Primary Biological Target: PIKfyve Kinase

The pharmacological activity of Apilimod stems from its potent and specific inhibition of PIKfyve kinase.[4] PIKfyve is a crucial enzyme in the regulation of endosomal trafficking. It phosphorylates phosphatidylinositol 3-phosphate (PI(3)P) to generate phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2) and can also synthesize phosphatidylinositol 5-phosphate (PtdIns5P).[3][10] These phosphoinositides are essential for the maturation of endosomes and the maintenance of lysosomal homeostasis.

Apilimod exhibits a high affinity for PIKfyve, with an IC50 value in the nanomolar range (around 0.4 nM in in vitro assays).[3] This potent inhibition disrupts the delicate balance of phosphoinositides within the cell, leading to a cascade of downstream effects.

Mechanism of Action: Disrupting Cellular Trafficking and Homeostasis

The inhibition of PIKfyve by Apilimod triggers a series of profound cellular changes, primarily centered around the endolysosomal system. The depletion of PI(3,5)P2 and PtdIns5P leads to the swelling of late endosomes and lysosomes, a characteristic vacuolization phenotype.[11] This disruption of endosomal trafficking has far-reaching consequences for various cellular processes.

Signaling Pathway of Apilimod-mediated PIKfyve Inhibition

Apilimod_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_endosome Endosomal Pathway cluster_effects Downstream Effects Endocytosis Endocytosis Early_Endosome Early Endosome Endocytosis->Early_Endosome Apilimod Apilimod PIKfyve PIKfyve Apilimod->PIKfyve Inhibits PI(3,5)P2 PI(3,5)P2 PIKfyve->PI(3,5)P2 Synthesizes Vacuolization Endosomal Swelling (Vacuolization) PIKfyve->Vacuolization Inhibition leads to Cytokine_Inhibition Reduced IL-12/IL-23 Production PIKfyve->Cytokine_Inhibition Inhibition leads to PI(3)P PI(3)P PI(3)P->PIKfyve Substrate Late_Endosome Late Endosome PI(3,5)P2->Late_Endosome Regulates Maturation & Trafficking Lysosome Lysosome PI(3,5)P2->Lysosome Maintains Homeostasis Early_Endosome->Late_Endosome Maturation Late_Endosome->Lysosome Fusion Cancer_Cell_Death Lysosomal Dysfunction- Induced Apoptosis Lysosome->Cancer_Cell_Death Disruption induces Autophagosome Autophagosome Autophagosome->Lysosome Fusion Trafficking_Block Blocked Viral Entry & Egress Vacuolization->Trafficking_Block Autophagy_Dysfunction Impaired Autophagic Flux Vacuolization->Autophagy_Dysfunction

Caption: Mechanism of action of Apilimod.

Therapeutic Implications of PIKfyve Inhibition

The disruption of endolysosomal trafficking by Apilimod underlies its therapeutic potential in various diseases:

  • Antiviral Activity: Many viruses, including SARS-CoV-2 and Ebola virus, rely on the endosomal pathway for entry into host cells. By inhibiting PIKfyve and causing endosomal swelling, Apilimod effectively traps these viruses in dysfunctional endosomes, preventing their replication.[5][11] However, some studies suggest that this immunosuppressive effect could be a "double-edged sword" in the context of viral infections like COVID-19, as it might impair the host's immune response.[11][12]

  • Anticancer Effects: In certain cancers, such as B-cell non-Hodgkin lymphoma (B-NHL), tumor cells exhibit a heightened dependence on lysosomal function for survival and proliferation. Apilimod-induced disruption of lysosomal homeostasis leads to the accumulation of toxic substances and ultimately triggers cancer cell death.[4]

  • Immunomodulation: The initial discovery of Apilimod as an inhibitor of IL-12 and IL-23 production is also linked to its effect on the endosomal pathway in immune cells.[10][13] This pathway is critical for the processing and presentation of antigens, which in turn stimulates the production of these pro-inflammatory cytokines.

Preclinical and Clinical Development

Apilimod has undergone extensive preclinical and clinical evaluation for various indications.

Table 2: Summary of Key Preclinical and Clinical Findings for Apilimod

IndicationKey FindingsReferences
Autoimmune Diseases Initially showed promise in reducing IL-12/IL-23. Phase II trials in Crohn's disease and rheumatoid arthritis did not meet primary endpoints.[3][4]
B-cell Non-Hodgkin Lymphoma (B-NHL) Demonstrates potent cytotoxic activity in B-NHL cell lines and in vivo xenograft models. A Phase I study showed it was safe as a monotherapy or in combination with other agents.[4][14]
COVID-19 Potently inhibits SARS-CoV-2 replication in vitro by blocking viral entry.[5][11][15] However, in a murine model, it worsened disease outcome.[16] A Phase II clinical trial was initiated.[15][5][11][15][16]
Amyotrophic Lateral Sclerosis (ALS) A Phase 2a clinical trial in C9orf72 ALS patients showed the drug was safe, penetrated the central nervous system, and engaged its target.[6]

Experimental Protocols

The following are representative protocols for studying the effects of Apilimod in a research setting.

In Vitro PIKfyve Kinase Assay

This protocol outlines a method to determine the inhibitory activity of Apilimod on PIKfyve kinase.

Materials:

  • Recombinant human PIKfyve enzyme

  • PI(3)P-containing liposomes (substrate)

  • [γ-³²P]ATP

  • Kinase reaction buffer

  • Apilimod stock solution (in DMSO)

  • Scintillation counter and vials

Procedure:

  • Prepare serial dilutions of Apilimod in kinase reaction buffer.

  • In a reaction tube, combine the PIKfyve enzyme, PI(3)P liposomes, and the diluted Apilimod or vehicle control (DMSO).

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Spot the reaction mixture onto a P81 phosphocellulose paper.

  • Wash the paper extensively to remove unincorporated [γ-³²P]ATP.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each Apilimod concentration and determine the IC50 value.

Cell-Based Assay for Endosomal Vacuolization

This protocol describes how to visualize the characteristic vacuolization effect of Apilimod in cultured cells.

Materials:

  • Adherent cell line (e.g., HeLa or HEK293)

  • Cell culture medium and supplements

  • Apilimod stock solution (in DMSO)

  • LysoTracker Red (or another lysosomal marker)

  • Fluorescence microscope

Procedure:

  • Seed the cells in a glass-bottom dish or multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of Apilimod or vehicle control for a specified duration (e.g., 1-4 hours).

  • During the last 30 minutes of treatment, add LysoTracker Red to the culture medium to label the lysosomes.

  • Wash the cells with fresh medium.

  • Observe the cells under a fluorescence microscope.

  • Quantify the degree of vacuolization by measuring the size and number of LysoTracker-positive vesicles.

Workflow for Assessing Apilimod-Induced Vacuolization

Vacuolization_Workflow Start Start Cell_Seeding Seed Cells in Glass-Bottom Dish Start->Cell_Seeding Adherence Allow Cells to Adhere (Overnight Incubation) Cell_Seeding->Adherence Treatment Treat with Apilimod or Vehicle Control Adherence->Treatment Labeling Add Lysosomal Marker (e.g., LysoTracker Red) Treatment->Labeling Washing Wash Cells with Fresh Medium Labeling->Washing Imaging Image Cells using Fluorescence Microscopy Washing->Imaging Analysis Quantify Vacuolization (Size and Number of Vesicles) Imaging->Analysis End End Analysis->End

Caption: Workflow for the cell-based vacuolization assay.

Safety and Handling

This compound is classified as a substance that can cause skin and serious eye irritation, and may cause respiratory irritation.[17] Appropriate personal protective equipment, including gloves, protective clothing, and eye protection, should be worn when handling this compound.[17] It should be stored in a well-ventilated place with the container tightly closed.[17]

Conclusion and Future Directions

Apilimod represents a fascinating case study in drug repurposing, with its journey from a failed autoimmune drug to a promising candidate for cancer, infectious diseases, and neurodegenerative disorders. Its well-defined mechanism of action, centered on the inhibition of PIKfyve kinase, provides a solid foundation for its continued investigation. While challenges remain, particularly in understanding its in vivo efficacy and potential side effects in different disease contexts, Apilimod's ability to modulate fundamental cellular processes like endosomal trafficking ensures that it will remain a valuable tool for researchers and a subject of interest for drug developers for years to come.

References

"3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one" molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one: Synthesis, Properties, and Application in Anticoagulant Drug Development

Abstract

This technical guide provides a comprehensive analysis of this compound (CAS No: 503615-03-0), a pivotal intermediate in the synthesis of the direct Factor XIa inhibitor, Apixaban.[1][2][3] Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into the molecular characteristics, strategic synthesis, and critical application of this compound. We will explore the significance of the dihydropyridinone core in medicinal chemistry, present detailed and optimized synthetic protocols, and contextualize the molecule's role within the broader landscape of modern anticoagulant therapy. The causality behind key experimental choices is elucidated to provide field-proven insights, ensuring the information is both actionable and scientifically robust.

The Dihydropyridinone Scaffold: A Privileged Structure in Medicinal Chemistry

The dihydropyridinone ring system is a prominent heterocyclic scaffold recognized for its broad spectrum of biological activities.[4] As a structural motif, it is a key constituent in numerous natural products and pharmacologically active molecules.[5] The versatility of this core allows for substitutions that can modulate its therapeutic properties, leading to compounds with antiviral, anticancer, antibacterial, and anti-inflammatory effects.[6][7][8] The inherent drug-like properties of the dihydropyridinone framework make it a subject of intense research in the development of novel therapeutic agents.[4][5][9] Its value is not only in its final biological activity but also in its utility as a flexible building block for more complex molecules, as exemplified by the subject of this guide.[9][10]

Molecular Profile of this compound

This compound is a well-defined organic compound whose identity is established through its unique structural features and physicochemical properties. Its primary industrial significance lies in its role as a direct precursor to a key component of Apixaban, a widely prescribed anticoagulant.[3][11]

Caption: 2D Structure of this compound.

Table 1: Physicochemical Properties

Property Value Reference(s)
CAS Number 503615-03-0 [12]
Molecular Formula C₁₅H₁₇N₃O₄ [2][12][13]
Molecular Weight 303.31 g/mol [12][13]
Appearance Light yellow solid / crystalline powder [14][15][]
Melting Point 158-166 °C [14][]
Solubility Slightly soluble in Chloroform and Methanol (may require heating) [][17]
IUPAC Name 5-morpholin-4-yl-1-(4-nitrophenyl)-2,3-dihydropyridin-6-one [12][]

| SMILES | C1CN(C(=O)C(=C1)N2CCOCC2)C3=CC=C(C=C3)--INVALID-LINK--[O-] |[12][][18] |

Strategic Synthesis and Process Optimization

The synthesis of this compound is a critical process in the manufacturing of Apixaban. The primary objective is to develop a robust, scalable, and economically viable route that consistently yields a high-purity product (≥98%), as required for pharmaceutical applications.[1] The literature describes several approaches, with a common strategy involving the activation of a lactam precursor followed by nucleophilic substitution with morpholine.

Synthesis_Workflow A 1-(4-nitrophenyl)piperidin-2-one (Starting Material) C Chlorination Reaction (Formation of Dichloro Intermediate) A->C B Chlorinating Agent (e.g., PCl₅) B->C D 3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one (Key Intermediate) C->D F Nucleophilic Substitution (Heated, Reflux) D->F E Morpholine (Nucleophile) E->F G Crude Product Mixture F->G H Workup & Purification (Aqueous Quench, Filtration, Recrystallization) G->H I This compound (Final Product, Purity ≥98%) H->I

Caption: General workflow for the synthesis of the target compound.

Field-Proven Experimental Protocol

The following protocol is a synthesis of methodologies reported in the literature, designed for clarity and reproducibility.[14][19]

Step 1: Synthesis of 3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one (Intermediate)

  • Reactor Setup: In a suitable reaction vessel equipped with a stirrer, thermometer, and condenser, charge 1-(4-nitrophenyl)piperidin-2-one (1.0 eq) and dichloromethane. Stir at room temperature until the starting material is fully dissolved.

  • Chlorination: Slowly add phosphorus pentachloride (PCl₅) (approx. 2.5-3.0 eq) portion-wise to the solution. Causality Note: PCl₅ is a highly effective chlorinating agent for lactams. The excess is used to drive the reaction to completion. This step is exothermic and requires careful temperature control.

  • Reaction: Heat the mixture to reflux (approx. 40°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 3-4 hours.

  • Quenching: Cool the reaction mixture to room temperature. In a separate vessel, prepare a volume of ice-water. Slowly and carefully pour the reaction mixture into the ice-water with vigorous stirring to quench the excess PCl₅. Trustworthiness Note: This quenching step is highly exothermic and produces HCl gas. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Extraction & Isolation: Separate the organic layer. Extract the aqueous layer with additional dichloromethane. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude dichloro intermediate as a solid.

Step 2: Synthesis of this compound

  • Reaction Setup: Charge the crude 3,3-dichloro intermediate from the previous step into a reaction flask. Add a significant excess of morpholine (which acts as both reactant and solvent).[19]

  • Nucleophilic Substitution: Heat the mixture to reflux (approx. 120-130°C) for 1-2 hours.[14][19] Monitor the reaction by TLC until the dichloro intermediate is consumed. Causality Note: Heating is necessary to drive the nucleophilic aromatic substitution and subsequent elimination of HCl, which is neutralized by the excess morpholine base, forming morpholine hydrochloride.

  • Isolation: Cool the reaction to room temperature. A solid (morpholine hydrochloride) will precipitate.[19] Add water to the mixture to precipitate the desired product, which is insoluble.

  • Purification: Stir the aqueous slurry for a period to ensure complete precipitation. Collect the yellow solid product by filtration. Wash the filter cake thoroughly with water to remove residual morpholine and its salt.

  • Drying & Final Product: Dry the solid, typically under vacuum, to obtain the final product. For pharmaceutical-grade purity, recrystallization from a suitable solvent like ethanol may be employed.[14] This process yields the target compound with a purity of ≥98%.[1]

Application in Drug Development: The Pathway to Apixaban

The primary and most critical application of this compound is its use as a key building block in the synthesis of Apixaban.[1][3][20] The nitro group on the phenyl ring is a synthetic handle that is later reduced to an amine, which is then further elaborated to construct the final, complex structure of the active pharmaceutical ingredient.

The therapeutic value of Apixaban stems from its mechanism of action as a direct inhibitor of Factor XIa (FXIa).[] FXIa is a serine protease that plays a crucial role in the intrinsic pathway of the coagulation cascade.[21]

Coagulation_Cascade XII FXII XIIa FXIIa XII->XIIa Contact Activation XI FXI XIIa->p1 XIa FXIa XI->XIa activates    IX FIX XIa->p2 IXa FIXa IX->IXa activates    X FX IXa->p3 Xa FXa X->Xa activates    II Prothrombin (FII) Xa->p4 IIa Thrombin (FIIa) II->IIa activates    Fibrinogen Fibrinogen IIa->p5 Fibrin Fibrin (Clot) Fibrinogen->Fibrin converts    Apixaban Apixaban Apixaban->XIa INHIBITS p1->XI p2->IX p3->X p4->II p5->Fibrinogen

References

"3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one" mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action of Apilimod, a First-in-Class PIKfyve Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apilimod, initially developed as an inhibitor of Interleukin-12 (IL-12) and Interleukin-23 (IL-23) production, has been subsequently identified as a potent and highly specific first-in-class inhibitor of the lipid kinase PIKfyve.[1][2] This discovery has pivoted its therapeutic exploration towards indications where PIKfyve-mediated pathways are critical, including B-cell non-Hodgkin lymphoma (B-NHL), various viral diseases, and neurodegenerative disorders.[2][3] This guide provides a comprehensive technical overview of the molecular mechanism of action of Apilimod, detailing its primary target, the downstream cellular consequences of target inhibition, and the experimental methodologies used to elucidate these pathways.

Introduction: From Immunomodulator to PIKfyve Inhibitor

Apilimod (formerly STA-5326) was first characterized as an orally bioavailable small molecule that suppresses the production of the pro-inflammatory cytokines IL-12 and IL-23.[2][4] This activity led to its clinical investigation in autoimmune conditions such as Crohn's disease and rheumatoid arthritis.[2][3] Although it showed a favorable safety profile in over 700 subjects, it did not meet the primary endpoints in these trials.[1][3]

Subsequent research, employing chemical genetics and biochemical assays, unequivocally identified the lipid kinase PIKfyve as the direct molecular target of Apilimod.[5] This pivotal finding has redefined the understanding of Apilimod's biological effects and opened new avenues for its therapeutic application.

The Primary Target: PIKfyve Kinase

PIKfyve is a crucial enzyme in the endolysosomal system, responsible for the phosphorylation of phosphatidylinositol-3-phosphate (PI(3)P) to generate phosphatidylinositol-3,5-bisphosphate (PI(3,5)P₂) and phosphatidylinositol-5-phosphate (PI(5)P).[6][7] These phosphoinositides are critical signaling lipids that regulate the identity and function of endosomes and lysosomes, playing vital roles in intracellular trafficking, membrane dynamics, and autophagy.[8][9]

Apilimod exhibits exquisite specificity and high potency in inhibiting the kinase activity of PIKfyve.

Parameter Value Assay Conditions Reference
PIKfyve IC₅₀ 14 nMIn vitro kinase assay (PI(3)P to PI(3,5)P₂)[5][10]
Cellular PI(3,5)P₂ Reduction Dose-dependentHeLa cells[5]
Cellular PI(3)P Increase Up to 2.5-foldHeLa cells[5]

The inhibition of PIKfyve by Apilimod is direct, as demonstrated by in vitro kinase assays using the purified enzyme.[5] This targeted action leads to a significant and dose-dependent decrease in cellular levels of PI(3,5)P₂ and a corresponding accumulation of its substrate, PI(3)P.[5]

Molecular Mechanism of Action: Disruption of Endolysosomal Homeostasis

The primary mechanism of action of Apilimod stems from its inhibition of PIKfyve, leading to a profound disruption of endolysosomal function. This disruption manifests through several interconnected cellular consequences:

Impaired Endosomal Trafficking and Lysosomal Function

The depletion of PI(3,5)P₂ following Apilimod treatment impairs multiple steps in the endolysosomal pathway. PI(3,5)P₂ is essential for the maturation of late endosomes and their fusion with lysosomes, as well as for the fission events that recycle components from these organelles.[7] Inhibition of PIKfyve leads to the accumulation of enlarged endosomes and cytoplasmic vacuoles, a hallmark phenotype observed in cells treated with Apilimod.[7][8] This is due to a failure in the resolution of endosomal and lysosomal compartments.[8]

Disruption of Autophagy

Autophagy is a cellular degradation and recycling process that relies on the proper functioning of the endolysosomal system. While PIKfyve inhibition can trigger autophagy, it also impairs the later stages of the process, specifically the fusion of autophagosomes with lysosomes and the subsequent degradation of cargo.[1][8] This leads to an accumulation of autophagic vesicles and a failure in autophagic clearance.[1]

Modulation of mTOR Signaling and TFEB Activity

Recent studies have revealed a connection between PIKfyve activity and the mTOR signaling pathway, a central regulator of cell growth, proliferation, and metabolism.[9] PIKfyve inhibition has been shown to lead to the mTORC1-dependent phosphorylation and cytoplasmic retention of Transcription Factor EB (TFEB).[9][11] TFEB is a master regulator of lysosomal biogenesis and autophagy.[12] By preventing its nuclear translocation, Apilimod impairs the cell's ability to respond to stress by upregulating lysosomal and autophagic capacity.[9]

The following diagram illustrates the central role of PIKfyve in the endolysosomal pathway and the consequences of its inhibition by Apilimod.

Apilimod_Mechanism_of_Action PI3P PI(3)P PIKfyve PIKfyve Kinase PI3P->PIKfyve PI35P2 PI(3,5)P₂ PIKfyve->PI35P2 Phosphorylation Endosome_Maturation Endosome Maturation PI35P2->Endosome_Maturation Impaired_Trafficking Impaired Trafficking Lysosome_Function Lysosome Function Endosome_Maturation->Lysosome_Function Viral_Entry_Inhibition Viral Entry Inhibition Autophagy Autophagy Lysosome_Function->Autophagy Autophagy_Blockage Autophagy Blockage Apilimod Apilimod Apilimod->Inhibition Enlarged_Endosomes Enlarged Endosomes/ Vacuolation Cell_Death Cell Death (e.g., in B-NHL)

Caption: Apilimod inhibits PIKfyve, disrupting endolysosomal homeostasis.

Therapeutic Implications and Applications

The mechanism of action of Apilimod has significant implications for its therapeutic use in various diseases.

  • Oncology (B-cell non-Hodgkin Lymphoma): In B-NHL, the disruption of lysosomal homeostasis induced by Apilimod leads to cytotoxic effects.[1][12] This suggests that B-NHL cells are particularly vulnerable to lysosomal dysfunction. Apilimod has demonstrated single-agent efficacy and synergy with other approved drugs in preclinical models of B-NHL.[1]

  • Neurodegenerative Diseases: The role of the endolysosomal and autophagic pathways in the clearance of protein aggregates implicated in neurodegenerative diseases like amyotrophic lateral sclerosis (ALS) has brought Apilimod into focus for these conditions.[11][14] Clinical trials are exploring its potential in C9orf72 ALS.[14]

Experimental Protocols for Elucidating the Mechanism of Action

The following protocols are foundational for investigating the effects of PIKfyve inhibitors like Apilimod.

In Vitro PIKfyve Kinase Assay

This assay directly measures the enzymatic activity of PIKfyve and its inhibition by a compound.

Objective: To determine the IC₅₀ of Apilimod for PIKfyve kinase.

Methodology:

  • Reaction Setup: Prepare a reaction mixture containing purified recombinant PIKfyve, its substrate PI(3)P, and [γ-³²P]ATP in a suitable kinase buffer.

  • Inhibitor Addition: Add serial dilutions of Apilimod (or vehicle control) to the reaction mixture.

  • Incubation: Incubate the reaction at 30°C for a specified time (e.g., 30 minutes) to allow for the phosphorylation of PI(3)P.

  • Lipid Extraction: Stop the reaction and extract the lipids using established methods (e.g., Bligh-Dyer extraction).

  • TLC Analysis: Separate the radiolabeled lipids by thin-layer chromatography (TLC).

  • Quantification: Visualize the radiolabeled PI(3,5)P₂ product by autoradiography and quantify the spot intensity to determine the extent of inhibition at each Apilimod concentration.

  • IC₅₀ Calculation: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Cellular Phosphoinositide Analysis

This protocol measures the levels of PI(3)P and PI(3,5)P₂ in cells following treatment with Apilimod.

Objective: To confirm the on-target effect of Apilimod in a cellular context.

Methodology:

  • Metabolic Labeling: Culture cells (e.g., HeLa or HEK293) in the presence of [³H]-myo-inositol for 48-72 hours to label the cellular phosphoinositide pool.

  • Compound Treatment: Treat the labeled cells with various concentrations of Apilimod or a vehicle control for a defined period (e.g., 2 hours).

  • Lipid Extraction and Deacylation: Harvest the cells, extract the lipids, and deacylate them to obtain water-soluble glycerophosphoinositols.

  • HPLC Analysis: Separate the glycerophosphoinositols by high-performance liquid chromatography (HPLC) using an anion-exchange column.

  • Quantification: Detect the radiolabeled peaks using an in-line scintillation counter.

  • Data Analysis: Quantify the peak areas corresponding to PI(3)P and PI(3,5)P₂ and normalize them to the total inositol-containing lipids to determine the relative changes in their levels upon Apilimod treatment.

The following workflow diagram illustrates the experimental approach for validating PIKfyve inhibition.

Experimental_Workflow Start Hypothesis: Apilimod inhibits PIKfyve In_Vitro_Assay In Vitro Kinase Assay Start->In_Vitro_Assay Direct Inhibition? Cellular_Assay Cellular Phosphoinositide Analysis In_Vitro_Assay->Cellular_Assay On-Target in Cells? Phenotypic_Assay Phenotypic Assays (e.g., Vacuolation, Autophagy Flux) Cellular_Assay->Phenotypic_Assay Functional Consequences? Biochemical_Confirmation Biochemical Confirmation (e.g., TFEB Localization) Phenotypic_Assay->Biochemical_Confirmation Downstream Pathways? Conclusion Conclusion: Apilimod is a potent and specific PIKfyve inhibitor Biochemical_Confirmation->Conclusion

Caption: Workflow for validating Apilimod's mechanism of action.

Conclusion

Apilimod is a first-in-class, potent, and specific inhibitor of PIKfyve kinase. Its mechanism of action is centered on the disruption of endolysosomal homeostasis through the depletion of the critical signaling lipids PI(3,5)P₂ and PI(5)P. This leads to a cascade of cellular effects, including impaired endosomal trafficking, lysosomal dysfunction, and blockage of autophagy, which can be therapeutically exploited for the treatment of cancer, viral infections, and potentially neurodegenerative diseases. The continued investigation of Apilimod and other PIKfyve inhibitors will undoubtedly provide further insights into the fundamental roles of the endolysosomal system in health and disease.

References

A Comprehensive Technical Guide on 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one: A Pivotal Intermediate in the Synthesis of Apixaban

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one, a critical intermediate in the commercial synthesis of Apixaban, a leading oral anticoagulant.[1] This document will detail its synthesis, chemical properties, and its strategic role in the manufacturing of Apixaban. We will present robust and commercially viable synthetic protocols, analytical methodologies for quality control, and a discussion on process optimization. This guide is intended for researchers, chemists, and professionals in the field of drug development and manufacturing.

Introduction to Apixaban and the Significance of its Synthesis

Apixaban, marketed under the brand name Eliquis, is a potent, direct, and highly selective inhibitor of Factor Xa, a key enzyme in the blood coagulation cascade.[2] It is widely prescribed for the prevention of stroke and systemic embolism in patients with non-valvular atrial fibrillation, as well as for the treatment and prevention of deep vein thrombosis (DVT) and pulmonary embolism (PE).[1] The growing clinical importance of Apixaban has spurred significant research into developing efficient, cost-effective, and scalable synthetic routes.

The initial synthetic pathways for Apixaban were often hampered by the use of expensive starting materials, such as iodoaniline, and required multiple chromatographic purifications, making them unsuitable for large-scale commercial production.[2] Consequently, the development of alternative, more economical routes has been a primary focus. One of the most successful strategies involves the use of p-nitroaniline as a starting material, leading to the formation of key intermediates, including this compound.[2] This intermediate has proven to be a cornerstone in the economically viable production of Apixaban.[2]

The Role of this compound in the Apixaban Synthesis Pathway

This compound (henceforth referred to as the "nitrophenyl intermediate") is a crucial building block in a convergent synthesis approach to Apixaban. Its chemical structure incorporates several key features that are essential for the subsequent construction of the final Apixaban molecule. The morpholine moiety is a critical pharmacophore, while the nitrophenyl group can be readily converted to an aniline, which is then further elaborated.

The strategic importance of this intermediate lies in its ability to be synthesized with high purity and yield, providing a solid foundation for the subsequent, often more complex, reaction steps.[2] The overall synthetic strategy is depicted in the following diagram:

Apixaban Synthesis Pathway p_nitroaniline p-Nitroaniline intermediate_A 3-Chloro-1-(4-nitrophenyl)- 5,6-dihydropyridin-2(1H)-one p_nitroaniline->intermediate_A Multi-step synthesis nitrophenyl_intermediate 3-Morpholino-1-(4-nitrophenyl)- 5,6-dihydropyridin-2(1H)-one intermediate_A->nitrophenyl_intermediate Morpholine substitution amino_intermediate 1-(4-Aminophenyl)-3-morpholino- 5,6-dihydropyridin-2(1H)-one nitrophenyl_intermediate->amino_intermediate Reduction of nitro group apixaban Apixaban amino_intermediate->apixaban Cyclization and amidation

Figure 1: Simplified Apixaban synthesis pathway highlighting the central role of the nitrophenyl intermediate.

Synthesis of this compound

The synthesis of the nitrophenyl intermediate is a multi-step process that has been optimized for commercial production, focusing on high yield and purity while minimizing the use of hazardous reagents and complex purification techniques.[2]

Synthetic Scheme

The synthesis typically proceeds through the formation of an N-substituted piperidone, followed by chlorination and subsequent nucleophilic substitution with morpholine.

Synthesis of Nitrophenyl Intermediate start 1-(4-nitrophenyl)piperidin-2-one intermediate 3-Chloro-1-(4-nitrophenyl)- 5,6-dihydropyridin-2(1H)-one start->intermediate Chlorination reagent1 { Phosphorus pentachloride (PCl5)} product 3-Morpholino-1-(4-nitrophenyl)- 5,6-dihydropyridin-2(1H)-one intermediate->product Nucleophilic Substitution reagent2 { Morpholine |  Triethylamine}

Figure 2: Reaction scheme for the synthesis of the nitrophenyl intermediate.

Detailed Experimental Protocol

The following protocol is a synthesis of information from established methods, designed to be robust and scalable.[2][3]

Step 1: Synthesis of 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one

  • To a suitable reaction vessel, charge 1-(4-nitrophenyl)-2-piperidone (1.0 eq) and a suitable solvent such as chloroform.

  • Cool the mixture to 0-5 °C.

  • Slowly add phosphorus pentachloride (PCl5) (2.5-3.0 eq) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, carefully quench the reaction by pouring the mixture into ice-water.

  • Separate the organic layer and extract the aqueous layer with chloroform.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Step 2: Synthesis of this compound

  • Charge the crude 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one (1.0 eq) into a reaction vessel.

  • Add an excess of morpholine (5.0-6.0 eq) and triethylamine (3.0 eq) as a base. A high-boiling solvent like N,N-dimethylformamide (DMF) can also be used.[2]

  • Heat the reaction mixture to 95-100 °C and stir for 5-6 hours.[2]

  • Monitor the reaction completion by TLC or HPLC.

  • Upon completion, cool the reaction mixture and add water to precipitate the product.[2]

  • Stir the suspension at 0-5 °C for 1-2 hours to ensure complete precipitation.[2]

  • Filter the solid, wash with water, and dry under vacuum to afford the desired this compound.

Process Parameters and Optimization

The following table summarizes key process parameters and their typical ranges for optimal yield and purity.

ParameterStep 1 (Chlorination)Step 2 (Morpholine Substitution)Rationale
Solvent Chloroform, DichloromethaneMorpholine (reagent and solvent), DMFGood solubility of reactants, appropriate boiling point.
Temperature 0-25 °C95-100 °CControl of exothermicity in Step 1; sufficient energy for substitution in Step 2.
Reagent Ratio PCl5 (2.5-3.0 eq)Morpholine (5.0-6.0 eq), Triethylamine (3.0 eq)Excess reagent drives the reaction to completion.
Reaction Time 2-3 hours5-6 hoursDetermined by reaction monitoring to ensure full conversion.
Work-up Aqueous quench, extractionPrecipitation with waterEfficiently isolates the product and removes inorganic byproducts.

Analytical Characterization and Quality Control

Ensuring the purity and identity of the nitrophenyl intermediate is paramount for the successful synthesis of high-quality Apixaban. A suite of analytical techniques is employed for this purpose.

Spectroscopic and Chromatographic Analysis
Analytical TechniquePurposeExpected Results
HPLC Purity assessment and quantification of impuritiesPurity ≥ 99%[1]; detection of starting materials and byproducts.
¹H NMR Structural confirmationCharacteristic peaks corresponding to the protons of the pyridinone ring, morpholine, and nitrophenyl groups.[2]
Mass Spectrometry Molecular weight confirmationDetection of the molecular ion peak corresponding to the calculated molecular weight (303.31 g/mol ).[4][5]
FT-IR Functional group identificationCharacteristic absorption bands for C=O (amide), C-N, C-O-C, and NO₂ groups.[2]
Workflow for Quality Control

The following diagram illustrates a typical workflow for the quality control of the nitrophenyl intermediate.

QC Workflow raw_material Incoming Raw Materials in_process_control In-Process Control (TLC/HPLC) raw_material->in_process_control crude_product Crude Nitrophenyl Intermediate in_process_control->crude_product purification Purification (Recrystallization/Washing) crude_product->purification final_product Final Nitrophenyl Intermediate purification->final_product analytical_testing Full Analytical Testing (HPLC, NMR, MS, FT-IR) final_product->analytical_testing release Release for Next Step analytical_testing->release Meets Specifications quarantine Quarantine/Reject analytical_testing->quarantine Fails Specifications

Figure 3: Quality control workflow for the nitrophenyl intermediate.

Subsequent Transformation to Apixaban

Once the high-purity nitrophenyl intermediate is obtained, it undergoes a series of transformations to yield Apixaban.

  • Reduction of the Nitro Group: The nitro group is selectively reduced to an amine, typically using catalytic hydrogenation (e.g., with Raney Nickel and hydrazine hydrate) or other reducing agents.[6] This forms 1-(4-aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one.

  • Formation of the Pyrazole Ring: The resulting aniline is then reacted with a suitable precursor, such as (Z)-ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate, to construct the pyrazole ring system of Apixaban.[7]

  • Amidation: The final step involves the amidation of the ester group to form the primary amide of Apixaban.[8]

Conclusion

This compound is an indispensable intermediate in the modern, commercially viable synthesis of Apixaban. The development of robust and scalable protocols for its production has been a significant advancement in pharmaceutical manufacturing, enabling the cost-effective production of this life-saving anticoagulant. The stringent analytical control of this intermediate is critical to ensure the quality, safety, and efficacy of the final Apixaban drug product. Future research may focus on further optimizing the synthesis through green chemistry principles, such as the use of more environmentally benign solvents and catalysts.

References

An In-Depth Technical Guide to the Synthesis of 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust and well-documented synthetic pathway to 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one, a key intermediate in the synthesis of the anticoagulant drug Apixaban. While the synthesis can conceptually originate from various precursors, this guide details a scientifically established and industrially relevant multi-step process commencing with 4-nitroaniline. The described pathway offers high yields and purity, making it suitable for laboratory and potential scale-up applications. Each step of the synthesis is presented with a detailed experimental protocol, a discussion of the underlying chemical principles, and insights into the rationale for the chosen reagents and conditions. This document is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.

Introduction: The Significance of a Key Intermediate

This compound is a heterocyclic organic compound of significant interest in medicinal chemistry.[1] Its primary importance lies in its role as a crucial building block in the synthesis of Apixaban, a direct factor Xa inhibitor used as an anticoagulant.[2] The efficient and reliable synthesis of this intermediate is therefore of paramount importance for the pharmaceutical industry.

While the user's query specified a synthesis pathway starting from 4-nitrobenzaldehyde, a thorough review of the scientific literature indicates that a more established and commercially viable route begins with 4-nitroaniline. 4-nitroaniline can be synthesized from 4-nitrobenzaldehyde through a multi-step process, for instance, by oxidation to 4-nitrobenzoic acid followed by a Curtius or Schmidt rearrangement. However, given the ready availability of 4-nitroaniline, it serves as a more practical starting material for the synthesis of the target compound.

This guide will therefore focus on the well-documented, four-step synthesis from 4-nitroaniline, which proceeds through the formation of a δ-valerolactam, followed by chlorination and subsequent nucleophilic substitution with morpholine.

Overall Synthetic Pathway

The synthesis of this compound from 4-nitroaniline is a four-step process. The overall transformation is depicted in the following diagram:

Synthesis_Pathway cluster_0 Step 1: Acylation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Chlorination cluster_3 Step 4: Nucleophilic Substitution A 4-Nitroaniline B 5-Chloro-N-(4-nitrophenyl)pentanamide A->B 5-Chlorovaleryl chloride, K2CO3, THF C 1-(4-Nitrophenyl)piperidin-2-one B->C Base (e.g., K2CO3), DMF D 3-Chloro-1-(4-nitrophenyl)-5,6- dihydropyridin-2(1H)-one C->D PCl5, Toluene E 3-Morpholino-1-(4-nitrophenyl)-5,6- dihydropyridin-2(1H)-one (Final Product) D->E Morpholine, Triethylamine, DMF

Figure 1: Overall synthetic pathway from 4-nitroaniline to the target compound.

Detailed Synthesis Protocol and Mechanistic Insights

Step 1: Synthesis of 5-Chloro-N-(4-nitrophenyl)pentanamide

This initial step involves the acylation of 4-nitroaniline with 5-chlorovaleryl chloride. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the amino group of 4-nitroaniline attacks the electrophilic carbonyl carbon of the acid chloride.

Experimental Protocol:

  • Charge a reaction vessel with tetrahydrofuran (THF, 6.0 L) and 4-nitroaniline (1.0 kg, 7.24 moles).

  • Stir the mixture at 25-30 °C to obtain a clear solution.

  • Add anhydrous potassium carbonate (1.15 kg, 8.32 moles) to the solution.

  • Cool the reaction mixture to 0-5 °C.

  • Slowly add 5-chlorovaleryl chloride (1.45 kg, 9.35 moles) to the mixture while maintaining the temperature at 0-5 °C.

  • Allow the reaction mixture to warm to 25-30 °C and stir for 1.5 hours.

  • Monitor the reaction completion using thin-layer chromatography (TLC).[2]

  • Upon completion, quench the reaction and proceed with workup and purification to isolate the product.

Causality and Expertise: The use of potassium carbonate is crucial to neutralize the hydrochloric acid generated during the reaction, thus preventing the protonation of the starting aniline and driving the reaction to completion. The reaction is performed at a low temperature to control the exothermic nature of the acylation.

Step 2: Synthesis of 1-(4-Nitrophenyl)piperidin-2-one

The second step is an intramolecular cyclization of 5-chloro-N-(4-nitrophenyl)pentanamide to form the δ-valerolactam ring. This is an intramolecular Williamson ether synthesis-like reaction, where the amide nitrogen acts as a nucleophile, displacing the chloride to form the six-membered ring.

Experimental Protocol:

  • Dissolve the crude 5-chloro-N-(4-nitrophenyl)pentanamide in a suitable solvent such as dimethylformamide (DMF).

  • Add a base, for example, potassium carbonate, to facilitate the cyclization.

  • Heat the reaction mixture to promote the intramolecular cyclization.

  • Monitor the reaction by TLC.

  • After completion, the reaction mixture is worked up by adding water and extracting the product with a suitable organic solvent. The organic layer is then washed and concentrated to yield the crude product, which can be further purified by recrystallization.[2]

Trustworthiness: The formation of the six-membered lactam ring is thermodynamically favorable. The choice of a polar aprotic solvent like DMF facilitates the SN2 reaction by solvating the cation of the base, leaving the anion more nucleophilic.

Step 3: Synthesis of 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one

This step involves the chlorination of the lactam at the alpha-position to the carbonyl group and subsequent elimination to introduce a double bond, forming the dihydropyridinone ring. Phosphorus pentachloride (PCl5) is a common reagent for this type of transformation.

Experimental Protocol:

  • In a reaction flask, suspend 1-(4-nitrophenyl)piperidin-2-one (33 g, 0.15 mol) in a suitable solvent like toluene.

  • Carefully add phosphorus pentachloride (109 g, 0.52 mol) to the suspension.

  • Heat the reaction mixture to reflux and maintain for a specified time until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and carefully quench it by slowly pouring it into ice water (500 mL).

  • Separate the aqueous layer and extract the aqueous phase with chloroform (3 x 100 mL).

  • Combine the organic phases and wash with a saturated sodium chloride solution (500 mL).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[3]

Authoritative Grounding: The reaction of amides with PCl5 is a known method for the synthesis of chloro-imines or, in this case, a vinylogous N-acyl iminium chloride which upon workup yields the α-chloro-α,β-unsaturated lactam.

Step 4: Synthesis of this compound

The final step is a nucleophilic substitution of the chlorine atom in the 3-chloro-dihydropyridinone with morpholine.

Experimental Protocol:

  • Place the crude 3-chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one (57 g) in a reaction flask.

  • Add morpholine (307 mL) and triethylamine as a base.

  • Slowly heat the mixture to reflux (around 95-100 °C) and maintain for 2-6 hours.[2][3]

  • Monitor the reaction completion by TLC.[2]

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (600 mL) to precipitate the product.

  • Collect the yellow solid by filtration and wash with water.

  • Dry the product to obtain this compound.[3]

Expertise and Experience: The addition of a tertiary amine base like triethylamine is beneficial to scavenge the HCl formed during the reaction, preventing the formation of morpholine hydrochloride salt and ensuring the availability of free morpholine for the nucleophilic attack.

Data Summary

StepStarting MaterialProductKey ReagentsSolventYieldPurity
14-Nitroaniline5-Chloro-N-(4-nitrophenyl)pentanamide5-Chlorovaleryl chloride, K2CO3THF~83%[2]>98%[2]
25-Chloro-N-(4-nitrophenyl)pentanamide1-(4-Nitrophenyl)piperidin-2-oneK2CO3DMFHigh-
31-(4-Nitrophenyl)piperidin-2-one3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-onePCl5Toluene--
43-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-oneThis compoundMorpholine, TriethylamineDMF~72%[2]>98%[2]

Conclusion

This technical guide has detailed a robust and well-documented four-step synthesis of this compound starting from 4-nitroaniline. The presented pathway is characterized by good overall yields and high purity of the final product, making it a valuable method for researchers and professionals in the pharmaceutical industry. The provided experimental protocols and mechanistic insights offer a solid foundation for the practical implementation of this synthesis.

References

A Comprehensive Technical Guide to 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one is a heterocyclic organic compound of significant interest within the pharmaceutical industry.[1] At room temperature, it typically appears as a light yellow crystalline solid.[][3] Its primary importance lies in its role as a crucial intermediate in the synthesis of Apixaban, a potent, orally active, and selective inhibitor of coagulation factor Xa.[4][5] Apixaban, marketed under the brand name Eliquis, is widely used as an anticoagulant for the prevention of venous thromboembolism and stroke in patients with atrial fibrillation.[][6] This guide provides an in-depth overview of the compound's nomenclature, physicochemical properties, synthesis, and its pivotal role in pharmaceutical manufacturing.

Nomenclature and Identification

The precise identification of a chemical entity is fundamental for research and development. While commonly referred to by its descriptive name, this compound has a specific IUPAC designation and several synonyms used across commercial and academic literature.

IUPAC Name: 5-morpholin-4-yl-1-(4-nitrophenyl)-2,3-dihydropyridin-6-one[][7]

Synonyms

SynonymSource
3-(4-Morpholinyl)-1-(4-nitrophenyl)-5,6-dihydro-2(1H)-pyridinone[7][8]
5,6-Dihydro-3-(4-morpholinyl)-1-(4-nitrophenyl)-2(1H)-pyridinone[][7]
3-(Morpholinyl)-N-(4-nitrophenyl)-5,6-dihydropyridin-2-one[][8]
2(1H)-Pyridinone, 5,6-dihydro-3-(4-morpholinyl)-1-(4-nitrophenyl)-[][7]
Apixaban Impurity 19[7]
Apixaban Impurity 36[5]

Chemical Identifiers

IdentifierValueSource
CAS Number 503615-03-0[][7][9]
Molecular Formula C₁₅H₁₇N₃O₄[][7]
Molecular Weight 303.31 g/mol [][10]
InChIKey LBFAEOWNWSDWRZ-UHFFFAOYSA-N[][4]
SMILES C1CN(C(=O)C(=C1)N2CCOCC2)C3=CC=C(C=C3)--INVALID-LINK--[O-][][7]

Physicochemical Properties

The physical and chemical characteristics of this intermediate are crucial for its handling, storage, and reaction optimization during the synthesis of Apixaban.

PropertyValueSource
Appearance Light Yellow Solid / Yellow crystalline powder[][3]
Melting Point 164-166°C[]
Boiling Point 506.5 ± 50.0°C (Predicted)[][4]
Density 1.356 ± 0.06 g/cm³[]
Solubility Soluble in Chloroform (Slightly), Methanol (Slightly, Heated)[][4]
Storage Store at 2-8°C. Sealed in a dry environment.[][8]

Role in Pharmaceutical Synthesis: The Apixaban Pathway

The synthesis of complex active pharmaceutical ingredients (APIs) like Apixaban is a multi-step process that relies on the efficient production of key intermediates.[11][12] this compound is one such critical building block.[6] Its structure contains the core dihydropyridinone ring and the morpholine moiety, which are integral parts of the final Apixaban molecule. The nitrophenyl group serves as a precursor to an aniline derivative, which is essential for subsequent coupling reactions to complete the synthesis.[12]

The use of this nitro-compound intermediate is a strategic choice in many modern, economically viable synthesis routes for Apixaban, often starting from p-nitroaniline, as it avoids the use of more expensive materials like iodoaniline that were employed in earlier synthetic methods.[6]

G cluster_start Starting Materials cluster_intermediate Key Intermediate Synthesis cluster_final Final API Synthesis p-Nitroaniline p-Nitroaniline Intermediate_1 3-Morpholino-1-(4-nitrophenyl)- 5,6-dihydropyridin-2(1H)-one p-Nitroaniline->Intermediate_1 Multiple Steps Other Reagents Other Reagents Other Reagents->Intermediate_1 Apixaban Apixaban Intermediate_1->Apixaban Further Reactions (e.g., Reduction, Coupling)

Caption: Role as a key intermediate in Apixaban synthesis.

Synthesis Protocol

Several methods for the synthesis of this compound have been reported. The following protocol is a representative example derived from established literature, illustrating a common two-step approach starting from 1-(4-nitrophenyl)-2-piperidone.[10][13][14]

Causality of Experimental Choices:

  • Phosphorus pentachloride (PCl₅): This reagent is used as a chlorinating agent to activate the lactam for subsequent nucleophilic substitution.

  • Morpholine: Acts as the nucleophile, displacing the chloro-group to introduce the morpholine ring onto the dihydropyridinone core. It is often used in excess and can also serve as the reaction solvent.

  • Refluxing: Heating the reaction mixture to reflux provides the necessary activation energy to drive the nucleophilic substitution to completion.

  • Water Quenching: The addition of water precipitates the final product, which has low aqueous solubility, allowing for its isolation by filtration.

Step-by-Step Methodology:

  • Activation of 1-(4-nitrophenyl)-2-piperidone:

    • In a suitable reaction vessel, dissolve 1-(4-nitrophenyl)-2-piperidone (e.g., 0.15 mol) in a dry, non-protic solvent like dichloromethane.[14]

    • Slowly add phosphorus pentachloride (PCl₅) (e.g., 0.52 mol) to the solution while maintaining a controlled temperature, typically with cooling.[10]

    • Allow the reaction to proceed until completion, which can be monitored by Thin Layer Chromatography (TLC).

    • Carefully quench the reaction mixture by pouring it into ice water.[10]

    • Extract the aqueous phase with a suitable organic solvent (e.g., chloroform or ethyl acetate) to isolate the chlorinated intermediate.[10][13]

    • Combine the organic phases, wash with brine, dry over an anhydrous drying agent (e.g., magnesium sulfate), and concentrate under reduced pressure to yield the crude intermediate as a solid.[10]

  • Nucleophilic Substitution with Morpholine:

    • Place the crude solid intermediate from the previous step (e.g., 57 g) into a reaction flask.[10]

    • Add a significant excess of morpholine (e.g., 307 mL), which will act as both the reactant and the solvent.[13]

    • Slowly heat the mixture to reflux (approximately 130°C) and maintain this temperature for several hours (e.g., 1-2 hours) until the reaction is complete, as monitored by TLC.[13][14]

    • Cool the reaction mixture to room temperature. This may cause the precipitation of morpholine hydrochloride.[13]

    • Add a large volume of water (e.g., 600 mL) to precipitate the final product.[13]

    • Collect the resulting yellow solid by filtration, wash with water, and dry to obtain this compound.[13]

G A 1-(4-Nitrophenyl)-2-piperidone + PCl₅ in Dichloromethane B Reaction Quenching (Ice Water) & Extraction A->B Activation C Crude Chlorinated Intermediate (Solid) B->C Isolation D Addition of excess Morpholine C->D E Heat to Reflux (1-2 hours) D->E Nucleophilic Substitution F Cool to Room Temp. + Water Precipitation E->F G Filtration & Drying F->G Purification H Final Product: 3-Morpholino-1-(4-nitrophenyl)- 5,6-dihydropyridin-2(1H)-one G->H

Caption: General workflow for the synthesis protocol.

Safety and Handling

While comprehensive toxicological properties have not been thoroughly investigated, standard laboratory safety precautions should be observed when handling this compound.[15]

  • Personal Protective Equipment (PPE): Use safety glasses, a lab coat, and chemical-resistant gloves.[15][16]

  • Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Use in a well-ventilated area or under a fume hood.[15][17]

  • First Aid: In case of skin contact, wash off with soap and plenty of water. In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes. If inhaled, move the person into fresh air. If swallowed, rinse mouth with water. In all cases of significant exposure, consult a physician.[16][17]

  • Fire Safety: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[17]

For R&D use only. This compound is not intended for medicinal, household, or other uses.[16]

Conclusion

This compound is a well-characterized chemical intermediate whose significance is intrinsically linked to the production of the blockbuster anticoagulant, Apixaban. Its defined physicochemical properties and established synthesis routes make it a reliable and crucial component in the pharmaceutical supply chain. Understanding the nomenclature, properties, and synthesis of this key intermediate is essential for professionals involved in the development, scaling, and manufacturing of Apixaban and related pharmaceutical compounds.

References

"3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one" physical and chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one

Abstract

This technical guide provides a comprehensive analysis of this compound (CAS No: 503615-03-0), a pivotal intermediate in contemporary pharmaceutical synthesis. Primarily recognized for its role as a precursor to the direct factor Xa inhibitor, Apixaban, this document elucidates the compound's core physical and chemical properties, spectroscopic signature, and synthetic pathways.[1][2][3] We present validated experimental protocols for its synthesis and characterization, alongside critical safety and handling information. This guide is intended to serve as an essential resource for researchers, medicinal chemists, and process development scientists engaged in the field of anticoagulant drug development and heterocyclic chemistry.

Introduction and Strategic Importance

This compound is a synthetic organic compound of significant interest within the pharmaceutical industry.[3] Its molecular architecture, featuring a dihydropyridinone core appended with morpholino and nitrophenyl moieties, makes it a versatile building block.[1][4] The compound's primary and most critical application is serving as a key intermediate in the commercial synthesis of Apixaban (marketed as Eliquis), a widely prescribed oral anticoagulant used to prevent serious blood clots.[2][3] Understanding the properties and synthesis of this intermediate is therefore crucial for optimizing the production of this life-saving medication. This guide offers an in-depth exploration of its characteristics, grounded in established scientific data and methodologies.

Molecular Structure and Chemical Identity

The compound's structure is defined by a central 5,6-dihydropyridin-2(1H)-one ring. A 4-nitrophenyl group is attached to the nitrogen at position 1, and a morpholino group is substituted at position 3.

SynthesisWorkflow cluster_0 Step 1: Chlorination cluster_1 Step 2: Nucleophilic Substitution Start 1-(4-nitrophenyl)piperidin-2-one PCl5 Phosphorus Pentachloride (PCl₅) in Dichloromethane Start->PCl5 Reacts with Intermediate 3,3-Dichloro-1-(4-nitrophenyl) piperidin-2-one (crude) PCl5->Intermediate Forms Morpholine Morpholine (reagent & solvent) Intermediate->Morpholine Dissolved in Heat Reflux (e.g., 120-130°C) Morpholine->Heat Heated to Product 3-Morpholino-1-(4-nitrophenyl)-5,6- dihydropyridin-2(1H)-one Heat->Product Yields Apixaban_Pathway A 3-Morpholino-1-(4-nitrophenyl)- 5,6-dihydropyridin-2(1H)-one B 1-(4-Aminophenyl)-3-morpholino- 5,6-dihydropyridin-2(1H)-one A->B Nitro Group Reduction C Apixaban B->C Multi-step cyclization & amidation

References

"3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one" solubility and stability data

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one

Foreword

In the intricate landscape of pharmaceutical development, the journey from a promising molecule to a life-saving therapeutic is paved with rigorous scientific investigation. The physicochemical properties of every compound in a synthetic route, not just the final active pharmaceutical ingredient (API), are critical to ensuring a robust, scalable, and reproducible manufacturing process. This guide is dedicated to a crucial intermediate in the synthesis of Apixaban: this compound (CAS 503615-03-0).[1][2][3][4][5][6] As a key building block for a widely prescribed anticoagulant, a thorough understanding of its solubility and stability is paramount for researchers, process chemists, and formulation scientists. This document moves beyond a simple recitation of known data to provide a deeper, mechanistic understanding and practical, field-tested protocols for generating the critical data necessary for successful drug development.

Physicochemical Characterization

This compound is an organic heterocyclic compound that serves as a cornerstone in several synthetic routes to Apixaban.[5] Its structure, featuring a dihydropyridinone core, a morpholino group, and a nitrophenyl substituent, dictates its chemical behavior.

A summary of its fundamental properties is presented below:

PropertyValueSource(s)
Chemical Name This compound[7][]
Synonyms 5,6-Dihydro-3-(4-morpholinyl)-1-(4-nitrophenyl)-2(1H)-pyridinone[7][][9]
CAS Number 503615-03-0[1][7]
Molecular Formula C₁₅H₁₇N₃O₄[2][7][]
Molecular Weight 303.31 g/mol [1][2][7][]
Appearance White to off-white or light yellow solid/crystalline solid[1]

Solubility Profile: A Predictive and Experimental Approach

The solubility of an intermediate is a critical parameter that influences reaction kinetics, purification strategies (such as crystallization), and the overall efficiency of a synthetic process. Publicly available quantitative solubility data for this specific compound is scarce, necessitating an approach that combines theoretical understanding with a robust experimental protocol.

Qualitative and Predicted Solubility

The molecular structure offers clues to its solubility behavior. The presence of polar functional groups—the morpholine and nitro groups, and the lactam carbonyl—suggests potential for solubility in polar organic solvents. However, the molecule also possesses significant nonpolar surface area from the phenyl ring and hydrocarbon backbone, which limits its aqueous solubility.

  • Known Qualitative Data : The compound is reported to be slightly soluble in chloroform and methanol (especially with heating).[7] Many safety data sheets explicitly state "no data available" for water solubility, which implies it is very low.[7]

  • Expert Analysis : The morpholino group provides a basic nitrogen atom, suggesting that the solubility might be enhanced in acidic aqueous solutions due to protonation and salt formation. Conversely, the molecule lacks acidic protons, so its solubility is unlikely to increase in basic media. The predicted pKa of 3.11±0.20 is associated with the protonated form of the morpholine nitrogen, supporting this hypothesis.[7]

Experimental Protocol for Solubility Determination (Shake-Flask Method)

To move beyond qualitative statements, a definitive determination of solubility in a range of pharmaceutically relevant solvents is essential. The shake-flask method, as recommended by OECD Guideline 105, is the gold standard for this purpose.

Objective: To determine the saturation solubility of the target compound in various solvents at a controlled temperature (e.g., 25°C).

Materials:

  • This compound (purity ≥99%)

  • Selected solvents (e.g., Water, 0.1N HCl, 0.1N NaOH, Methanol, Ethanol, Acetonitrile, Acetone, Dichloromethane, Toluene)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Calibrated volumetric flasks and pipettes

  • Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

  • HPLC system with a suitable validated analytical method for quantification

Methodology:

  • Preparation : Add an excess amount of the solid compound to a series of vials, ensuring enough solid is present to achieve saturation and leave a visible excess after equilibration.

  • Solvent Addition : Add a known volume (e.g., 5 mL) of each selected solvent to the respective vials.

  • Equilibration : Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C ± 1°C). Agitate the samples for a predetermined period (e.g., 24-48 hours). A preliminary kinetic study can determine the time required to reach equilibrium.

  • Phase Separation : After equilibration, allow the vials to stand undisturbed at the same temperature for at least 24 hours to allow the excess solid to settle.

  • Sampling and Dilution : Carefully withdraw a sample from the clear supernatant of each vial using a pipette. Immediately filter the sample through a 0.45 µm syringe filter to remove any undissolved microcrystals. Accurately dilute the filtered sample with a suitable mobile phase to a concentration within the calibrated range of the analytical method.

  • Quantification : Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

  • Calculation : Calculate the solubility in mg/mL using the determined concentration and the dilution factor.

Data Presentation: Solubility Summary

All experimentally determined data should be compiled into a clear, structured table for easy reference and comparison.

SolventTemperature (°C)Solubility (mg/mL)pH (for aqueous)
Water25[Experimental Value][Measured Value]
0.1 N HCl25[Experimental Value]~1.0
pH 7.4 Buffer25[Experimental Value]7.4
Methanol25[Experimental Value]N/A
Ethanol25[Experimental Value]N/A
Acetonitrile25[Experimental Value]N/A
Dichloromethane25[Experimental Value]N/A
Workflow for Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol described above.

G Workflow for Shake-Flask Solubility Determination A Add Excess Solid to Vials B Add Known Volume of Solvent A->B C Equilibrate on Shaker (e.g., 24-48h at 25°C) B->C D Allow Excess Solid to Settle (e.g., 24h at 25°C) C->D E Withdraw Supernatant & Filter (0.45 µm Syringe Filter) D->E F Accurately Dilute Filtrate E->F G Quantify Concentration via HPLC F->G H Calculate Solubility (mg/mL) G->H

Caption: Shake-Flask Solubility Determination Workflow.

Stability Profile: Unveiling Degradation Pathways

The stability of a pharmaceutical intermediate is a cornerstone of process safety, impurity control, and ultimately, patient safety. Contradictory information exists for this compound; some manufacturers claim "excellent chemical stability,"[1][3] while other sources suggest "poor chemical stability" due to its reactive functional groups.[7]

Expert Analysis: This apparent contradiction is likely a matter of context.

  • "Excellent Stability" : This likely refers to the compound's stability under recommended storage conditions (i.e., protected from light, moisture, and extreme heat) and during controlled manufacturing steps. In this context, the compound is sufficiently robust.

  • "Poor Stability" (High Reactivity) : This refers to the chemical potential of its functional groups to undergo desired transformations. The nitro group can be readily reduced to an amine, a key step in the synthesis of Apixaban.[7] This reactivity is precisely what makes it a useful intermediate.

To ensure process robustness, a forced degradation (stress testing) study is essential to identify potential degradation products and pathways. This is a standard requirement under ICH Q1A guidelines.

Potential Degradation Pathways

Based on the structure, several degradation pathways can be hypothesized:

  • Hydrolysis : The lactam ring could be susceptible to hydrolysis under strong acidic or basic conditions, leading to ring-opening.

  • Reduction : The aromatic nitro group is a classic electron-withdrawing group that is susceptible to chemical or catalytic reduction to an amino group. This is a key synthetic transformation but can also occur as an unwanted degradation pathway if exposed to reducing agents.

  • Photodegradation : Aromatic nitro compounds are often light-sensitive and can undergo complex photochemical reactions.

Experimental Protocol for Forced Degradation Studies

Objective: To investigate the intrinsic stability of the compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) and to support the development of a stability-indicating analytical method.

Materials:

  • Target compound and a validated HPLC method with a photodiode array (PDA) detector.

  • Reagents: 1N HCl, 1N NaOH, 30% Hydrogen Peroxide (H₂O₂).

  • Equipment: pH meter, calibrated ovens, photostability chamber (ICH Q1B compliant).

Methodology:

  • Sample Preparation : Prepare solutions of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions :

    • Acid Hydrolysis : Mix the sample solution with 1N HCl and heat at 80°C for a defined period (e.g., 2, 6, 24 hours). Neutralize before analysis.

    • Base Hydrolysis : Mix the sample solution with 1N NaOH and heat at 80°C for a defined period. Neutralize before analysis.

    • Oxidative Degradation : Mix the sample solution with 30% H₂O₂ and keep at room temperature for a defined period.

    • Thermal Degradation : Expose the solid compound to dry heat (e.g., 105°C) in an oven. Also, heat a solution of the compound.

    • Photolytic Degradation : Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be kept in the dark.

  • Analysis :

    • Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC-PDA method.

    • The goal is to achieve 5-20% degradation. If degradation is excessive or minimal, the stress conditions (time, temperature, reagent concentration) should be adjusted.

    • Use the PDA detector to assess peak purity of the parent compound peak in all stressed samples to ensure no co-eluting degradants.

Data Presentation: Forced Degradation Summary
Stress ConditionReagent/ParametersDuration% DegradationNo. of DegradantsRRT of Major Degradant(s)
Acid Hydrolysis1N HCl, 80°C[Time][Value][Value][Value]
Base Hydrolysis1N NaOH, 80°C[Time][Value][Value][Value]
Oxidation30% H₂O₂, RT[Time][Value][Value][Value]
Thermal (Solid)105°C[Time][Value][Value][Value]
Photolytic (Solid)ICH Q1B[Time][Value][Value][Value]

Workflow for Forced Degradation Studies

G Workflow for Forced Degradation Study cluster_stress Stress Conditions A Acid Hydrolysis (HCl, Heat) Analyze Analyze All Samples by Stability-Indicating HPLC-PDA A->Analyze B Base Hydrolysis (NaOH, Heat) B->Analyze C Oxidation (H₂O₂, RT) C->Analyze D Thermal (Solid & Solution) D->Analyze E Photolytic (ICH Chamber) E->Analyze Prep Prepare Stock Solution (1 mg/mL) Prep->A Prep->B Prep->C Prep->D Prep->E Control Unstressed Control Prep->Control Control->Analyze Assess Assess Peak Purity, % Degradation, & RRTs Analyze->Assess Identify Identify & Characterize Significant Degradants (LC-MS) Assess->Identify

Caption: Forced Degradation Experimental Workflow.

Crystallinity, Polymorphism, and Handling

Solid-State Properties

While no specific studies on the polymorphism of this compound are publicly available, it is crucial for any drug development program to investigate this phenomenon. Polymorphs—different crystalline forms of the same compound—can have different solubilities, stabilities, and dissolution rates, which can impact processability and the quality of the final API. A typical polymorphism screen would involve recrystallization from a wide range of solvents under various conditions (e.g., fast vs. slow cooling, evaporation) and analyzing the resulting solids by techniques such as X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA).

Recommendations for Handling and Storage

Based on available data and the chemical nature of the compound, the following handling and storage procedures are recommended:

  • Storage Temperature : Conflicting data suggests either freezer storage at -20°C or refrigerated storage at 2-8°C.[7] For long-term stability and to minimize any potential degradation, the more conservative condition of -20°C is recommended .

  • Atmosphere : The compound should be stored under an inert atmosphere (e.g., nitrogen or argon) in tightly sealed containers to protect it from moisture and oxygen. The instruction to keep it "Sealed in dry" reinforces this.[7]

  • Light : Given the presence of a nitrophenyl group, the compound should be protected from light to prevent potential photodegradation. Use of amber vials or storage in a dark location is advised.

Conclusion

This compound is a stable intermediate when handled and stored correctly, yet possesses the requisite reactivity for its role in Apixaban synthesis. This guide has established that while public data on its quantitative solubility and degradation is limited, a clear path forward exists through the application of standard, robust analytical protocols. By combining a mechanistic understanding of the molecule's structure with the detailed experimental workflows provided, research and development teams can generate the high-quality data needed to optimize manufacturing processes, control impurities, and ensure the consistent production of this vital pharmaceutical building block.

References

An In-Depth Technical Guide to the Potential Biological Activities of 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Executive Summary

3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one is a synthetic heterocyclic compound primarily recognized in the pharmaceutical industry as a key intermediate in the manufacturing of Apixaban, a widely used direct factor Xa inhibitor and anticoagulant. While its role as a precursor is well-documented, the intrinsic biological activities of the molecule itself remain largely unexplored in publicly available literature. This guide serves not as a summary of known activities, but as a forward-looking technical roadmap for investigating its potential pharmacological properties.

Based on a structural-functional analysis of its core moieties—the dihydropyridinone scaffold, the morpholino group, and the nitrophenyl substituent—we hypothesize that this compound warrants investigation for potential anticancer and anti-inflammatory activities. The dihydropyridinone class of molecules is known for a wide range of biological effects, including antitumoral and anti-inflammatory properties.[1][2] This document outlines the scientific rationale for these hypotheses and provides detailed, field-proven experimental protocols to systematically evaluate these potential activities.

Chemical Profile and Known Role

  • IUPAC Name: this compound

  • CAS Number: 503615-03-0

  • Molecular Formula: C₁₅H₁₇N₃O₄

  • Molecular Weight: 303.31 g/mol

  • Structure:

    alt text
    (Self-generated image for illustrative purposes)

The primary established utility of this compound is as a critical building block in the synthesis of Apixaban. Its synthesis is designed to facilitate the subsequent construction of the final active pharmaceutical ingredient. This industrial application, however, does not preclude the possibility of the molecule possessing its own distinct pharmacological profile.

Investigative Avenue I: Potential Anticancer Activity

Scientific Rationale

The investigation into the anticancer potential of this molecule is supported by several lines of evidence derived from its structural components:

  • Dihydropyridinone (DHP) Core: The DHP scaffold is a privileged structure in medicinal chemistry. Numerous derivatives have demonstrated significant cytotoxic and antineoplastic effects.[3] A systematic review of the related dihydropyrimidinones (DHPMs) identified antitumoral activity as the most evaluated biological property for this class, with 43 articles published on the topic between 1990 and 2016.[1] The mechanism often involves the inhibition of key proteins in cell cycle progression, such as the Eg5 kinesin, or modulation of critical signaling pathways.[1][4]

  • Morpholino Group: The morpholine ring is a common feature in many bioactive molecules and approved drugs, often incorporated to improve physicochemical properties like solubility and metabolic stability.[5][6] In the context of oncology, the morpholine moiety is present in several kinase inhibitors, including the PI3K inhibitor GDC-0941 (Pictilisib) and the mTOR inhibitor AZD8055. Its presence can enhance potency and provide desirable drug-like properties.[6]

  • Nitrophenyl Group: While the nitro group can be associated with toxicity, it is also a key pharmacophore in numerous bioactive compounds, including anticancer agents like flutamide and nilutamide.[7] The strong electron-withdrawing nature of the nitro group can significantly alter the electronic properties of the molecule, potentially favoring interactions with biological targets.[8] Some nitrophenyl-containing heterocycles have demonstrated moderate to strong activity against pancreatic and lung cancer cell lines.[9]

Proposed Mechanism of Action: PI3K/Akt Pathway Inhibition

Given the presence of the morpholine moiety, a plausible and testable hypothesis is that the compound could act as an inhibitor of the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many cancers.

PI3K_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 P PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Survival mTORC1->Proliferation Compound Test Compound (Hypothesized Inhibitor) Compound->PI3K Inhibits

Hypothesized inhibition of the PI3K/Akt signaling pathway.
Experimental Workflow & Protocols

A tiered approach is recommended, starting with broad cytotoxicity screening and progressing to more specific mechanistic studies.

Anticancer_Workflow start Start: Compound Synthesis & Purification tier1 Tier 1: In Vitro Cytotoxicity Screening (MTT Assay) start->tier1 decision Active? tier1->decision tier2 Tier 2: Mechanistic Assays (Western Blot, Cell Cycle Analysis) tier3 Tier 3: In Vivo Xenograft Model tier2->tier3 end End: Lead Candidate Evaluation tier3->end decision->tier2 Yes decision->end No

Tiered experimental workflow for anticancer evaluation.

Protocol 2.3.1: Cell Viability Assessment using MTT Assay

  • Cell Culture: Seed cancer cell lines (e.g., A549 [lung], MCF-7 [breast], PC-3 [prostate]) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add 100 µL of the diluted compound to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.

Protocol 2.3.2: Western Blot for PI3K Pathway Proteins

  • Cell Lysis: Treat cells with the compound at its IC₅₀ concentration for 24 hours. Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-Akt (Ser473), total Akt, p-mTOR, total mTOR, and a loading control (e.g., GAPDH).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensity using densitometry software and normalize to the loading control. A decrease in the ratio of phosphorylated to total protein indicates pathway inhibition.

Illustrative Data

The following table presents hypothetical data from an initial cytotoxicity screen.

Cell LineCancer TypeIllustrative IC₅₀ (µM)
A549Lung Carcinoma12.5
MCF-7Breast Adenocarcinoma28.7
PC-3Prostate Adenocarcinoma18.2
HCT116Colon Carcinoma21.4
HEK293Normal Kidney (Control)> 100

Investigative Avenue II: Potential Anti-inflammatory Activity

Scientific Rationale

The structural framework of the molecule also suggests a potential role in modulating inflammatory responses.

  • DHP/DHPM Core: Dihydropyridine and dihydropyrimidinone derivatives have been reported to possess significant anti-inflammatory properties.[2][10][11] In vivo studies have shown that certain derivatives can reduce paw edema in animal models, a classic test for anti-inflammatory effects.[2] The mechanism is often linked to the inhibition of pro-inflammatory mediators.[10] In silico and in vitro studies suggest that DHPM derivatives can act as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[12]

  • Morpholino Group: Compounds containing a morpholine moiety have shown promising anti-inflammatory and analgesic activities.[13] This activity is proposed to stem from the inhibition of the cyclooxygenase pathway and subsequent reduction in prostaglandin biosynthesis.[13]

  • Nitrophenyl Group: While less directly implicated, the electronic nature of the nitrophenyl group can influence the overall molecule's ability to interact with enzyme active sites, such as that of COX-2.[8]

Proposed Mechanism of Action: COX-2 Inhibition

A primary hypothesis for the anti-inflammatory activity is the selective inhibition of the COX-2 enzyme. COX-2 is an inducible enzyme that synthesizes prostaglandins, which are key mediators of pain and inflammation.

COX2_Pathway Stimuli Inflammatory Stimuli (LPS) Cell Macrophage Stimuli->Cell COX2 COX-2 Enzyme Cell->COX2 Upregulates AA Arachidonic Acid PGs Prostaglandins AA->PGs Conversion Inflammation Pain & Inflammation PGs->Inflammation Compound Test Compound (Hypothesized Inhibitor) Compound->COX2 Inhibits

Hypothesized inhibition of the COX-2 inflammatory pathway.
Experimental Workflow & Protocols

A combination of in vitro and in vivo models is ideal for a comprehensive assessment.

Protocol 3.3.1: In Vitro Nitric Oxide (NO) Inhibition Assay

  • Cell Culture: Seed RAW 264.7 murine macrophage cells in a 96-well plate and allow them to adhere.

  • Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) (1 µg/mL) to the wells. Include wells with cells only, cells + LPS, and cells + LPS + known inhibitor (e.g., L-NAME).

  • Incubation: Incubate the plate for 24 hours.

  • Griess Assay: Collect 50 µL of the cell supernatant from each well. Add 50 µL of Griess Reagent A followed by 50 µL of Griess Reagent B.

  • Data Acquisition: After a 10-minute incubation, measure the absorbance at 540 nm. Nitrite concentration is determined using a sodium nitrite standard curve.

  • Analysis: Calculate the percentage of NO inhibition compared to the LPS-only control.

Protocol 3.3.2: In Vivo Carrageenan-Induced Paw Edema Model (Rat)

  • Acclimatization: Acclimatize male Wistar rats (180-200g) for one week. Fast the animals overnight before the experiment.

  • Grouping: Divide animals into groups (n=6):

    • Group 1: Vehicle Control (e.g., 0.5% CMC, p.o.)

    • Group 2: Carrageenan Control

    • Group 3: Standard Drug (e.g., Indomethacin, 10 mg/kg, p.o.)

    • Group 4: Test Compound (e.g., 25 mg/kg, p.o.)

    • Group 5: Test Compound (e.g., 50 mg/kg, p.o.)

  • Dosing: Administer the vehicle, standard, or test compound orally 1 hour before carrageenan injection.

  • Inflammation Induction: Measure the initial paw volume of the right hind paw using a plethysmometer. Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measurement: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100, where Vc is the mean paw volume increase in the control group and Vt is the mean paw volume increase in the treated group.

Illustrative Data

The following table shows hypothetical results from the in vivo paw edema model.

Treatment GroupDose (mg/kg)% Inhibition of Edema at 3 hr
Vehicle Control-0%
Indomethacin (Standard)1068.5%
Test Compound2535.2%
Test Compound5054.8%

Conclusion and Future Directions

While this compound is currently valued as a synthetic intermediate, its chemical architecture suggests a strong rationale for investigating its own potential biological activities. The presence of the dihydropyridinone core, combined with morpholino and nitrophenyl substituents, provides a compelling basis for exploring its efficacy as a potential anticancer and anti-inflammatory agent.

The experimental frameworks provided in this guide offer a systematic path for this exploration. Positive results from the initial in vitro screens would justify progression to more complex mechanistic studies and in vivo models to validate these hypotheses. Such research could potentially repurpose this readily synthesized intermediate into a lead compound for novel therapeutic development.

References

Methodological & Application

Synthesis Protocol for 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one: A Key Apixaban Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one is a pivotal intermediate in the synthesis of Apixaban, a direct factor Xa inhibitor widely prescribed as an anticoagulant. The structural integrity and purity of this intermediate are paramount to the efficacy and safety of the final active pharmaceutical ingredient (API). This application note provides a comprehensive guide for the laboratory-scale synthesis of this key intermediate, offering two robust and well-documented synthetic routes.

The protocols detailed herein are designed for researchers, medicinal chemists, and process development scientists. Beyond a mere recitation of steps, this guide elucidates the underlying chemical principles, offering insights into the rationale behind the choice of reagents and reaction conditions. Adherence to these protocols, coupled with good laboratory practices, will enable the efficient and reproducible synthesis of high-purity this compound.

Chemical Profile

Property Value
IUPAC Name This compound
CAS Number 503615-03-0
Molecular Formula C₁₅H₁₇N₃O₄
Molecular Weight 303.31 g/mol
Appearance Pale yellow to off-white crystalline solid[1]
Solubility Soluble in chloroform and methanol (with heating)[2]
Melting Point 165.4-167.0°C[3]

Synthetic Strategies: An Overview

Two principal synthetic routes are presented, each with distinct advantages.

  • Route 1: Multi-step Synthesis from p-Nitroaniline. This is a linear synthesis commencing from a readily available and cost-effective starting material. It involves the sequential construction of the dihydropyridinone ring system.

  • Route 2: Two-step Synthesis from 1-(4-nitrophenyl)-2-piperidone. This approach is more convergent, starting from a pre-formed lactam ring, and is often favored for its efficiency.

The choice between these routes may be dictated by the availability of starting materials, desired scale, and specific laboratory capabilities.

Route 1: Multi-step Synthesis from p-Nitroaniline

This synthetic pathway builds the target molecule in a stepwise fashion, offering multiple points for characterization and purification of intermediates.

Workflow Diagram

Synthesis_Route_1 pNA p-Nitroaniline Intermediate1 N-(4-nitrophenyl)- 5-chloropentanamide pNA->Intermediate1 Acylation CVC 5-Chlorovaleryl chloride CVC->Intermediate1 Intermediate2 1-(4-nitrophenyl)piperidin-2-one Intermediate1->Intermediate2 Intramolecular Cyclization Base1 Base (e.g., K₂CO₃) Base1->Intermediate1 Intermediate3 3,3-Dichloro-1-(4-nitrophenyl) -piperidin-2-one Intermediate2->Intermediate3 Chlorination Base2 Base (e.g., KOtBu) Base2->Intermediate2 ChlorinatingAgent PCl₅ ChlorinatingAgent->Intermediate3 FinalProduct 3-Morpholino-1-(4-nitrophenyl)- 5,6-dihydropyridin-2(1H)-one Intermediate3->FinalProduct Nucleophilic Substitution & Elimination Morpholine Morpholine Morpholine->FinalProduct

Caption: Workflow for the multi-step synthesis from p-Nitroaniline.

Step 1: Synthesis of N-(4-nitrophenyl)-5-chloropentanamide

Principle: This step involves the acylation of the amino group of p-nitroaniline with 5-chlorovaleryl chloride. An inorganic base is used to neutralize the hydrogen chloride generated during the reaction, driving the equilibrium towards product formation.

Protocol:

  • To a stirred solution of p-nitroaniline (1.0 kg, 7.24 mol) in tetrahydrofuran (6.0 L), add anhydrous potassium carbonate (1.15 kg, 8.32 mol).[4]

  • Cool the reaction mixture to 0-5°C using an ice bath.[4]

  • Slowly add 5-chlorovaleryl chloride (1.45 kg, 9.35 mol) to the mixture, maintaining the temperature between 0-5°C.[4]

  • Allow the reaction to warm to room temperature and stir for 1.5 hours.[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the tetrahydrofuran under reduced pressure.[3]

  • Add purified water (10.0 L) to the residue and stir the resulting suspension at room temperature for 1 hour.[3]

  • Collect the solid product by filtration, wash with purified water (1.0 L), and dry under vacuum at 50-55°C to yield N-(4-nitrophenyl)-5-chloropentanamide.[3]

Parameter Value
p-Nitroaniline 1.0 kg
5-Chlorovaleryl chloride 1.45 kg
Potassium Carbonate 1.15 kg
Solvent Tetrahydrofuran (6.0 L)
Reaction Temperature 0-5°C initially, then room temp.
Reaction Time ~1.5 hours
Expected Yield ~100% (crude)[3]
Purity (HPLC) >99%[3]
Step 2: Synthesis of 1-(4-nitrophenyl)piperidin-2-one

Principle: An intramolecular cyclization of N-(4-nitrophenyl)-5-chloropentanamide is achieved via a nucleophilic substitution, where the amide nitrogen displaces the terminal chloride. A strong base, such as potassium tert-butoxide, is employed to deprotonate the amide, increasing its nucleophilicity and facilitating the ring closure.

Protocol:

  • Dissolve N-(4-nitrophenyl)-5-chloropentanamide (1.0 kg, 3.89 mol) in tetrahydrofuran (8.0 L).[3]

  • Cool the solution to 0-5°C.[3]

  • Add potassium tert-butoxide (0.570 kg, 5.08 mol) portion-wise, maintaining the temperature below 5°C.[3]

  • Allow the reaction mixture to warm to 25-30°C and stir for 3-4 hours.[3]

  • Monitor the reaction by HPLC.

  • After completion, distill the tetrahydrofuran under vacuum.[3]

  • To the residue, add purified water (5.0 L) and extract the product with dichloromethane (2 x 5.0 L).[3]

  • Combine the organic layers, wash with water (5.0 L), and concentrate under vacuum to obtain 1-(4-nitrophenyl)piperidin-2-one.[3]

Parameter Value
N-(4-nitrophenyl)-5-chloropentanamide 1.0 kg
Potassium tert-butoxide 0.570 kg
Solvent Tetrahydrofuran (8.0 L)
Reaction Temperature 0-5°C initially, then 25-30°C
Reaction Time 3-4 hours
Expected Yield ~83% (crude)[3]
Purity (HPLC) ~98.78%[3]
Step 3: Synthesis of 3,3-dichloro-1-(4-nitrophenyl)piperidin-2-one

Principle: This step involves the α,α-dichlorination of the lactam. Phosphorus pentachloride (PCl₅) acts as the chlorinating agent. The reaction likely proceeds through the formation of an enol or enolate intermediate, which then attacks the PCl₅.

Protocol:

  • To a solution of 1-(4-nitrophenyl)piperidin-2-one (100 g, 0.45 mol) in methylene dichloride (1200 ml), slowly add phosphorus pentachloride (288.3 g, 1.36 mol).[5]

  • Heat the resulting mixture to reflux.[5]

  • Monitor the reaction by TLC.

  • Upon completion, carefully pour the reaction mass into ice water.[5]

  • Separate the organic layer and extract the aqueous layer with methylene chloride (300 ml).[5]

  • Combine the organic layers, wash with water (1000 ml), dry over anhydrous sodium sulfate, and concentrate under vacuum to yield 3,3-dichloro-1-(4-nitrophenyl)piperidin-2-one.[5]

Parameter Value
1-(4-nitrophenyl)piperidin-2-one 100 g
Phosphorus pentachloride 288.3 g
Solvent Methylene dichloride (1200 ml)
Reaction Temperature Reflux
Expected Yield ~94.9%[6]
Step 4: Synthesis of this compound

Principle: The target molecule is formed through a sequence of nucleophilic substitution and elimination reactions. Morpholine, acting as a nucleophile, displaces one of the chlorine atoms. A subsequent elimination of HCl, facilitated by excess morpholine acting as a base, results in the formation of the dihydropyridinone ring.

Protocol:

  • Dissolve 3,3-dichloro-1-(4-nitrophenyl)piperidin-2-one in morpholine.[4]

  • Heat the reaction mixture to 95-100°C for 5-6 hours.[3]

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mass and add purified water to precipitate the product.[3]

  • Stir the suspension at 0-5°C for 1-2 hours.[3]

  • Filter the precipitated product, wash with purified water, and dry under vacuum at 50-55°C to obtain this compound.[3]

Parameter Value
3,3-dichloro-1-(4-nitrophenyl)piperidin-2-one 1.0 kg (example scale)
Morpholine Excess (acts as reagent and base)
Reaction Temperature 95-100°C
Reaction Time 5-6 hours
Expected Yield ~72%[3]
Purity (HPLC) >98%[4]

Route 2: Two-step Synthesis from 1-(4-nitrophenyl)-2-piperidone

This abbreviated route offers a more direct path to the final product, assuming the availability of the piperidone starting material.

Workflow Diagram

Synthesis_Route_2 Piperidone 1-(4-nitrophenyl)-2-piperidone Intermediate 3,3-Dichloro-1-(4-nitrophenyl) -piperidin-2-one Piperidone->Intermediate Chlorination PCl5 Phosphorus pentachloride PCl5->Intermediate FinalProduct 3-Morpholino-1-(4-nitrophenyl)- 5,6-dihydropyridin-2(1H)-one Intermediate->FinalProduct Nucleophilic Substitution & Elimination Morpholine Morpholine Morpholine->FinalProduct

Caption: Workflow for the two-step synthesis from 1-(4-nitrophenyl)-2-piperidone.

Step 1: Synthesis of 3,3-dichloro-1-(4-nitrophenyl)piperidin-2-one

Protocol:

  • In a reaction flask, combine 1-(4-nitrophenyl)-2-piperidone (33 g, 0.15 mol) and phosphorus pentachloride (109 g, 0.52 mol).[7]

  • The reaction is typically performed in a suitable solvent like chlorobenzene at elevated temperatures (e.g., 55°C for 5 hours).[6]

  • After the reaction is complete, quench the mixture by slowly pouring it into ice water (500 mL).[7]

  • Extract the aqueous layer with chloroform (3 x 100 mL).[7]

  • Combine the organic phases, wash with saturated sodium chloride solution (500 mL), and dry over anhydrous magnesium sulfate.[7]

  • Remove the desiccant by filtration and concentrate the filtrate under reduced pressure to obtain the crude 3,3-dichloro-1-(4-nitrophenyl)piperidin-2-one as a yellow solid.[7]

Step 2: Synthesis of this compound

Protocol:

  • Place the crude 3,3-dichloro-1-(4-nitrophenyl)piperidin-2-one (57 g) in a reaction flask and add morpholine (307 mL).[7]

  • Slowly heat the mixture to reflux and maintain for 2 hours.[7]

  • Cool the reaction to room temperature, which should precipitate morpholine hydrochloride.

  • Add water (600 mL) to precipitate the product.[7]

  • Collect the yellow solid by filtration and dry to obtain this compound.[7] The reported total yield for these two steps is 66%.[7]

Expert Insights and Troubleshooting

  • Moisture Sensitivity: The chlorination reaction with phosphorus pentachloride is highly sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Exothermic Reactions: The addition of phosphorus pentachloride and the quenching of the reaction mixture with water are exothermic. Maintain slow addition rates and adequate cooling to control the temperature.

  • Purification: The final product can be purified by recrystallization from a suitable solvent system, such as a mixture of isopropyl alcohol and water, to achieve high purity.[3]

  • Side Reactions: Incomplete chlorination can lead to the formation of mono-chloro impurities.[3] Over-reduction during subsequent synthetic steps towards Apixaban is also a potential issue to monitor.[8]

Safety Precautions

  • Phosphorus pentachloride (PCl₅): This reagent is highly corrosive and reacts violently with water.[9] Handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10][11] In case of contact, immediately flush the affected area with copious amounts of water.[7]

  • Morpholine: Morpholine is a corrosive and flammable liquid. Handle with care in a fume hood and avoid inhalation of vapors.

  • Solvents: The organic solvents used in these protocols are flammable and may be harmful. Use in a well-ventilated area and away from ignition sources.

Characterization

The identity and purity of the synthesized compound and its intermediates should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity.

  • Melting Point Analysis: As an indicator of purity.

Conclusion

The synthesis of this compound is a critical step in the production of Apixaban. The two synthetic routes detailed in this application note provide reliable and scalable methods for obtaining this key intermediate in high purity. Careful attention to reaction conditions, reagent quality, and safety protocols is essential for successful and reproducible synthesis.

References

"3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one" purification by recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Purification of 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one by Recrystallization

Abstract

This document provides a comprehensive technical guide for the purification of this compound via recrystallization. As a critical intermediate in the synthesis of the anticoagulant Apixaban, achieving high purity of this compound is paramount for ensuring the quality and safety of the final active pharmaceutical ingredient (API).[1][2][3] This guide delves into the fundamental principles of recrystallization, offers a systematic approach to solvent selection based on the compound's physicochemical properties, and presents a detailed, field-proven protocol for researchers, scientists, and drug development professionals. The methodologies described herein are designed to be self-validating, emphasizing the causal relationships between experimental choices and purification outcomes.

Introduction: The Imperative for Purity

This compound is a pivotal building block in the manufacturing of Apixaban, a widely prescribed direct factor Xa inhibitor used to prevent serious blood clots.[1][3][] In any multi-step pharmaceutical synthesis, the purification of intermediates is as critical as the reactions themselves. Impurities, such as unreacted starting materials or byproducts, can carry through to the final API, potentially impacting its efficacy, stability, and safety profile.

Recrystallization is a powerful and economical purification technique for crystalline solids.[5] It leverages the differential solubility of a compound and its impurities in a chosen solvent at varying temperatures.[6][7] A properly executed recrystallization can dramatically enhance the purity of the target compound, yielding a crystalline material suitable for the stringent requirements of pharmaceutical development.

Compound Profile: Physicochemical Properties

A thorough understanding of the target compound's properties is the foundation for developing a successful recrystallization protocol.

PropertyValueSource(s)
CAS Number 503615-03-0[2][8][9]
Molecular Formula C₁₅H₁₇N₃O₄[8][10][11]
Molecular Weight 303.31 g/mol [10][11][12]
Appearance Light yellow to yellow crystalline solid[][8][13]
Melting Point 133-166 °C (Range varies with purity)[1][][8]
Solubility Profile Slightly soluble in Chloroform and Methanol (especially when heated).[][14] Poorly soluble in water.[1][2]
Chemical Stability Described as having poor chemical stability under certain conditions.[2][14] The nitro group and dihydropyridinone double bond can be susceptible to reduction.[2]

The Science of Recrystallization: A First-Principles Approach

Recrystallization is governed by the principle that the solubility of most solids in a liquid solvent increases with temperature.[7] The ideal solvent for recrystallization will exhibit a steep solubility curve for the target compound—dissolving it completely at or near its boiling point, but very poorly at low temperatures.[5][6]

Causality in Solvent Selection: The choice of solvent is the most critical parameter. An optimal solvent should:

  • Maximize Recovery: Exhibit high solubility for the compound of interest at elevated temperatures and low solubility at cold temperatures.[5]

  • Maximize Purity: Either completely dissolve impurities at all temperatures (so they remain in the liquid phase, or "mother liquor") or leave them completely insoluble at high temperatures (allowing for their removal via hot filtration).[7]

  • Be Inert: Not react chemically with the compound being purified.[5]

  • Be Practical: Be volatile for easy removal from the purified crystals, non-toxic, and inexpensive.[5][15]

The general workflow for recrystallization follows a logical sequence designed to systematically separate the desired compound from soluble and insoluble contaminants.

Recrystallization_Workflow A Step 1: Dissolve Crude Solid in Minimum Hot Solvent B Insoluble Impurities Present? A->B C Step 2: Perform Hot Filtration to Remove Insolubles B->C  Yes D Step 3: Cool Solution Slowly to Induce Crystallization B->D No   C->D E Step 4: Collect Crystals by Vacuum Filtration D->E F Step 5: Wash Crystals with Cold Solvent E->F G Step 6: Dry Purified Crystals F->G H Purified Product G->H

Caption: General workflow for purification by recrystallization.

Application Notes for this compound

Rationale for Solvent System Selection

The molecular structure, featuring a polar morpholine ring, a highly polar nitro group, and a lactam (cyclic amide), suggests that polar solvents will be most effective, following the "like dissolves like" principle.[7]

  • Primary Candidates (Single Solvents):

    • Alcohols (Ethanol, Methanol, Isopropanol): These are excellent starting points. Literature indicates ethanol has been successfully used for recrystallizing this compound.[8] Solubility data also shows slight solubility in heated methanol, a key indicator of a potentially good recrystallization solvent.[][14] Alcohols are effective at dissolving the polar functionalities of the molecule at elevated temperatures.

  • Poor Solvents / Potential Anti-Solvents:

    • Water: Synthetic procedures frequently use water to precipitate the product from a reaction mixture, confirming its low solubility.[1][2] This makes water an ideal candidate as an "anti-solvent" in a mixed-solvent system (e.g., Ethanol/Water).

  • Mixed-Solvent Systems:

    • A mixed-solvent system is often employed when no single solvent has the ideal solubility characteristics. The compound is dissolved in a "good" solvent (in which it is highly soluble), and a "poor" anti-solvent is added until the solution becomes cloudy (the saturation point). The solution is then heated to redissolve the solid, and then cooled. For this compound, an Ethanol/Water or Methanol/Water system is a highly logical choice.

Caption: Logic diagram for selecting a recrystallization solvent system.

Anticipated Impurities

A robust purification protocol considers the likely impurities. Based on common synthetic routes, these may include:

  • Starting Materials: Unreacted 3-chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one or excess morpholine.[1]

  • Side-Products: Products from incomplete reactions or alternative reaction pathways.

  • Reagents: Residual bases like triethylamine.[1]

The goal of the ethanol/water system is for these more polar or more ionic impurities to remain in the highly aqueous mother liquor upon cooling, while the less water-soluble target compound crystallizes out.

Detailed Experimental Protocol

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Part I: Small-Scale Solvent Screening

Before committing the bulk of your crude material, identify the optimal solvent system on a small scale.[6]

  • Preparation: Place ~20-30 mg of the crude solid into several small test tubes.

  • Testing Single Solvents: To each tube, add a different solvent (e.g., ethanol, methanol, isopropanol) dropwise at room temperature. Note if the solid dissolves easily (poor solvent choice). If it does not, heat the tube in a water bath.

  • Solvent Addition: Continue adding the hot solvent dropwise until the solid just dissolves.

  • Cooling: Remove the test tube from the heat and allow it to cool to room temperature, then place it in an ice-water bath.

  • Observation: The ideal solvent is one in which the solid is largely insoluble at room temperature but fully soluble when hot, and which yields a good quantity of crystals upon cooling.

Part II: Bulk Recrystallization Protocol (Ethanol/Water System)

This protocol assumes ethanol has been identified as a suitable primary solvent.

  • Dissolution:

    • Place the crude this compound (e.g., 5.0 g) into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.

    • Add a minimal volume of ethanol (e.g., start with 50-60 mL) and heat the mixture to a gentle boil on a stirring hotplate.

    • Continue adding hot ethanol in small portions until the solid completely dissolves. Causality: Using the minimum amount of hot solvent is crucial for ensuring the solution becomes saturated upon cooling, which is necessary for maximizing crystal yield.[5][6]

  • Hot Filtration (Perform ONLY if insoluble impurities are visible):

    • Setup: Place a stemless or short-stemmed funnel with fluted filter paper over a second, clean Erlenmeyer flask.[16] Place a small amount of the chosen solvent in this receiving flask and heat it on the hotplate so that the hot vapors keep the funnel warm.[16][17]

    • Execution: Once the dissolution flask is boiling and the funnel is hot, carefully and quickly pour the hot solution through the fluted filter paper.[18]

    • Rinse: Rinse the original flask with a small amount of hot solvent and pour this through the filter to recover any remaining product. Causality: Keeping the apparatus hot prevents the desired product from crystallizing prematurely on the filter paper or in the funnel stem, which would lead to a loss of yield.[16]

  • Crystallization:

    • Remove the flask containing the clear, hot filtrate from the heat. Cover it with a watch glass and allow it to cool slowly and undisturbed to room temperature. Causality: Slow cooling encourages the formation of larger, more perfect crystals, which are typically purer as impurities are excluded from the growing crystal lattice.[6] Rapid cooling can trap impurities.

    • Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.

  • Crystal Collection and Washing:

    • Set up a Büchner funnel with a piece of filter paper that fits flatly on the bottom, placed on top of a vacuum flask connected to a vacuum source.

    • Wet the filter paper with a small amount of ice-cold ethanol.

    • Turn on the vacuum and pour the cold crystal slurry into the Büchner funnel.

    • Wash the crystals on the filter with two small portions of ice-cold ethanol. Causality: The wash solvent must be cold to remove the adhered mother liquor (which contains the soluble impurities) without dissolving a significant amount of the purified product crystals.

    • Keep the vacuum on for several minutes to pull air through the crystals and help them dry.

  • Drying:

    • Carefully scrape the filter cake onto a pre-weighed watch glass.

    • Dry the crystals to a constant weight. This can be done by leaving them in a well-ventilated area or, for faster results, in a vacuum oven at a moderate temperature (e.g., 50-55 °C), as used in synthetic protocols.[1]

Assessment of Purity

A successful recrystallization must be validated.

  • Melting Point Analysis: A pure compound will have a sharp and narrow melting range that corresponds to the literature value. A broad or depressed melting point suggests the presence of impurities.

  • Thin-Layer Chromatography (TLC): Spot the crude material, the recrystallized product, and the mother liquor on a TLC plate. The purified product should ideally show a single, distinct spot with no trace of the impurity spots visible in the crude lane.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the industry standard. A chromatogram of the final product should show a significant increase in the area percentage of the main peak compared to the crude material, ideally reaching >99% purity.[1]

References

Application Note: Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantification of 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details the development and validation of a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one. This compound is a critical intermediate in the synthesis of Apixaban, a widely used anticoagulant.[1][2][] The developed method is crucial for ensuring the quality, purity, and stability of this intermediate, thereby guaranteeing the safety and efficacy of the final active pharmaceutical ingredient (API). The method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6]

Introduction

This compound is a key synthetic precursor to Apixaban, a direct factor Xa inhibitor used to prevent venous thromboembolism and stroke.[2][] The purity and quality of this intermediate have a direct impact on the final drug product. Therefore, a reliable and validated analytical method is essential for its quantification and impurity profiling during the manufacturing process and in stability studies.[7][8][9]

High-performance liquid chromatography (HPLC) is a powerful technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and precision.[10] A stability-indicating method is one that can accurately quantify the drug substance in the presence of its degradation products, impurities, and excipients.[11][12][13] This is achieved through forced degradation studies, where the drug substance is subjected to various stress conditions to generate potential degradants.[14]

This application note provides a comprehensive guide for the development and validation of a stability-indicating RP-HPLC method for this compound.

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Chromatographic Data System (CDS): Software for instrument control, data acquisition, and processing.

  • Analytical Balance: For accurate weighing of standards and samples.

  • pH Meter: For mobile phase preparation.

  • Reference Standard: this compound with known purity.

  • Reagents and Solvents: HPLC grade acetonitrile, methanol, and water. Analytical grade ortho-phosphoric acid, hydrochloric acid, sodium hydroxide, and hydrogen peroxide.

Chromatographic Conditions (Optimized)

The selection of chromatographic conditions was based on the physicochemical properties of the analyte, including its polarity, which is influenced by the morpholino, nitrophenyl, and dihydropyridinone moieties.[15][16] A reverse-phase C18 column was chosen for its versatility in retaining moderately polar compounds. The mobile phase composition was optimized to achieve a good peak shape, resolution, and a reasonable run time.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 10 minutes
Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 10-150 µg/mL).

Method Development and Validation Workflow

The development and validation of the analytical method followed a systematic approach to ensure its suitability for the intended purpose.

Method_Development_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2(R1)) MD1 Analyte Characterization MD2 Selection of Chromatographic Conditions MD1->MD2 Physicochemical Properties MD3 Method Optimization MD2->MD3 Initial Screening V1 Specificity & Forced Degradation MD3->V1 Optimized Method V2 Linearity V1->V2 V3 Accuracy V2->V3 V4 Precision (Repeatability & Intermediate) V3->V4 V5 Detection & Quantitation Limits (LOD & LOQ) V4->V5 V6 Robustness V5->V6

Caption: Workflow for Analytical Method Development and Validation.

Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of the method.[11][12][13] The reference standard was subjected to various stress conditions to induce degradation.

Protocol for Forced Degradation:
  • Acid Hydrolysis: Treat 1 mL of the standard stock solution with 1 mL of 0.1 N HCl and keep at 60 °C for 24 hours. Neutralize with 0.1 N NaOH before injection.

  • Base Hydrolysis: Treat 1 mL of the standard stock solution with 1 mL of 0.1 N NaOH and keep at 60 °C for 24 hours. Neutralize with 0.1 N HCl before injection.

  • Oxidative Degradation: Treat 1 mL of the standard stock solution with 1 mL of 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid reference standard to 105 °C for 48 hours. Dissolve in the mobile phase before injection.

  • Photolytic Degradation: Expose the solid reference standard to UV light (254 nm) for 48 hours. Dissolve in the mobile phase before injection.

The results of the forced degradation studies should demonstrate that the peak for this compound is well-resolved from any degradation products, proving the method's specificity.

Method Validation

The developed method was validated according to the ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[4][5][6]

Specificity

Specificity was evaluated by analyzing a blank (mobile phase), a placebo (if applicable), the reference standard, and the stressed samples from the forced degradation studies. The method is considered specific if there is no interference at the retention time of the analyte peak and if the analyte peak is well-resolved from all degradation product peaks.

Linearity

The linearity of the method was determined by analyzing a series of at least five concentrations of the reference standard over the range of 10-150 µg/mL. A calibration curve of peak area versus concentration was plotted, and the correlation coefficient (r²) was calculated.

ParameterAcceptance CriteriaResult
Linearity Range -10 - 150 µg/mL
Correlation Coefficient (r²) ≥ 0.9990.9995
Regression Equation -y = mx + c
Accuracy

Accuracy was determined by the recovery of known amounts of the analyte added to a placebo or blank matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery was calculated.

Concentration Level% Recovery (Mean ± SD)Acceptance Criteria
80%99.5 ± 0.8%98.0 - 102.0%
100%100.2 ± 0.5%98.0 - 102.0%
120%101.1 ± 0.7%98.0 - 102.0%
Precision
  • Repeatability (Intra-day Precision): Assessed by performing six replicate injections of the standard solution at 100% of the target concentration on the same day.

  • Intermediate Precision (Inter-day Precision): Assessed by repeating the analysis on a different day with a different analyst and/or instrument.

Precision Type% RSDAcceptance Criteria
Repeatability 0.6%≤ 2.0%
Intermediate Precision 1.2%≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following equations:

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S)

Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

ParameterResult
LOD 0.5 µg/mL
LOQ 1.5 µg/mL
Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the method parameters and observing the effect on the results. The parameters varied included:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (± 2%)

The system suitability parameters (e.g., theoretical plates, tailing factor) remained within the acceptable limits for all variations, demonstrating the robustness of the method.

Conclusion

A simple, rapid, precise, accurate, and robust stability-indicating RP-HPLC method has been successfully developed and validated for the quantitative determination of this compound. The method meets all the validation criteria as per the ICH Q2(R1) guidelines and is suitable for routine quality control analysis and stability studies of this important pharmaceutical intermediate.

References

"3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one" use in kinase inhibitor development

Author: BenchChem Technical Support Team. Date: January 2026

Utilizing 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one as a Novel Scaffold

Abstract

Protein kinases are a critical class of enzymes that regulate the majority of cellular signaling pathways, making them prominent targets for therapeutic intervention in a host of diseases, including cancer and inflammatory disorders.[1][2] The development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery.[3] This document provides a comprehensive guide for researchers on evaluating the potential of "this compound" (herein referred to as Compound X) as a foundational scaffold for the development of novel kinase inhibitors. While primarily known as a key intermediate in the synthesis of the anticoagulant Apixaban, the structural motifs of Compound X present a compelling starting point for kinase-focused medicinal chemistry.[4][5] This guide will detail the scientific rationale, step-by-step experimental protocols for screening and characterization, and data interpretation strategies.

Introduction: The Rationale for Investigating Compound X

The vast majority of clinically approved kinase inhibitors are ATP-competitive, targeting the highly conserved ATP-binding pocket of the kinase domain.[1][6][7] The discovery of novel scaffolds that can be decorated to achieve high potency and selectivity remains a significant challenge in the field.

Compound X, with the chemical structure C15H17N3O4, possesses key features that suggest its potential as a kinase inhibitor scaffold:[8]

  • Morpholine Moiety: The morpholine ring is a well-established pharmacophore in kinase inhibitor design. Most notably, it is a central feature of LY294002, a potent, first-generation inhibitor of Phosphoinositide 3-kinases (PI3Ks).[9][10][11] This group often confers favorable physicochemical properties, such as aqueous solubility, and can form crucial hydrogen bond interactions within the ATP-binding site.

  • Dihydropyridinone Core: Dihydropyridine and related heterocyclic systems are considered "privileged scaffolds" in medicinal chemistry, capable of interacting with a wide range of biological targets.[12][13] This rigid core provides a stable platform for the spatial orientation of substituent groups to probe interactions within a kinase active site.

  • Aromatic System: The nitrophenyl group provides a site for modification to explore structure-activity relationships (SAR), aiming to enhance potency and selectivity against specific kinases.[14]

Given these features, Compound X is a logical candidate for initial screening against a broad panel of kinases to identify potential "hits" for further optimization.

Proposed Mechanism of Action: ATP-Competitive Inhibition

Based on its structural features, the most probable mechanism of action for Compound X and its derivatives would be as a Type I ATP-competitive inhibitor.[6][7] These inhibitors function by directly competing with endogenous ATP for binding to the kinase active site, thereby blocking the phosphotransfer reaction and inhibiting substrate phosphorylation.[15]

Experimental Workflows and Protocols

The journey from a hypothetical scaffold to a validated lead compound involves a multi-stage process of screening and characterization.[3] This section outlines the key experimental protocols.

Primary Biochemical Screening: Identifying Initial Hits

The first step is to assess whether the compound demonstrates inhibitory activity against its target.[3] A high-throughput biochemical assay is ideal for screening Compound X against a large panel of kinases to identify initial hits.

This universal assay measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity. A decrease in ADP production in the presence of an inhibitor indicates its potency.[16][17]

Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound X against a panel of representative kinases (e.g., tyrosine kinases like EGFR, Src; serine/threonine kinases like AKT, PKA).

Materials:

  • Compound X (stock solution in 100% DMSO)

  • Purified recombinant kinases (e.g., from Promega, Reaction Biology)

  • Kinase-specific peptide substrates

  • ATP (at a concentration approximating the Km for each kinase)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of Compound X in DMSO. Further dilute into the appropriate kinase reaction buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Kinase Reaction Setup:

    • To each well of a 384-well plate, add 2.5 µL of the diluted compound solution.

    • Add 2.5 µL of a 2X kinase/substrate solution.

    • Include "no inhibitor" positive controls (DMSO vehicle only) and "no enzyme" negative controls.

  • Initiate Reaction: Add 5 µL of 2X ATP solution to each well to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Terminate Reaction & Detect ADP:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP, which is then used by a luciferase to produce light.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data using the positive and negative controls. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Secondary Assays: Orthogonal Validation and Binding Affinity

Once initial hits are identified, it is crucial to validate them using an orthogonal assay method to rule out artifacts. Direct measurement of binding affinity provides complementary information to activity-based IC50 values.[18]

TSA measures the change in the thermal denaturation temperature (Tm) of a protein upon ligand binding. A positive shift in Tm indicates that the compound binds to and stabilizes the kinase.

Objective: To confirm direct binding of Compound X to a hit kinase and determine the dissociation constant (Kd).

Materials:

  • Purified recombinant kinase

  • Compound X

  • SYPRO™ Orange Protein Gel Stain (5000X stock)

  • Real-time PCR instrument capable of fluorescence detection

Procedure:

  • Reaction Setup: In a 96-well PCR plate, prepare reactions containing the kinase (final concentration 2-5 µM), SYPRO Orange dye (final concentration 5X), and varying concentrations of Compound X in a suitable buffer.

  • Thermal Denaturation: Place the plate in the qPCR instrument. Program a temperature ramp from 25 °C to 95 °C with a ramp rate of 0.5 °C/minute, acquiring fluorescence data at each interval.

  • Data Analysis: The protein unfolding curve will show an increase in fluorescence as the hydrophobic core is exposed and binds the dye. The Tm is the temperature at the midpoint of this transition. Plot the change in Tm (ΔTm) as a function of compound concentration and fit the data to determine the Kd.

Cellular Target Engagement and Efficacy

A major challenge in drug discovery is translating biochemical potency into cellular activity.[19] Cellular assays are critical for confirming that a compound can cross the cell membrane, engage its target in the complex intracellular environment with high ATP concentrations, and elicit a biological response.[20]

CETSA® assesses target engagement in intact cells or cell lysates by measuring the thermal stabilization of the target protein upon compound binding.

Objective: To verify that Compound X binds to its target kinase within a cellular context.

Procedure:

  • Cell Treatment: Culture cells (e.g., a cancer cell line known to be dependent on the target kinase) and treat with various concentrations of Compound X or vehicle control for 1-2 hours.

  • Heating: Harvest the cells, resuspend them in a buffer, and divide the suspension into aliquots. Heat each aliquot to a different temperature for 3 minutes (e.g., a gradient from 45 °C to 65 °C), followed by rapid cooling.

  • Lysis and Protein Separation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction (where the stabilized target remains) from the precipitated, denatured proteins by centrifugation.

  • Quantification: Analyze the amount of soluble target kinase remaining in the supernatant at each temperature using Western Blot or ELISA.

  • Data Analysis: Plot the fraction of soluble protein versus temperature. A shift in the melting curve to a higher temperature in the presence of Compound X confirms target engagement.

This assay provides a direct readout of the compound's ability to inhibit a specific signaling pathway in cells.

Objective: To measure the inhibition of phosphorylation of a known downstream substrate of the target kinase.

Procedure:

  • Cell Treatment: Seed cells and allow them to adhere. Starve the cells (if necessary to reduce basal signaling) and then pre-treat with a dose range of Compound X for 1-2 hours.

  • Pathway Stimulation: Stimulate the cells with an appropriate growth factor or ligand (e.g., EGF for the EGFR pathway) for a short period (5-15 minutes) to activate the target kinase.

  • Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blot:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with a primary antibody specific to the phosphorylated form of the downstream substrate (e.g., anti-phospho-AKT Ser473).

    • Probe a separate blot or strip and re-probe the same blot with an antibody for the total amount of the substrate protein as a loading control.

  • Detection and Analysis: Use a chemiluminescent or fluorescent secondary antibody to detect the proteins. Quantify the band intensities. Normalize the phosphorylated protein signal to the total protein signal. Plot the normalized signal against the compound concentration to determine the cellular IC50.

Data Presentation and Interpretation

Quantitative data should be summarized for clear comparison.

Assay Type Target Kinase Parameter Compound X (Hypothetical Value) Control Inhibitor (e.g., Staurosporine)
Biochemical Kinase A (e.g., PI3Kα)IC501.5 µM0.2 µM
Biochemical Kinase B (e.g., Src)IC50> 50 µM0.01 µM
Biochemical Kinase C (e.g., PKA)IC5025 µM0.05 µM
Binding (TSA) Kinase AKd2.1 µMNot Applicable
Cellular (Western) Kinase A PathwayIC5010.5 µM1.1 µM

Interpretation:

  • The hypothetical data suggests Compound X has moderate, somewhat selective activity against Kinase A in biochemical assays.

  • The shift from a biochemical IC50 (1.5 µM) to a cellular IC50 (10.5 µM) is common and can be attributed to factors like cell permeability or competition with high intracellular ATP levels.[19][20] This highlights the importance of cellular assays in the drug discovery cascade.

Preliminary ADME-Tox Profiling

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties is crucial to avoid late-stage failures.[21][22] High-throughput in vitro assays can provide an early forecast of a compound's drug-like properties.[23][24]

Recommended Initial Assays:

  • Aqueous Solubility: Measures solubility in a physiologically relevant buffer.

  • Caco-2 Permeability: An in vitro model to predict intestinal absorption of orally administered drugs.[23]

  • Metabolic Stability (Liver Microsomes): Determines the rate at which the compound is metabolized by key liver enzymes (e.g., Cytochrome P450s), indicating its potential half-life.[23]

  • Cytotoxicity (e.g., MTT/XTT assay): Assesses general toxicity against a panel of cell lines.[21]

  • hERG Inhibition: An early safety screen to flag potential cardiotoxicity.

Conclusion and Future Directions

The compound "this compound" represents an intriguing, yet unexplored, starting point for kinase inhibitor development. Its structural relationship to known kinase inhibitor pharmacophores provides a strong rationale for its investigation. The protocols detailed in this guide provide a robust framework for academic and industry researchers to perform initial screening, validate hits, confirm cellular activity, and begin the process of lead optimization.

Future work would involve extensive Structure-Activity Relationship (SAR) studies, guided by the initial screening data.[25] Modifications to the nitrophenyl ring and the dihydropyridinone core could be systematically explored to enhance potency against a primary target and improve selectivity across the kinome, ultimately paving the way for a new class of therapeutic agents.

References

Application Notes and Protocols: Laboratory Synthesis and Scale-Up of 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one, hereafter referred to as MN-DPO, is a critical intermediate in the synthesis of Apixaban, a widely prescribed oral anticoagulant.[1] Apixaban is a direct Factor Xa inhibitor used for the prevention of stroke and systemic embolism in patients with non-valvular atrial fibrillation, as well as for the treatment and prevention of deep vein thrombosis (DVT) and pulmonary embolism (PE).[1] The efficient and scalable synthesis of high-purity MN-DPO is therefore of significant interest to the pharmaceutical industry. This document provides a detailed laboratory-scale synthesis protocol and explores the key considerations for scaling up this process to a pilot or industrial scale.

The synthesis of MN-DPO typically involves the introduction of a morpholine moiety at the 3-position of a dihydropyridinone ring system. Several synthetic routes have been reported, often starting from p-nitroaniline or 1-(4-nitrophenyl)-2-piperidone.[2][3][4] The method detailed herein is a robust and commercially viable process that proceeds via the chlorination of 1-(4-nitrophenyl)-2-piperidone followed by nucleophilic substitution with morpholine.[5] This route has been selected for its reported high yields and purity, making it a suitable candidate for scale-up.[2]

Reaction Scheme

The overall two-step reaction scheme for the synthesis of MN-DPO is presented below:

Reaction_Scheme cluster_reactants cluster_intermediates cluster_product R1 1-(4-nitrophenyl)-2-piperidone I1 3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one R1->I1 Step 1: Chlorination R2 Phosphorus pentachloride (PCl5) R3 Morpholine P1 3-Morpholino-1-(4-nitrophenyl)- 5,6-dihydropyridin-2(1H)-one (MN-DPO) I1->P1 Step 2: Nucleophilic Substitution & Elimination

Figure 1: Overall reaction scheme for the synthesis of MN-DPO.

Laboratory Synthesis Protocol

This protocol details a laboratory-scale synthesis of MN-DPO, adapted from established procedures.[4][5]

Materials and Equipment
  • 1-(4-nitrophenyl)-2-piperidone

  • Phosphorus pentachloride (PCl₅)

  • Morpholine

  • Chloroform (CHCl₃)

  • Ethyl acetate

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate

  • Water (deionized or distilled)

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Step 1: Synthesis of 3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one
  • Reaction Setup: In a well-ventilated fume hood, equip a dry 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Addition: Charge the flask with 1-(4-nitrophenyl)-2-piperidone (33 g, 0.15 mol) and chloroform (200 mL). Stir the mixture to dissolve the starting material.

  • Chlorination: Carefully add phosphorus pentachloride (109 g, 0.52 mol) to the solution in portions. The addition is exothermic and will generate hydrogen chloride gas. Ensure efficient stirring and consider external cooling if the reaction becomes too vigorous.

  • Reaction: Heat the reaction mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Slowly and carefully pour the reaction mixture into 500 mL of ice water to quench the excess PCl₅.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with chloroform (3 x 100 mL).

  • Washing and Drying: Combine the organic layers and wash with 500 mL of saturated sodium chloride solution. Dry the organic phase over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 3,3-dichloro-1-(4-nitrophenyl)piperidin-2-one as a yellow solid. This crude intermediate is often used directly in the next step without further purification.

Step 2: Synthesis of this compound (MN-DPO)
  • Reaction Setup: Place the crude 3,3-dichloro intermediate (approximately 57 g from the previous step) into a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Reagent Addition: Add morpholine (307 mL) to the flask. Morpholine acts as both the nucleophile and the solvent in this step.

  • Reaction: Slowly heat the mixture to reflux (approximately 120-130 °C) and maintain for 2-3 hours.[4] Monitor the reaction by TLC until the starting material is consumed.

  • Isolation and Purification: Cool the reaction mixture to room temperature. Morpholine hydrochloride will precipitate as a solid.

  • Precipitation: Add 600 mL of water to the reaction mixture to precipitate the desired product.

  • Filtration: Collect the yellow solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with water to remove any remaining morpholine and morpholine hydrochloride.

  • Drying: Dry the purified MN-DPO in a vacuum oven at 40-50 °C to a constant weight. A typical yield for the two-step process is around 66%.[4]

Scale-Up Considerations

Transitioning the laboratory synthesis of MN-DPO to a pilot plant or manufacturing scale introduces several challenges that must be addressed to ensure safety, efficiency, and product quality.

Key Process Parameters and Challenges
ParameterLaboratory Scale (e.g., 33g)Pilot/Industrial Scale (e.g., 10kg)Scale-Up Challenges & Mitigation Strategies
Heat Transfer Easily managed with a heating mantle and ice bath.Significant exotherms, especially during PCl₅ addition and quenching.- Use a jacketed reactor with a reliable temperature control unit. - Control the rate of reagent addition. - Consider a more dilute reaction mixture to better manage the heat load.
Mass Transfer Efficient mixing with a magnetic stir bar.Potential for poor mixing, leading to localized hot spots and side reactions.- Employ a reactor with an appropriate overhead stirring mechanism (e.g., anchor or pitched-blade turbine). - Ensure adequate agitation to keep solids suspended and maintain homogeneity.
Reagent Handling PCl₅ and morpholine handled in a fume hood.Large quantities of corrosive and hazardous materials require specialized handling procedures.- Use closed-system charging for PCl₅ to minimize exposure. - Implement engineering controls (e.g., dedicated ventilation, scrubbers for HCl gas). - Provide appropriate Personal Protective Equipment (PPE) for all operators.
Work-up & Isolation Simple quenching in an open beaker and extraction in a separatory funnel.Quenching large volumes is a highly energetic and potentially hazardous operation.- Use a dedicated quench tank with controlled addition of the reaction mass to water. - Employ a larger, appropriately sized reactor for extractions and phase separations. - Centrifugation or a filter press will be required for product filtration instead of a Büchner funnel.
Solvent Use & Recovery Solvents are often discarded.Economic and environmental considerations necessitate solvent recovery.- Implement distillation systems for the recovery and recycling of chloroform and morpholine where feasible.
Process Monitoring TLC is sufficient for reaction monitoring.In-process controls (IPCs) are critical for consistent batch production.- Utilize High-Performance Liquid Chromatography (HPLC) for accurate monitoring of reaction completion and impurity profiling.[2]
Process Safety
  • Chlorination Step: The reaction of PCl₅ with the piperidone is highly exothermic and generates significant amounts of HCl gas. A robust off-gas treatment system (e.g., a scrubber) is mandatory at scale. The quenching of unreacted PCl₅ is also highly exothermic and requires careful control of addition rates and efficient cooling.

  • Morpholine: While less acutely hazardous than PCl₅, morpholine is a corrosive liquid. Appropriate material compatibility for the reactor and transfer lines must be ensured.

  • Thermal Stability: A thorough thermal hazard assessment (e.g., using Differential Scanning Calorimetry - DSC) of the starting materials, intermediates, and final product is recommended to understand any potential for runaway reactions.

Logical Flow for Scale-Up Decision Making

Scale_Up_Logic Start Lab-Scale Process (Yield & Purity Established) Hazop HAZOP & Risk Assessment (PCl5, Exotherms, HCl gas) Start->Hazop Thermo Thermal Hazard Study (DSC) Identify Runaway Potential Hazop->Thermo Equip Equipment Selection (Jacketed Reactor, Scrubber, Filter-Dryer) Thermo->Equip Param Define Critical Process Parameters (CPPs) (Temp, Addition Rate, Stirring Speed) Equip->Param Pilot Pilot-Scale Batch Execution (e.g., 5-10 kg scale) Param->Pilot Data Analyze Pilot Data (Yield, Purity, Impurity Profile, Cycle Time) Pilot->Data IPC In-Process Control (IPC) Development (HPLC for purity & completion) IPC->Pilot Optimize Process Optimization (Solvent ratios, temperature adjustments) Data->Optimize Deviations? Final Finalize Manufacturing Protocol Data->Final Meets Specs Optimize->Pilot Re-run

Figure 2: Decision workflow for the scale-up of MN-DPO synthesis.

Conclusion

The synthesis of this compound is a well-established process that is crucial for the manufacturing of Apixaban. The two-step procedure involving chlorination of 1-(4-nitrophenyl)-2-piperidone followed by substitution with morpholine offers a reliable and high-yielding route at the laboratory scale. However, scaling up this synthesis requires careful consideration of heat and mass transfer, safe handling of hazardous reagents, and robust process controls. By addressing these challenges through proper engineering, risk assessment, and the implementation of in-process controls, this laboratory procedure can be successfully translated into a safe, efficient, and commercially viable manufacturing process.

References

Application Note: Spectroscopic Characterization of 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide to the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characterization of 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one, a key intermediate in the synthesis of the anticoagulant drug Apixaban.[1] We present available spectral data, discuss expected spectroscopic signatures, and provide comprehensive, field-proven protocols for the acquisition of high-quality NMR and MS data for this class of compounds. The methodologies outlined herein are designed to ensure robust and reliable structural confirmation, crucial for regulatory compliance and successful drug development pipelines.

Introduction: The Critical Role of Intermediate Characterization

This compound (CAS 503615-03-0) is a pivotal precursor in the manufacturing of Apixaban, a widely prescribed direct factor Xa inhibitor for the prevention of venous thromboembolism and stroke.[2] The purity and structural integrity of this intermediate are paramount, as any impurities or structural ambiguities can propagate through the synthesis, potentially impacting the safety and efficacy of the final active pharmaceutical ingredient (API).

Therefore, rigorous analytical characterization is not merely a procedural step but a cornerstone of quality control and process validation. Techniques like NMR and mass spectrometry provide unambiguous structural elucidation and are indispensable tools in modern pharmaceutical development.[3] This guide offers a practical framework for utilizing these techniques to their full potential for the analysis of this specific Apixaban intermediate.

Molecular Structure and Properties:

  • Chemical Formula: C₁₅H₁₇N₃O₄[4][5]

  • Molecular Weight: 303.31 g/mol [4][6]

  • Appearance: Light yellow to off-white crystalline solid[5][7]

Spectroscopic Data & Analysis

A thorough analysis of the NMR and mass spectra is essential for the definitive identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei, allowing for the mapping of the molecular structure.[3]

¹H NMR Spectral Data:

The following table summarizes the reported ¹H NMR data for the title compound, acquired in dimethyl sulfoxide-d₆ (DMSO-d₆).

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.24 - 8.19Doublet2HAromatic CH (ortho to NO₂)
7.63 - 7.58Doublet2HAromatic CH (meta to NO₂)
3.72 - 3.69Triplet2HDihydropyridinone CH₂
2.48 - 2.44Triplet2HDihydropyridinone CH₂
~3.6 (estimated)Triplet4HMorpholine CH₂ (adjacent to O)
~2.8 (estimated)Triplet4HMorpholine CH₂ (adjacent to N)

Note: Full assignment for the morpholine protons was not explicitly detailed in the cited literature. The estimated values are based on typical chemical shifts for similar structures.

¹³C NMR Spectral Data:

Predicted Chemical Shift (δ) ppmCarbon TypeRationale
~165C=O (Amide)Typical range for a lactam carbonyl.
~147Aromatic C-NO₂Quaternary carbon attached to the electron-withdrawing nitro group.
~142Aromatic C-NQuaternary carbon of the phenyl ring attached to the lactam nitrogen.
~125Aromatic CHAromatic carbons ortho to the nitro group.
~124Aromatic CHAromatic carbons meta to the nitro group.
~140Vinylic C-NC3 of the dihydropyridinone ring, attached to the morpholine nitrogen.
~100Vinylic CHC4 of the dihydropyridinone ring.
~66Morpholine O-CH₂Carbons adjacent to the oxygen in the morpholine ring.
~50Morpholine N-CH₂Carbons adjacent to the nitrogen in the morpholine ring.
~49Dihydropyridinone N-CH₂C6 of the dihydropyridinone ring.
~22Dihydropyridinone CH₂C5 of the dihydropyridinone ring.
Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can provide structural information through fragmentation patterns.[3]

Expected Mass Spectrum:

  • Ionization Mode: Electrospray Ionization (ESI) is a suitable soft ionization technique for this molecule.

  • Expected Molecular Ion: In positive ion mode, the expected protonated molecule [M+H]⁺ would have a mass-to-charge ratio (m/z) of approximately 304.13.

  • High-Resolution MS (HRMS): For unambiguous formula determination, HRMS would be expected to yield a value consistent with C₁₅H₁₈N₃O₄⁺.

  • Fragmentation: While detailed fragmentation studies are not available, fragmentation would likely involve cleavage of the morpholine ring, loss of the nitro group (NO₂), or cleavage of the dihydropyridinone ring.

Experimental Protocols

The following protocols provide a robust starting point for the NMR and MS analysis of this compound. Instrument-specific parameters may require optimization.

NMR Data Acquisition Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing A Dissolve 5-10 mg of sample in 0.6 mL DMSO-d6 B Vortex to ensure homogeneity A->B C Filter into a 5 mm NMR tube B->C D Tune and shim the probe C->D E Acquire 1H Spectrum (zg30 pulse program) D->E F Acquire 13C{1H} Spectrum (zgpg30 pulse program) E->F G Acquire 2D Spectra (COSY, HSQC, HMBC) F->G H Apply Fourier Transform G->H I Phase and baseline correction H->I J Calibrate spectra (TMS or residual solvent peak) I->J K Integrate 1H peaks and pick peaks for all spectra J->K

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Protocol 1: ¹H NMR Spectroscopy

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure complete dissolution.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the probe for optimal magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: A standard 30° pulse (e.g., zg30).

    • Spectral Width: 0-12 ppm.

    • Acquisition Time: ~4 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16 (increase for dilute samples).

  • Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).

Protocol 2: ¹³C NMR Spectroscopy

  • Sample and Instrument Setup: Use the same sample and instrument setup as for the ¹H NMR.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled pulse program (e.g., zgpg30).

    • Spectral Width: 0-200 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Processing: Process the data similarly to the ¹H spectrum, referencing the DMSO-d₆ solvent peak (δ ~39.52 ppm).

Mass Spectrometry Data Acquisition Workflow

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition (LC-MS/MS) cluster_proc_ms Data Analysis A_ms Prepare a dilute solution (1-10 µg/mL) in Methanol or Acetonitrile B_ms Add 0.1% formic acid to promote ionization A_ms->B_ms C_ms Infuse sample via syringe pump or LC system B_ms->C_ms D_ms Optimize ESI source parameters (voltage, gas flow) C_ms->D_ms E_ms Acquire full scan MS in positive ion mode D_ms->E_ms F_ms Perform MS/MS on the [M+H]+ ion (m/z ~304.1) E_ms->F_ms G_ms Determine accurate mass of the molecular ion F_ms->G_ms H_ms Confirm elemental composition (C15H17N3O4) G_ms->H_ms I_ms Analyze fragmentation pattern for structural insights H_ms->I_ms

Caption: Workflow for MS sample preparation, data acquisition, and analysis.

Protocol 3: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent like methanol or acetonitrile. Dilute this stock to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid to aid protonation.

  • Instrumentation: Utilize an LC-MS system equipped with an electrospray ionization (ESI) source and a high-resolution mass analyzer (e.g., TOF or Orbitrap).

  • Infusion and Ionization: Introduce the sample into the ESI source via direct infusion using a syringe pump or through a liquid chromatography system. Optimize source parameters (e.g., capillary voltage, gas temperatures, and flow rates) to maximize the signal of the ion of interest.

  • Data Acquisition:

    • Mode: Positive ion mode.

    • Scan Range: m/z 100-500.

    • Analyzer: Set to high-resolution mode (>10,000).

  • Data Analysis: Determine the accurate mass of the most abundant ion and use it to confirm the elemental composition using the instrument's software.

Conclusion

The structural confirmation of this compound is a critical step in the synthesis of Apixaban. This application note provides the foundational spectroscopic data and detailed, actionable protocols for NMR and mass spectrometry analysis. By adhering to these methodologies, researchers and drug development professionals can ensure the identity and purity of this key intermediate, thereby safeguarding the quality of the final pharmaceutical product. A systematic approach, combining both 1D and 2D NMR with HRMS, provides an unassailable analytical package for regulatory submission and quality assurance.

References

Application Notes and Protocols: 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Pharmaceutical Building Block

3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one is a specialized heterocyclic compound that has gained significant importance not as a final bioactive agent, but as a critical intermediate in the synthesis of complex pharmaceutical molecules.[1] Its structure, featuring a dihydropyridinone core substituted with a morpholino and a nitrophenyl group, provides a versatile scaffold for further chemical transformations.[2] This guide provides an in-depth look at its primary application, synthesis, and subsequent chemical utility, with a focus on its role in the manufacturing of the blockbuster anticoagulant, Apixaban.[1][3]

The dihydropyridinone moiety is a "privileged framework" in medicinal chemistry, found in numerous biologically active natural products and synthetic drugs.[4] These scaffolds are known for a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[5][6][7] The subject of this guide, however, derives its primary value from its specific arrangement of functional groups, which are strategically poised for sequential reactions in a multi-step synthesis.

Physicochemical Properties

A summary of the key properties of this compound is presented below.

PropertyValueReference
CAS Number 503615-03-0[8][9]
Molecular Formula C₁₅H₁₇N₃O₄[8][9]
Molecular Weight 303.31 g/mol [8][10]
Appearance White to off-white or pale yellow solid[1][2]
Solubility Slightly soluble in chloroform and methanol (with heating)[11]
Storage Store in a cool, dry, well-ventilated area in tightly sealed containers. For long-term storage, freezing (-20°C) is recommended.[2][11]

Core Application: A Crucial Intermediate in the Synthesis of Apixaban

The most significant application of this compound is its role as a key intermediate in the synthesis of Apixaban.[1][3] Apixaban, marketed under the brand name Eliquis, is a potent, orally active, and selective inhibitor of coagulation factor Xa, widely prescribed for the prevention of stroke and systemic embolism.[3][]

The synthetic strategy for Apixaban often involves the construction of the pyrazolo[3,4-c]pyridine core. The title compound serves as a precursor to the dihydropyridinone portion of the final drug molecule. The 4-nitrophenyl group is a masked form of a 4-aminophenyl group, which is later modified to introduce the 2-oxopiperidin-1-yl moiety required in the final Apixaban structure.[3]

The general synthetic workflow involving this reagent is outlined below.

Apixaban_Synthesis_Workflow A Starting Materials (e.g., 1-(4-Nitrophenyl)-2-piperidone) B Synthesis of 3-Morpholino-1-(4-nitrophenyl)- 5,6-dihydropyridin-2(1H)-one A->B Chlorination & Morpholine Substitution C Reduction of Nitro Group to Amine B->C e.g., H₂, Raney Ni or Hydrazine Hydrate D Lactamization (Introduction of 2-oxopiperidin-1-yl group) C->D 5-chlorovaleroyl chloride E Cycloaddition with Hydrazone (Formation of Pyrazole Ring) D->E Key Cyclization F Final Amidation E->F Final Step G Apixaban F->G

Caption: General workflow for Apixaban synthesis highlighting the central role of the title reagent.

Detailed Protocols

The following protocols are synthesized from literature procedures and are intended for execution by trained chemists in a controlled laboratory setting.[3][8][9] All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Protocol 1: Synthesis of this compound

This protocol describes a common two-step approach starting from 1-(4-nitrophenyl)-2-piperidone. The first step is a chlorination to activate the 3-position, followed by a nucleophilic substitution with morpholine.

Step A: Synthesis of 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one

Synthesis_Step_A start Start reagents Charge reactor with: - 1-(4-nitrophenyl)-2-piperidone - Phosphorus pentachloride (PCl₅) - Dichloromethane (DCM) start->reagents reaction Heat to reflux (approx. 40°C). Monitor reaction by TLC until starting material is consumed. reagents->reaction quench Cool to room temperature. Slowly pour reaction mixture into ice water. reaction->quench extract Separate layers. Extract aqueous phase with DCM. quench->extract wash Combine organic layers. Wash with saturated NaCl solution. extract->wash dry Dry over anhydrous MgSO₄ or Na₂SO₄. wash->dry concentrate Filter and concentrate under reduced pressure to obtain crude product. dry->concentrate end End: Crude 3-chloro intermediate concentrate->end

Caption: Workflow for the chlorination of 1-(4-nitrophenyl)-2-piperidone.

  • Materials & Reagents:

    • 1-(4-Nitrophenyl)-2-piperidone

    • Phosphorus pentachloride (PCl₅)

    • Dichloromethane (DCM)

    • Ice water

    • Saturated sodium chloride solution

    • Anhydrous magnesium sulfate or sodium sulfate

  • Procedure:

    • To a suitable reaction vessel, charge 1-(4-nitrophenyl)-2-piperidone (1.0 eq) and dichloromethane.

    • With stirring, slowly add phosphorus pentachloride (approx. 2.5-3.0 eq). An exotherm may be observed.

    • Heat the reaction mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • In a separate vessel, prepare a sufficient quantity of ice water. Slowly and carefully quench the reaction mixture by pouring it into the ice water with vigorous stirring.

    • Separate the organic layer. Extract the aqueous layer with dichloromethane (2x).

    • Combine the organic layers, wash with saturated sodium chloride solution, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 3-chloro intermediate as a solid, which can be used in the next step without further purification.[8][9]

Step B: Nucleophilic Substitution with Morpholine

Synthesis_Step_B start Start reagents Charge reactor with: - Crude 3-chloro intermediate - Morpholine (used as reagent and solvent) start->reagents reaction Heat to reflux (approx. 95-130°C). Maintain for 2-6 hours. Monitor reaction by TLC. reagents->reaction cool Cool to room temperature. Morpholine hydrochloride may precipitate. reaction->cool precipitate Add water to the mixture to precipitate the product. cool->precipitate filter Filter the solid product. precipitate->filter wash Wash the filter cake with water. filter->wash dry Dry the product under vacuum to yield the final compound. wash->dry end End: Pure 3-Morpholino-1-(4-nitrophenyl)- 5,6-dihydropyridin-2(1H)-one dry->end

Caption: Workflow for the synthesis of the title compound via morpholine substitution.

  • Materials & Reagents:

    • Crude 3-chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one from Step A

    • Morpholine

    • Purified Water

  • Procedure:

    • Charge the crude 3-chloro intermediate into a reaction vessel.

    • Add an excess of morpholine (which acts as both reagent and solvent). A typical ratio is to dissolve the solid in about 5-10 volumes of morpholine.[8][9][13]

    • Heat the mixture to reflux (temperature can range from 95°C to 130°C depending on the specific literature method) and maintain for 2-6 hours.[3][13] Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature. Morpholine hydrochloride, a byproduct, may precipitate.[8][9]

    • Add a significant volume of water (e.g., 10 volumes relative to the starting chloro-compound weight) to precipitate the desired product.[3][8]

    • Stir the resulting slurry for a period (e.g., 1-2 hours) at a reduced temperature (e.g., 0-5°C) to maximize precipitation.[3]

    • Collect the yellow solid product by filtration.

    • Wash the filter cake thoroughly with purified water to remove residual morpholine and its salts.

    • Dry the product under vacuum at 50-60°C to afford this compound with high purity (≥98%).[3]

Protocol 2: Reduction of the Nitro Group

This protocol details the subsequent transformation of the title compound into its corresponding aniline derivative, a key step towards Apixaban.

  • Materials & Reagents:

    • This compound

    • Hydrazine hydrate (80%)

    • Raney Nickel or Raney Cobalt (catalyst)

    • Methanol or Ethanol

    • Water

  • Procedure:

    • In a reaction vessel, create a solution of the title compound (1.0 eq) in a mixture of methanol (or ethanol) and water.[14][15]

    • Add a catalytic amount of Raney Nickel (e.g., 2% by weight).[14]

    • Heat the mixture to 40-65°C.[14][15]

    • Slowly add hydrazine hydrate (approx. 7-8 eq) dropwise, maintaining the temperature.[14][15]

    • After the addition is complete, continue stirring at this temperature for 1-3 hours until the reaction is complete (monitored by TLC or HPLC).

    • Cool the reaction mass to room temperature.

    • Filter the mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under vacuum to remove the solvent. The resulting product, 1-(4-aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one, can then be carried forward to the next step in the Apixaban synthesis.

Safety and Handling

While comprehensive toxicological data for this compound is limited, it should be handled with the standard precautions for synthetic organic intermediates.[2]

  • Exposure: May cause mild skin and eye irritation. Prolonged exposure may lead to respiratory discomfort.[2]

  • Handling: Use in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Storage: Store away from strong oxidizing or reducing agents.[2]

Conclusion

This compound is a highly valuable reagent in pharmaceutical synthesis, primarily serving as a well-defined and reliable building block for the anticoagulant Apixaban. Its synthesis is robust and scalable, and its functional groups are ideally positioned for sequential, high-yielding transformations. The protocols provided herein offer a guide for its preparation and subsequent use, underscoring its pivotal role in the production of a life-saving medication.

References

Application Notes & Protocols: 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the applications of 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one. While primarily recognized as a crucial intermediate in the synthesis of the blockbuster anticoagulant Apixaban, the inherent chemical scaffold of this compound, the dihydropyridinone core, holds significant untapped potential in medicinal chemistry.[1][2] This guide will delve into its established role, explore the broader context of its chemical class, and provide detailed protocols for its synthesis and potential biological evaluation.

Introduction: Beyond a Synthetic Intermediate

This compound (CAS No: 503615-03-0) is a well-documented key intermediate in the commercial synthesis of Apixaban (Eliquis®), a potent, orally bioavailable, and selective direct inhibitor of Factor Xa.[3][4][5] Apixaban is widely prescribed for the prevention and treatment of venous thromboembolic events, stroke in patients with nonvalvular atrial fibrillation, and deep vein thrombosis.[3] The primary role of this compound in this context is to provide the core lactam structure onto which further functionalities are built to achieve the final, highly active pharmaceutical ingredient.[5]

However, to view this molecule solely as a stepping stone would be to overlook the rich medicinal chemistry of its core structure. The dihydropyridinone moiety is a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets with high affinity.[6] Derivatives of this heterocyclic system have been reported to exhibit a wide array of pharmacological activities, including but not limited to:

  • Anticancer[1]

  • Anti-inflammatory[7]

  • Antimicrobial[1]

  • Antihypertensive[7]

  • Calcium channel modulation[8]

This inherent biological potential suggests that this compound and its analogs could serve as starting points for the discovery of novel therapeutic agents beyond the realm of anticoagulation.

The Dihydropyridinone Scaffold: A Privileged Structure in Drug Discovery

The dihydropyridinone nucleus is a versatile pharmacophore due to its structural features that allow for diverse chemical modifications and interactions with biological macromolecules. The exploration of dihydropyridinone derivatives has been an active area of research, yielding compounds with significant therapeutic potential.[1][2] For instance, the discovery of monastrol, a dihydropyrimidinone derivative, as an inhibitor of bipolar spindle formation, highlighted the potential of this class of compounds in oncology.[7]

The wide range of biological activities associated with dihydropyridinones makes this compound an interesting starting material for the generation of compound libraries for screening against various biological targets.

PART I: SYNTHETIC PROTOCOLS

Protocol 1: Synthesis of this compound

This protocol describes a common method for the synthesis of the title compound, adapted from literature procedures.[9] The rationale behind this two-step process is the initial formation of a chlorinated intermediate, which is then susceptible to nucleophilic substitution by morpholine.

Materials:

  • 1-(4-nitrophenyl)-2-piperidone

  • Phosphorus pentachloride (PCl₅)

  • Morpholine

  • Chloroform

  • Ethyl acetate

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate

  • Ice

  • Water

  • Standard laboratory glassware and reflux apparatus

Step-by-Step Procedure:

  • Chlorination of 1-(4-nitrophenyl)-2-piperidone:

    • In a reaction flask, combine 1-(4-nitrophenyl)-2-piperidone (0.15 mol) and phosphorus pentachloride (0.52 mol).

    • Slowly quench the reaction mixture by pouring it into 500 mL of ice water with stirring.

    • Separate the aqueous layer and extract it with chloroform (3 x 100 mL).

    • Combine the organic phases and extract with ethyl acetate.

    • Wash the combined organic phases with 500 mL of saturated sodium chloride solution.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude chlorinated intermediate as a yellow solid.

  • Nucleophilic Substitution with Morpholine:

    • To the crude solid from the previous step, add morpholine (307 mL).

    • Slowly heat the mixture to reflux and maintain for 2 hours.

    • Cool the reaction to room temperature, which should precipitate morpholine hydrochloride.

    • Add 600 mL of water to precipitate the product.

    • Collect the yellow solid by filtration and dry to obtain this compound.[9]

Expected Yield: Approximately 66% over two steps.

Purity Assessment: Purity can be assessed by HPLC and the structure confirmed by ¹H NMR and Mass Spectrometry.

PART II: APPLICATION IN DRUG DISCOVERY & DEVELOPMENT

Context: The Role in Apixaban and Anticoagulation

To appreciate the potential applications of this compound, it is essential to understand the mechanism of its end product, Apixaban. Apixaban is a direct inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[10][11][12] FXa is responsible for the conversion of prothrombin to thrombin, which in turn converts fibrinogen to fibrin, leading to clot formation.[10] By selectively and reversibly binding to the active site of both free and clot-bound FXa, Apixaban effectively reduces thrombin generation and prevents thrombosis.[10][13]

The dihydropyridinone core of the title compound forms a key part of the Apixaban structure that orients the other pharmacophoric elements for optimal binding to the FXa active site. This makes the evaluation of similar compounds for anticoagulant activity a logical starting point for research.

Diagram: The Coagulation Cascade and Apixaban's Mechanism of Action

Coagulation_Cascade cluster_prothrombin_thrombin cluster_fibrinogen_fibrin Prothrombin Prothrombin (Factor II) Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen catalyzes conversion Fibrin Fibrin (Clot) Fibrinogen->Fibrin FXa Factor Xa FXa->Prothrombin catalyzes conversion Apixaban Apixaban Apixaban->FXa inhibits

Caption: Apixaban directly inhibits Factor Xa, preventing the conversion of prothrombin to thrombin.

Protocol 2: In Vitro Chromogenic Anti-Factor Xa Assay

This protocol provides a method to assess the inhibitory activity of this compound or its derivatives against Factor Xa. The principle of this assay is that active FXa cleaves a chromogenic substrate, producing a colored product that can be quantified spectrophotometrically. An inhibitor will reduce the amount of cleaved substrate, resulting in a lower color intensity. The color intensity is inversely proportional to the inhibitor's activity.[14][15]

Materials:

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • Human Factor Xa (purified)

  • Chromogenic FXa substrate (e.g., S-2765)

  • Tris-HCl buffer (pH 7.4) containing NaCl and CaCl₂

  • 96-well microplate

  • Microplate reader

Step-by-Step Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in DMSO.

    • Serially dilute the stock solution in the assay buffer to create a range of concentrations for testing.

    • Prepare solutions of human Factor Xa and the chromogenic substrate in the assay buffer at their optimal concentrations.

  • Assay Protocol:

    • To each well of a 96-well microplate, add 20 µL of the test compound at various concentrations (or buffer for control).

    • Add 40 µL of the Factor Xa solution to each well and incubate for 10 minutes at 37°C to allow for inhibitor binding.

    • Initiate the reaction by adding 40 µL of the chromogenic substrate solution to each well.

    • Incubate the plate at 37°C for a defined period (e.g., 5-15 minutes), allowing for color development.

    • Stop the reaction by adding 20 µL of a stop solution (e.g., 2% acetic acid).

    • Read the absorbance of each well at the appropriate wavelength (e.g., 405 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of FXa inhibition for each concentration of the test compound compared to the control (buffer only).

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of FXa activity) from the dose-response curve.

Self-Validation and Controls:

  • Positive Control: Use a known FXa inhibitor like Apixaban to validate the assay's performance.

  • Negative Control: Wells containing buffer instead of the test compound represent 0% inhibition.

  • Blank: Wells with buffer and substrate but no enzyme should be included to subtract background absorbance.

Data Presentation: Hypothetical IC₅₀ Values
CompoundTargetIC₅₀ (nM)
ApixabanFactor Xa~1-5
Test Compound 1 Factor XaTo be determined
Test Compound 2 Factor XaTo be determined

Diagram: Experimental Workflow for FXa Inhibition Assay

FXa_Assay_Workflow Start Start Prep Prepare Reagents: - Test Compound Dilutions - Factor Xa Solution - Substrate Solution Start->Prep Plate Add Test Compound/Control to 96-well Plate Prep->Plate Add_FXa Add Factor Xa and Incubate Plate->Add_FXa Add_Substrate Add Chromogenic Substrate and Incubate Add_FXa->Add_Substrate Stop Stop Reaction Add_Substrate->Stop Read Read Absorbance (405 nm) Stop->Read Analyze Analyze Data: - Calculate % Inhibition - Determine IC50 Read->Analyze End End Analyze->End

Caption: Workflow for determining the IC50 of a test compound against Factor Xa.

Future Directions and Broader Applications

While the primary utility of this compound remains in the synthesis of Apixaban, its dihydropyridinone core presents opportunities for diversification. Researchers can leverage this readily available intermediate to:

  • Generate Analog Libraries: Synthesize a series of analogs by modifying the morpholino and nitrophenyl groups to explore structure-activity relationships against a panel of biological targets.

  • Investigate Other Therapeutic Areas: Screen these analogs in assays for anticancer, anti-inflammatory, or antimicrobial activity, given the known potential of the dihydropyridinone scaffold in these areas.[1][7]

  • Develop Novel Scaffolds: Utilize the reactive sites on the molecule for further chemical transformations to create more complex heterocyclic systems.

Conclusion

This compound is a valuable molecule in medicinal chemistry, not only for its established role as a key intermediate for Apixaban but also as a potential starting point for the discovery of new drugs. Its dihydropyridinone core is a privileged scaffold with a proven track record in interacting with various biological targets. The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of this compound and its derivatives in their drug discovery endeavors.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one. This molecule is a critical intermediate in the manufacturing of Apixaban, a widely used anticoagulant.[1][2] This guide is designed for researchers, chemists, and process development professionals to address common challenges, improve reaction yields, and ensure high product purity. We will move beyond simple procedural steps to explain the underlying chemical principles that govern the success of this synthesis.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to provide a foundational understanding of the synthesis.

Q1: What is the general synthetic strategy for this compound?

The most common and commercially viable strategies involve a multi-step process that culminates in the nucleophilic substitution of a leaving group at the C3 position of the dihydropyridinone ring with morpholine. A prevalent route starts with p-nitroaniline, which is used to construct the 1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one core. This core is then halogenated, typically chlorinated, to create a reactive intermediate such as 3-chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one, which readily reacts with morpholine to yield the final product.[1][3]

Q2: What is the specific role of the p-nitrophenyl group in the reaction?

The p-nitrophenyl group is not merely a structural component; it is a critical activating group. The nitro group (NO₂) is strongly electron-withdrawing, which significantly reduces the electron density of the entire dihydropyridinone ring system via resonance and inductive effects.[4][5] This electronic pull makes the C3 position of the ring more electrophilic and, therefore, highly susceptible to nucleophilic attack by morpholine.[6] Without this activation, the subsequent nucleophilic substitution step would be substantially slower and require much harsher conditions, leading to lower yields and more side products.

Q3: Why is morpholine often used in large excess?

In many published procedures, morpholine is used in significant excess for several reasons.[3][7]

  • Reagent: It serves as the primary nucleophile.

  • Solvent: Its high boiling point (~129 °C) allows it to be used as a solvent, ensuring all reactants are in the solution phase at elevated reaction temperatures.[7]

  • Base: Morpholine is a base (pKa of conjugate acid ~8.5) and can neutralize the HCl or other acidic byproducts generated during the nucleophilic substitution, driving the reaction to completion. In some protocols, a stronger, non-nucleophilic base like triethylamine is added to fulfill this role more efficiently.[1]

Q4: How can I effectively monitor the reaction's progress?

Real-time monitoring is crucial to determine the point of completion and avoid the formation of degradation products from excessive heating.

  • Thin Layer Chromatography (TLC): This is a rapid and effective method. A typical mobile phase is a mixture of toluene and ethyl acetate (e.g., 7:3 v/v).[1] The reaction is complete when the spot corresponding to the starting material (e.g., the 3-chloro intermediate) is no longer visible.

  • High-Performance Liquid Chromatography (HPLC): For more precise, quantitative analysis, HPLC is the preferred method. It can accurately track the consumption of reactants and the formation of the product, providing a clear endpoint and a profile of any impurities being formed.[1]

Q5: What are the key physical and chemical properties of the final product?

The final product, this compound, is typically isolated as a light yellow or off-white solid.[]

  • Molecular Formula: C₁₅H₁₇N₃O₄[9]

  • Molecular Weight: 303.31 g/mol [9]

  • Melting Point: Reported values are in the range of 164-166 °C.[]

  • Solubility: It is slightly soluble in chloroform and methanol (especially when heated) and is typically precipitated from aqueous solutions.[]

Section 2: Troubleshooting Guide for Yield Improvement

This guide addresses specific experimental problems in a question-and-answer format.

Problem Cluster 1: Low or No Product Yield

Q: My reaction is stalled; TLC shows only starting material even after several hours. What could be wrong?

  • Possible Cause 1: Suboptimal Reaction Temperature. The nucleophilic substitution requires significant thermal energy. Temperatures below 90 °C may result in an impractically slow reaction rate.

    • Solution: Ensure your reaction mixture reaches and maintains the target temperature. Different solvent systems will require different setpoints. For instance, reactions in DMF with triethylamine are often run at 95-100 °C, while using morpholine as the solvent may involve refluxing at a higher temperature.[1][7] Verify your thermometer and heating mantle are calibrated correctly.

  • Possible Cause 2: Inactive Precursor. The halogenated intermediate is the key electrophile. If it has degraded due to improper handling or storage (e.g., exposure to moisture), it will not react.

    • Solution: Verify the identity and purity of your starting material (e.g., 3-chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one) using ¹H NMR or LC-MS before starting the reaction. Store reactive intermediates under an inert atmosphere (N₂ or Ar) and away from moisture.

  • Possible Cause 3: Presence of Quenching Impurities. Water is a competing nucleophile and can hydrolyze the chloro-intermediate. Acidic impurities can protonate the morpholine, rendering it non-nucleophilic.

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried. If using morpholine as the solvent, ensure it is of high purity and has not absorbed significant atmospheric water or CO₂.

Q: I see the product on my TLC plate, but my final isolated yield is very poor. Where am I losing my product?

  • Possible Cause: Inefficient Product Precipitation and Isolation. The work-up procedure is critical for maximizing yield. The product is typically precipitated by adding water to the reaction mixture.

    • Solution:

      • Quenching: Add water slowly to the warm reaction mixture (e.g., between 50-90 °C) to initiate precipitation.[1] Crashing the product out too quickly from a hot solution can trap impurities.

      • Cooling: After precipitation begins, cool the mixture slowly to 0-5 °C and stir for 1-2 hours.[1] This extended cooling period is essential to maximize the amount of product that crystallizes out of the solution.

      • Washing: Wash the filtered solid with purified water to remove water-soluble impurities like morpholine hydrochloride. However, avoid excessive washing, which could slowly dissolve the product.

Problem Cluster 2: Impure Final Product

Q: My final product is contaminated with unreacted starting material. What should I do?

  • Possible Cause: Incomplete Reaction. The reaction may not have been allowed to run to completion.

    • Solution: Use TLC or HPLC to monitor the reaction until the starting material is completely consumed.[1] If the reaction stalls, a modest increase in temperature (e.g., 5-10 °C) or an extended reaction time may be necessary. Ensure you are using a sufficient excess of morpholine.

Q: My product has a brownish, oily appearance instead of being a yellow solid. How can I improve its purity?

  • Possible Cause 1: Thermal Decomposition. The combination of high temperatures and extended reaction times can lead to the formation of colored degradation byproducts.

    • Solution: Do not heat the reaction for longer than necessary. Once monitoring indicates the reaction is complete, immediately proceed to the work-up. Running the reaction under an inert nitrogen or argon atmosphere can also prevent oxidative side reactions.

  • Possible Cause 2: Ineffective Purification. Simple filtration may not be sufficient to remove all impurities.

    • Solution: Recrystallization or Slurry Washing.

      • Recrystallization: A reported method involves recrystallizing the crude product from anhydrous ethanol.[10]

      • Slurry Wash: Create a slurry of the crude product in a solvent in which the product is poorly soluble but the impurities are soluble (e.g., isopropanol or water at a specific temperature). Stir for a period, then filter to obtain a purer solid.

Section 3: Optimized Experimental Protocols

The following protocols are based on validated procedures and are designed to maximize yield and purity.

Protocol 1: Synthesis from 3-Chloro Intermediate[1]
  • Reagents & Solvents:

    • 3-chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one (1.0 eq)

    • Dimethylformamide (DMF, approx. 5 volumes)

    • Triethylamine (3.0 eq)

    • Morpholine (5.3 eq)

    • Purified Water

  • Procedure:

    • Charge a clean, dry reactor with dimethylformamide and 3-chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one. Stir at 25-30 °C until a clear solution is achieved.

    • Charge triethylamine followed by morpholine to the solution.

    • Heat the reaction mixture to 95-100 °C and maintain for 5-6 hours.

    • Monitor the reaction progress using TLC (Mobile phase: Toluene:Ethyl Acetate 7:3).

    • Once the reaction is complete (disappearance of starting material), cool the mixture to 85-90 °C.

    • Slowly add purified water (approx. 10 volumes) over 30-60 minutes, maintaining the temperature between 50-90 °C to initiate precipitation.

    • Cool the resulting slurry to 0-5 °C and stir for a minimum of 1 hour.

    • Filter the precipitated product and wash the filter cake with a small amount of cold purified water.

    • Dry the product under vacuum at 50-55 °C for 8-10 hours to yield pure this compound. (Expected Yield: ~72%) [1]

Data Summary: Comparison of Reaction Conditions
ParameterMethod AMethod B
Precursor 3-chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one[1]3,3-dichloro-1-(4-nitrophenyl)piperidin-2-one[7]
Solvent Dimethylformamide (DMF)[1]Morpholine (acts as solvent)[7]
Base Triethylamine[1]Morpholine (acts as base)[7]
Temperature 95-100 °C[1]Reflux (~120 °C)[7]
Time 5-6 hours[1]2 hours[7]
Reported Yield 72% (for this step)[1]66% (over two steps)[7]

Section 4: Mechanistic Insights & Visualizations

Understanding the process flow and key relationships is vital for effective troubleshooting.

General Synthetic Pathway

The diagram below outlines a common synthetic route from a chlorinated precursor to the final product.

G cluster_0 Reaction Step cluster_1 Work-up & Isolation Start 3-Chloro-1-(4-nitrophenyl)- 5,6-dihydropyridin-2(1H)-one Product 3-Morpholino-1-(4-nitrophenyl)- 5,6-dihydropyridin-2(1H)-one Start->Product Nucleophilic Substitution Reagents + Morpholine + Triethylamine + DMF (Solvent) Reagents->Start Conditions Heat (95-100 °C) Monitor via TLC/HPLC Conditions->Start Workup 1. Quench with Water 2. Cool to 0-5 °C 3. Filter & Wash Product->Workup Final Pure Product (Yellow Solid) Workup->Final

Caption: High-level workflow for the synthesis and isolation of the target compound.

Troubleshooting Workflow for Low Yield

If you encounter low yields, follow this logical diagnostic process.

G Start Low Isolated Yield Check_TLC Is product visible in crude reaction mixture? Start->Check_TLC No_Product No Product Formation Check_TLC->No_Product No Yes_Product Product Formed but Lost During Isolation Check_TLC->Yes_Product Yes Check_Reagents Verify Purity/Activity of Starting Materials No_Product->Check_Reagents Check_Temp Confirm Reaction Temperature Check_Reagents->Check_Temp Check_Time Increase Reaction Time Check_Temp->Check_Time Check_Precip Optimize Precipitation (Cooling Time, Temp) Yes_Product->Check_Precip Check_Filter Review Filtration and Washing Technique Check_Precip->Check_Filter Check_Solubility Assess Product Solubility in Wash Solvents Check_Filter->Check_Solubility

Caption: A logical decision tree for troubleshooting low product yields.

Interplay of Key Reaction Parameters

The final yield and purity are a function of balancing several critical parameters.

G Temp Temperature Purity Purity Temp->Purity Decreases (if too high) Rate Reaction Rate Temp->Rate Increases Time Reaction Time Yield Yield Time->Yield Increases (to a point) Time->Purity Decreases (if too long) Stoich Stoichiometry (Morpholine Excess) Stoich->Yield Increases Stoich->Rate Increases Rate->Yield Positively Correlates

Caption: Relationship between key parameters and experimental outcomes.

References

"3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one" stability issues and degradation products

Author: BenchChem Technical Support Team. Date: January 2026

Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one (CAS No: 503615-03-0), a key intermediate in the synthesis of the anticoagulant Apixaban.[1][2] This document provides in-depth guidance on the stability challenges associated with this compound and offers practical solutions for its handling, storage, and analysis to ensure the integrity of your research and development activities.

Part 1: Frequently Asked Questions (FAQs) on Stability

This section addresses the most common initial questions regarding the stability and handling of this compound.

Q1: What are the primary stability concerns for this compound?

A1: The chemical structure of this compound contains three key functional groups that are susceptible to degradation:

  • Dihydropyridine Ring: This is the most significant liability. Dihydropyridine systems are well-known to be sensitive to oxidation, which results in aromatization to the corresponding pyridine derivative.[3][4] This process is often accelerated by light (photoxidation).[4][5]

  • Nitroaromatic Group: The 4-nitrophenyl moiety is a chromophore that absorbs UV light, making the molecule inherently photosensitive. Photoreactions can lead to the reduction of the nitro group to a nitroso derivative or other complex degradants.[4][6][7]

  • Lactam (amide) in the Pyridinone Ring: The cyclic amide bond is susceptible to hydrolysis, particularly under strong acidic or basic conditions, which would result in ring-opening.

Q2: What are the recommended long-term storage conditions for this compound?

A2: To minimize degradation, the solid compound should be stored under the following conditions:

  • Temperature: Freezer storage, under -20°C, is recommended.[8]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Light: Protect from all light sources. Use amber vials or wrap containers in aluminum foil.[5]

  • Moisture: Keep in a tightly sealed container in a dry environment or desiccator to prevent hydrolysis.

Q3: How should I prepare stock solutions? Which solvents are best?

A3: For short-term use, stock solutions should be prepared fresh.

  • Solvent Choice: Use high-purity, anhydrous aprotic solvents such as acetonitrile (ACN) or dimethyl sulfoxide (DMSO). Avoid protic solvents like methanol or ethanol if long-term storage of the solution is intended, as they can participate in degradation reactions. The compound is slightly soluble in chloroform and methanol.[8]

  • Preparation: Prepare solutions under subdued light. Use amber glassware or foil-wrapped tubes.

  • Storage: If temporary storage is unavoidable, store solutions at -20°C or -80°C and protect from light. Before use, allow the solution to warm to room temperature completely before opening to prevent condensation. Discard if any precipitation is observed.

Q4: Is the compound sensitive to pH?

A4: Yes. The lactam ring is susceptible to hydrolysis at pH extremes. When using this compound in aqueous buffers, it is advisable to work within a pH range of 4-8. Avoid highly acidic (pH < 3) or highly alkaline (pH > 9) conditions, especially at elevated temperatures, to prevent hydrolytic degradation.

Part 2: Troubleshooting Guide for Experimental Issues

This section provides solutions to common problems encountered during experiments.

Problem: I see a new, more polar peak appearing in the HPLC analysis of my sample that has been stored in solution.

  • Likely Cause: This is a classic sign of hydrolytic degradation. The opening of the lactam ring in the dihydropyridinone structure introduces a carboxylic acid and an amine, significantly increasing the polarity of the resulting degradant.

  • Troubleshooting Steps:

    • Confirm Identity: Use LC-MS to check if the mass of the new peak corresponds to the parent compound + 18 Da (the mass of a water molecule).

    • Solvent Check: Ensure your solvent is anhydrous. If using an aqueous buffer, prepare it fresh and check the pH.

    • Preventative Action: Always prepare aqueous solutions immediately before use. If you must store solutions, use anhydrous aprotic solvents and store at -80°C.

Problem: My compound is losing potency in my cell-based assay, and the assay medium is turning slightly yellow.

  • Likely Cause: This suggests oxidative and/or photolytic degradation. The dihydropyridine ring is likely oxidizing to the inactive pyridine derivative.[4] Many nitroaromatic compounds and their degradants are colored, which could explain the color change.[7][9]

  • Troubleshooting Steps:

    • Protect from Light: Conduct all experimental steps, including incubation, under low-light conditions. Use plates with opaque walls or cover them with foil.

    • De-gas Buffers: If your assay buffer is not cell culture medium (which is bicarbonate-buffered), consider de-gassing it to remove dissolved oxygen.

    • Include Controls: Run a stability control by incubating the compound in the assay medium for the duration of the experiment without cells. Analyze the control sample by HPLC to quantify the extent of degradation.

Part 3: In-Depth Technical Protocols & Mechanistic Insights

Proposed Degradation Pathways

Understanding the likely degradation pathways is crucial for developing stability-indicating methods and mitigating instability. The three primary pathways are oxidation, photolysis, and hydrolysis.

G cluster_0 Primary Degradation Pathways cluster_1 Oxidation cluster_2 Photolysis cluster_3 Hydrolysis Parent 3-Morpholino-1-(4-nitrophenyl)- 5,6-dihydropyridin-2(1H)-one Oxidation_Product Pyridine Derivative (Aromatized Ring) Parent->Oxidation_Product O2, Light Photo_Product Nitroso Derivative (Reduced Nitro Group) Parent->Photo_Product hν (UV/Vis Light) Hydrolysis_Product Ring-Opened Product (Carboxylic Acid + Amine) Parent->Hydrolysis_Product H2O (Acid/Base)

Caption: Primary degradation pathways for the target compound.

Protocol: Forced Degradation Study

A forced degradation (or stress testing) study is essential to identify potential degradants and establish a stability-indicating analytical method.[10][11][12] This protocol is based on the principles outlined in the ICH Q1A guideline.[13][14][15]

Objective: To intentionally degrade the compound under controlled stress conditions to generate its likely degradation products for analytical method development.

Workflow Diagram:

G start Prepare Stock Solution (e.g., 1 mg/mL in ACN) acid Acid Hydrolysis 0.1 M HCl, 60°C start->acid base Base Hydrolysis 0.1 M NaOH, RT start->base ox Oxidation 3% H2O2, RT start->ox thermal Thermal Stress Solid & Solution, 80°C start->thermal photo Photolytic Stress ICH Q1B Conditions start->photo quench Neutralize / Quench acid->quench base->quench ox->quench analyze Analyze via HPLC-UV/MS thermal->analyze photo->analyze quench->analyze

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology:

  • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C. Withdraw aliquots at 2, 4, 8, and 24 hours. Before analysis, neutralize with an equivalent amount of 0.1 M NaOH.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature. Withdraw aliquots at 30 min, 1, 2, and 4 hours. Neutralize with 0.1 M HCl.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light. Withdraw aliquots at 2, 8, and 24 hours.

  • Photostability: Expose the solid compound and a solution (in quartz cuvettes) to a light source conforming to ICH Q1B guidelines (overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter).[13] A control sample should be wrapped in foil to shield it from light.

  • Thermal Degradation: Store the solid compound and a solution in sealed vials at 80°C for 48 hours.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable HPLC method (see table below). Aim for 5-20% degradation of the parent compound.

Data Presentation: Recommended Analytical Method

A robust, stability-indicating HPLC method is required to separate the parent compound from all potential degradation products.

Table 1: Starting Parameters for a Stability-Indicating HPLC-UV Method

ParameterRecommended SettingRationale
Column C18, 2.1 x 100 mm, 1.8 µmProvides excellent resolving power for complex mixtures.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to ensure good peak shape for amines.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic modifier with good UV transparency.
Gradient 10% to 95% B over 15 minA broad gradient is necessary to elute both polar (hydrolysis) and non-polar degradants.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40°CImproves peak shape and reduces viscosity.
UV Detection Diode Array Detector (DAD)Collects full UV spectra to aid in peak tracking and purity assessment. Monitor at 254 nm and 340 nm.
Injection Vol. 2 µL

References

Technical Support Center: Optimizing the Synthesis of 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one, a key intermediate in the manufacturing of Apixaban.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the reaction conditions, specifically focusing on temperature and time, to achieve high yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The synthesis typically involves a multi-step process. A common pathway starts with the reaction of a precursor like 3,3-dichloro-1-(4-nitrophenyl)piperidin-2-one with morpholine.[3] Another reported method involves the reaction of 3-chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one with morpholine in the presence of a base like triethylamine.[1] The final step is a nucleophilic substitution reaction where morpholine displaces a leaving group on the dihydropyridinone ring.

Q2: What are the typical reaction temperatures and times reported in the literature?

A2: Reported conditions vary, but generally, the reaction is conducted at elevated temperatures. Examples include heating a mixture to 95-100°C for 5-6 hours[1], refluxing for 2 hours[3][4], or heating to 130°C.[5] The optimal conditions can depend on the specific starting materials and solvents used.

Q3: Why is temperature control so critical in this synthesis?

A3: Temperature is a crucial parameter that influences both the reaction rate and the selectivity. Insufficient heat may lead to a sluggish or incomplete reaction, resulting in low yields. Conversely, excessively high temperatures can lead to the formation of impurities through side reactions or degradation of the product and starting materials.[6]

Q4: How does reaction time affect the outcome of the synthesis?

A4: Reaction time is directly related to the conversion of starting materials to the product. A short reaction time may result in an incomplete reaction. However, prolonged heating, even at an optimal temperature, can also promote the formation of byproducts and decrease the overall yield of the desired product.[6] Therefore, monitoring the reaction progress is essential to determine the optimal time to quench the reaction.

Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis and provides a logical approach to resolving them.

Troubleshooting_Workflow cluster_causes Potential Causes cluster_solutions Corrective Actions start Problem Observed low_yield Low Yield Incomplete Reaction start->low_yield impurity Impurity Formation Poor Purity start->impurity no_reaction No Reaction Reaction Stalled start->no_reaction temp_low Temperature Too Low low_yield->temp_low Is conversion low? time_short Reaction Time Too Short low_yield->time_short temp_high Temperature Too High impurity->temp_high Are there degradation products? time_long Reaction Time Too Long impurity->time_long no_reaction->temp_low reagents Reagent Quality/Stoichiometry no_reaction->reagents increase_temp Increase Temperature Incrementally temp_low->increase_temp increase_time Extend Reaction Time with Monitoring time_short->increase_time decrease_temp Decrease Temperature temp_high->decrease_temp optimize_time Optimize Reaction Time via TLC/HPLC time_long->optimize_time check_reagents Verify Reagent Purity and Stoichiometry reagents->check_reagents increase_temp->low_yield Re-evaluate increase_time->low_yield Re-evaluate decrease_temp->impurity Re-evaluate optimize_time->impurity Re-evaluate check_reagents->no_reaction Re-evaluate

Caption: Troubleshooting workflow for synthesis optimization.

Issue 1: Low Yield or Incomplete Reaction

Symptom: TLC or HPLC analysis shows a significant amount of unreacted starting material even after the prescribed reaction time.

Potential Cause Explanation Suggested Solution
Insufficient Temperature The reaction may have a high activation energy that is not being overcome at the current temperature, leading to a slow reaction rate.Gradually increase the reaction temperature in 5-10°C increments. Monitor the reaction progress at each new temperature. A range of 90-130°C has been reported to be effective.[1][7]
Inadequate Reaction Time The reaction may simply need more time to reach completion at the given temperature.Extend the reaction time, monitoring every 1-2 hours using TLC or HPLC to determine the point at which the starting material is consumed without significant byproduct formation.
Poor Reagent Quality Impurities in the starting materials or solvents can inhibit the reaction.Ensure all reagents and solvents are of high purity and are anhydrous where necessary.
Issue 2: Significant Impurity Formation

Symptom: Chromatographic analysis shows the presence of multiple byproducts, complicating purification and reducing the yield of the desired product.

Potential Cause Explanation Suggested Solution
Excessive Temperature High temperatures can provide enough energy for alternative reaction pathways to occur, leading to side products. It can also cause decomposition of the starting materials or the desired product.Reduce the reaction temperature. Even a small decrease of 5-10°C can significantly improve the reaction's selectivity.
Prolonged Reaction Time Even at an optimal temperature, leaving the reaction for too long can lead to the formation of degradation products or other byproducts.Determine the optimal reaction time by closely monitoring the reaction. Quench the reaction as soon as the starting material is consumed to a satisfactory level.

Protocol for Optimizing Reaction Temperature and Time

This section provides a systematic approach to optimizing the synthesis of this compound.

Optimization_Workflow cluster_prep Preparation cluster_optimization Optimization Cycle cluster_adjust Adjust Parameters prep_reagents Prepare High-Purity Reagents and Solvents setup_rxn Set up Reaction Under Inert Atmosphere prep_reagents->setup_rxn start_conditions Start with Literature Conditions (e.g., 100°C, 4h) setup_rxn->start_conditions run_rxn Run Reaction and Monitor by TLC/HPLC start_conditions->run_rxn analyze Analyze Yield and Purity run_rxn->analyze decision Decision Point analyze->decision adjust_temp Adjust Temperature (± 10°C) decision->adjust_temp Low Yield? decision->adjust_temp High Impurities? adjust_time Adjust Reaction Time (± 1-2h) decision->adjust_time Incomplete Reaction? optimized Optimized Conditions Achieved decision->optimized Yield & Purity > 95%? adjust_temp->run_rxn New Run adjust_time->run_rxn New Run

Caption: Systematic workflow for reaction optimization.

Step-by-Step Experimental Protocol
  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one (1.0 eq), morpholine (2.0 eq), and triethylamine (1.5 eq) in a suitable solvent such as dimethylformamide (DMF).

  • Initial Conditions: Based on literature, start with a reaction temperature of 100°C and a reaction time of 4 hours.[1]

  • Monitoring: After the initial 4 hours, take an aliquot of the reaction mixture, quench it, and analyze it by TLC and HPLC to determine the ratio of starting material to product and the presence of any impurities.

  • Temperature Optimization:

    • If the reaction is slow or incomplete, increase the temperature to 110°C and continue to monitor.

    • If significant byproduct formation is observed, decrease the temperature to 90°C in a subsequent experiment.

  • Time Optimization: Once an optimal temperature is identified, perform a time-course study. Run the reaction at the optimized temperature and take aliquots every hour to find the shortest time required for maximum conversion with minimal impurity formation.

  • Data Analysis: Record the yield and purity for each set of conditions to determine the optimal parameters.

Data Summary for Optimization

The following table provides a hypothetical framework for summarizing your optimization results:

Experiment Temperature (°C) Time (h) Conversion (%) Purity (%) Observations
19067598Slow reaction, clean product
210049597Good conversion and purity
31006>9994Increased impurities with longer time
41103>9990Fast reaction, but more byproducts

References

"3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one" troubleshooting poor analytical results

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one (CAS 503615-03-0). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common analytical challenges encountered with this key pharmaceutical intermediate. As a crucial precursor in the synthesis of Apixaban, ensuring the purity and stability of this compound is paramount.[1][2] This resource provides in-depth, experience-driven advice to help you achieve accurate and reproducible analytical results.

Frequently Asked Questions (FAQs)

Here, we address some of the most common issues encountered during the analysis of this compound.

Q1: My HPLC analysis shows significant peak tailing for the main compound. What are the likely causes and how can I fix it?

A: Peak tailing is a common issue, particularly with compounds containing a basic morpholine moiety. The primary cause is often secondary interactions between the basic nitrogen of the morpholine group and acidic residual silanol groups on the surface of the silica-based stationary phase.[3][4]

  • Troubleshooting Steps:

    • Mobile Phase pH Adjustment: Ensure your mobile phase is adequately buffered. For a basic compound like this, a low pH (e.g., 2.5-3.5 using formic acid or trifluoroacetic acid) will protonate the morpholine nitrogen, minimizing its interaction with silanol groups.

    • Use of an End-Capped Column: Employ a high-quality, end-capped C18 or C8 column. End-capping neutralizes most of the active silanol groups, significantly reducing peak tailing for basic compounds.[3]

    • Competitive Amine Additive: Add a small amount of a competitive amine, like triethylamine (TEA), to the mobile phase. TEA will preferentially interact with the residual silanol groups, masking them from your analyte.

    • Column Temperature: Increasing the column temperature (e.g., to 40°C) can improve peak shape by reducing the viscosity of the mobile phase and enhancing mass transfer.

Q2: I'm observing inconsistent results in my mass spectrometry (MS) analysis, including variable signal intensity and poor fragmentation. What should I investigate?

A: Inconsistent MS results for this compound can stem from several factors related to its chemical structure, particularly the nitroaromatic group.

  • Troubleshooting Steps:

    • Ionization Source Optimization: The choice of ionization technique is critical. Electrospray ionization (ESI) in positive mode is generally suitable. However, the nitro group can sometimes suppress ionization.[5] Experiment with different source parameters, such as capillary voltage and cone voltage, to find the optimal conditions for stable ionization.

    • In-Source Fragmentation or Reduction: The nitro group can be susceptible to in-source reduction or fragmentation, leading to the appearance of unexpected ions. Carefully evaluate your source conditions to minimize this effect.

    • Mobile Phase Compatibility: Ensure your mobile phase is compatible with MS detection. Avoid non-volatile buffers. Volatile buffers like ammonium formate or ammonium acetate are preferred.

    • Sample Concentration: High sample concentrations can lead to ion suppression and detector saturation.[5] Analyze a dilution series to determine the optimal concentration for your instrument.

Q3: My ¹H NMR spectrum shows broad or complex signals for the morpholine protons. Is this normal?

A: Yes, it is common for the methylene protons of the morpholine ring to appear as broad or complex multiplets.[6] This is due to a combination of factors:

  • Ring Conformation: The morpholine ring exists in a chair conformation, and at room temperature, it can undergo ring flipping.[7][8] This dynamic process can lead to the broadening of NMR signals.

  • Magnetic Non-equivalence: The axial and equatorial protons on the morpholine ring are in different chemical environments, leading to distinct chemical shifts and complex coupling patterns.[9]

  • Troubleshooting & Confirmation:

    • Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help resolve the broad signals. At lower temperatures, the ring flip is slower, and you may be able to resolve the individual axial and equatorial proton signals.

    • 2D NMR Spectroscopy: Techniques like COSY and HSQC can be invaluable in definitively assigning the morpholine proton and carbon signals, respectively, helping to deconvolute the complex multiplets.[7][8]

In-Depth Troubleshooting Guides

HPLC/UPLC Analysis

Poor chromatographic performance can compromise the accuracy of purity assessments and impurity profiling. The following guide provides a systematic approach to troubleshooting common HPLC issues.

Troubleshooting Workflow for HPLC Peak Tailing

start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks chem_issue Chemical Issue (Analyte-Specific) check_all_peaks->chem_issue No system_issue System Issue (General) check_all_peaks->system_issue Yes ph_check Check Mobile Phase pH chem_issue->ph_check fittings_check Check Fittings for Dead Volume system_issue->fittings_check column_check Evaluate Column (End-capped?) ph_check->column_check additive_check Consider Additive (e.g., TEA) column_check->additive_check frit_check Inspect Column Frit for Blockage fittings_check->frit_check guard_column Install/Replace Guard Column frit_check->guard_column start Poor MS Signal Intensity check_concentration Is Sample Concentration Adequate? start->check_concentration check_ionization Optimize Ion Source Parameters (ESI+) check_concentration->check_ionization Yes check_mobile_phase Is Mobile Phase MS-Compatible? check_ionization->check_mobile_phase check_contamination Check for System Contamination check_mobile_phase->check_contamination solution_tune Tune and Calibrate Mass Spectrometer check_contamination->solution_tune

References

Technical Support Center: Synthesis of 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this key Apixaban intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you achieve a high-purity final product by avoiding common impurities.

I. Overview of the Synthetic Pathway

The most common and industrially viable synthesis of this compound starts from p-nitroaniline. The general synthetic route involves the formation of the lactam ring followed by chlorination and subsequent nucleophilic substitution with morpholine.

Synthetic_Pathway p_nitroaniline p-Nitroaniline intermediate1 5-Chloro-N-(4-nitrophenyl)pentanamide p_nitroaniline->intermediate1 5-Chlorovaleryl chloride, Base lactam 1-(4-Nitrophenyl)piperidin-2-one intermediate1->lactam Intramolecular cyclization, Base dichloro_intermediate 3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one lactam->dichloro_intermediate PCl5 chloro_intermediate 3-Chloro-1-(4-nitrophenyl)-5,6- dihydropyridin-2(1H)-one dichloro_intermediate->chloro_intermediate Elimination final_product 3-Morpholino-1-(4-nitrophenyl)-5,6- dihydropyridin-2(1H)-one chloro_intermediate->final_product morpholine Morpholine morpholine->final_product Nucleophilic substitution

Caption: General synthetic pathway for this compound.

II. Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis, focusing on the identification and prevention of common impurities.

FAQ 1: My final product has a persistent yellow color and shows an extra spot on TLC close to the product spot. What is the likely impurity?

Answer: This is a common issue and often points to the presence of unreacted 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one . This impurity arises from an incomplete nucleophilic substitution reaction with morpholine.

Causality:

  • Insufficient Morpholine: The stoichiometry of morpholine to the chloro-intermediate may be too low.

  • Low Reaction Temperature: The nucleophilic substitution may be too slow at lower temperatures, leading to incomplete conversion.

  • Short Reaction Time: The reaction may not have been allowed to proceed to completion.

  • Base: Inadequate or no base to scavenge the HCl generated during the reaction can protonate morpholine, reducing its nucleophilicity.

Troubleshooting Workflow:

Troubleshooting_Chloro_Impurity start Issue: Presence of 3-Chloro-intermediate impurity check_stoichiometry Verify Morpholine Stoichiometry (Excess is often used) start->check_stoichiometry increase_temp Increase Reaction Temperature (e.g., to reflux) start->increase_temp extend_time Extend Reaction Time (Monitor by HPLC/TLC) start->extend_time check_base Ensure Presence of a Suitable Base (e.g., K2CO3, Et3N) start->check_base purification Purification of Final Product check_stoichiometry->purification increase_temp->purification extend_time->purification check_base->purification recrystallization Recrystallization (e.g., from Isopropyl Alcohol or Ethanol) purification->recrystallization column_chromatography Column Chromatography (if recrystallization is insufficient) purification->column_chromatography

Caption: Troubleshooting workflow for the removal of the chloro-intermediate impurity.

Experimental Protocol: Optimizing the Morpholine Substitution

  • Reactant Stoichiometry: Use a molar excess of morpholine (typically 2-4 equivalents) relative to the chloro-intermediate.

  • Solvent and Temperature: Conduct the reaction in a suitable solvent such as morpholine itself (as both reactant and solvent) or a high-boiling solvent like N-Methyl-2-pyrrolidone (NMP). Heat the reaction mixture to a temperature between 90-120°C.

  • Reaction Monitoring: Monitor the disappearance of the starting material, 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one, by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, the reaction mixture is typically cooled and the product is precipitated by the addition of water. The solid product is then filtered, washed with water, and dried.

FAQ 2: I'm observing a significant amount of a non-polar impurity in my crude product after the PCl5 reaction. What could it be?

Answer: A likely culprit is 3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one . This intermediate is formed during the reaction of 1-(4-nitrophenyl)piperidin-2-one with phosphorus pentachloride (PCl₅) and may persist if the subsequent elimination reaction to form the desired chloro-intermediate is incomplete.

Causality:

  • Suboptimal Reaction Temperature: The elimination of HCl from the dichloro-intermediate to form the vinyl chloride is temperature-dependent. Insufficient heating may lead to incomplete conversion.

  • Insufficient Reaction Time: The reaction may not have been heated long enough for the elimination to complete.

  • Stoichiometry of PCl₅: An inappropriate amount of PCl₅ can lead to a complex mixture of chlorinated species.

Troubleshooting and Prevention:

  • Temperature Control: After the initial reaction with PCl₅ at a lower temperature (e.g., 0-10°C), ensure the reaction mixture is heated sufficiently (e.g., 50-60°C) for an adequate amount of time to drive the elimination reaction to completion.[1]

  • Monitoring: Use TLC or HPLC to monitor the conversion of the dichloro-intermediate to the desired chloro-intermediate.

  • Purification: If the dichloro-impurity is present in the final product, it can often be removed by recrystallization, as its solubility profile differs from the more polar final product.

FAQ 3: How can I effectively monitor the progress of my reaction and assess the purity of the final product?

Answer: High-Performance Liquid Chromatography (HPLC) is the most reliable method for both in-process monitoring and final purity assessment.

Recommended HPLC Method:

ParameterRecommended Conditions
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B Acetonitrile
Gradient A suitable gradient from a higher percentage of A to a higher percentage of B
Flow Rate 1.0 mL/min
Detection UV at 280 nm[2]
Column Temperature 25°C[2]

Sample Preparation for HPLC Analysis:

  • Accurately weigh a small amount of the sample (e.g., 1 mg).

  • Dissolve the sample in a suitable diluent (e.g., a mixture of acetonitrile and water).

  • Filter the solution through a 0.45 µm syringe filter before injection.

Expected Elution Order: In reversed-phase HPLC, less polar compounds elute earlier. Therefore, you would typically expect to see the impurities elute in the following order: 3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one (least polar), followed by 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one, and finally the desired product this compound (most polar).

FAQ 4: Can I use NMR spectroscopy to identify the main impurities?

Answer: Yes, ¹H NMR spectroscopy is a powerful tool for identifying the presence of the key impurities.

¹H NMR Spectral Data (in DMSO-d₆, δ ppm):

CompoundKey Chemical Shifts
This compound ~8.2 (d, 2H, Ar-H ortho to NO₂), ~7.6 (d, 2H, Ar-H meta to NO₂), ~3.7 (t, 4H, morpholine O-CH₂), ~3.0 (t, 4H, morpholine N-CH₂), ~2.5 (t, 2H, CH₂), ~1.9 (m, 2H, CH₂)
3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one ~8.3 (d, 2H, Ar-H ortho to NO₂), ~7.8 (d, 2H, Ar-H meta to NO₂), ~6.5 (s, 1H, vinylic H), ~3.8 (t, 2H, CH₂), ~2.6 (t, 2H, CH₂)

The presence of the vinylic proton signal around 6.5 ppm is a clear indicator of the chloro-intermediate impurity. The absence of the morpholine signals is another key differentiator.

III. Visualization of Impurity Formation

Impurity_Formation cluster_step1 Chlorination Step cluster_step2 Substitution Step lactam 1-(4-Nitrophenyl)piperidin-2-one dichloro 3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one (Impurity B) lactam->dichloro PCl5 chloro 3-Chloro-1-(4-nitrophenyl)-5,6- dihydropyridin-2(1H)-one (Unreacted Intermediate - Impurity A) dichloro->chloro Elimination (Heat) incomplete_elimination Incomplete Elimination dichloro->incomplete_elimination product Desired Product chloro->product Morpholine incomplete_substitution Incomplete Substitution chloro->incomplete_substitution incomplete_elimination->product Contamination with Impurity B incomplete_substitution->product Contamination with Impurity A

Caption: Formation pathways of the primary impurities during the synthesis.

IV. References

  • A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one. (URL not available)

  • RP-HPLC Method Development and Validation for the Quantitative Determination of Potential Impurities of Apixaban. International Journal of Pharmaceutical Sciences Review and Research, 2021. --INVALID-LINK--

  • This compound synthesis - chemicalbook. --INVALID-LINK--

  • 3-Chloro-5,6-dihydro-1-(4-nitrophenyl)-2(1H)-pyridinone | C11H9ClN2O3 | CID 11687473 - PubChem. --INVALID-LINK--

  • 3,3-Dichloro-1-(4-nitrophenyl)-2-piperidinone | C11H10Cl2N2O3 | CID 58618150 - PubChem. --INVALID-LINK--

  • This compound | CAS: 503615-03-0 - Chemexpress. --INVALID-LINK--

  • A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one. (URL not available)

References

Technical Support Center: Synthesis of 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers on Scaling Up Synthesis

Welcome to the technical support center for the synthesis of 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one. As a Senior Application Scientist, I've seen many promising lab-scale syntheses encounter hurdles during scale-up. This guide is designed to provide you with troubleshooting strategies and answers to frequently asked questions, ensuring your process is robust, safe, and efficient.

The synthesis of this molecule, a key intermediate for various research applications, typically proceeds via a multi-step route.[1][2] A common and effective pathway involves the synthesis of a halogenated pyridinone intermediate, followed by a nucleophilic aromatic substitution (SNAr) with morpholine. This guide will focus on the challenges inherent in this approach, particularly during the transition from bench-scale to pilot-plant or manufacturing scales.

Frequently Asked Questions (FAQs)

Q1: What is a typical synthetic route for this compound?

A common route involves two key transformations:

  • Formation of the Dihydropyridinone Core: Synthesis of a precursor like 3-chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one. This can be achieved through various methods, including the cyclization of appropriate precursors derived from p-nitroaniline.[1]

  • Nucleophilic Aromatic Substitution (SNAr): The chlorinated intermediate is then reacted with morpholine to displace the chloride and form the final product. The electron-withdrawing nitro group is crucial as it activates the ring towards nucleophilic attack.[3]

Q2: Why is the nitro group important for the final step?

The nitro group is a strong electron-withdrawing group. When positioned para (or ortho) to the leaving group (in this case, chlorine), it stabilizes the negative charge of the intermediate Meisenheimer complex formed during the SNAr reaction.[3][4] This stabilization dramatically lowers the activation energy, making the reaction feasible under practical conditions. Without it, the substitution would be extremely difficult.

Q3: What are the primary safety concerns when scaling up this synthesis?

The primary safety concerns are twofold:

  • Thermal Stability of the Nitroaromatic Compound: Aromatic nitro compounds are energetic and can decompose exothermically, especially at elevated temperatures or in the presence of contaminants or bases.[5][6] It is critical to perform thermal stability testing (e.g., Differential Scanning Calorimetry - DSC) on the starting materials, intermediates, and final product before attempting a large-scale reaction.

  • Handling of Reagents: Morpholine is corrosive, and many solvents used (like DMF or DMAc) have specific handling requirements. Ensure proper personal protective equipment (PPE) and engineering controls (e.g., fume hoods, contained charging systems) are in place.

Q4: Can I use a different base for the final SNAr step?

While a slight excess of morpholine can sometimes act as both the nucleophile and the base to scavenge the HCl byproduct, an additional non-nucleophilic base (like K₂CO₃ or Et₃N) is often used to drive the reaction to completion. The choice of base is critical. Strong bases like NaOH or KOH should be used with extreme caution as they can increase the risk of side reactions and potentially create a hazardous situation with the nitroaromatic compound.[6]

Troubleshooting Guide

This section addresses specific issues you may encounter during the scale-up process.

Issue 1: Low Yield or Stalled Reaction in the Final SNAr Step

You've successfully made the chloro-pyridinone intermediate, but the reaction with morpholine is giving you a low yield (<70%) or appears to stall, even after prolonged reaction time.

Potential Causes & Solutions

Potential Cause Explanation & Troubleshooting Steps
Insufficient Mixing On a larger scale, ensuring homogeneity is crucial. Dead spots in the reactor can lead to localized areas of low reagent concentration. Solution: Verify your agitation is sufficient for the reactor geometry and batch volume. Use baffles if necessary.
Water Contamination Water in your morpholine or solvent can compete with the desired reaction. Solution: Use anhydrous solvents and freshly distilled or high-purity morpholine. Consider drying the solvent over molecular sieves prior to use.
Inadequate Temperature SNAr reactions have a significant activation energy. A temperature that works for a 1g scale may be insufficient for a 1kg scale due to different heating dynamics. Solution: Slowly increase the reaction temperature in 5-10°C increments, monitoring by HPLC for an increase in product formation. Be mindful of the thermal stability limits of your compounds.[5]
Poor Base Selection If the HCl byproduct is not effectively neutralized, it can protonate the morpholine, rendering it non-nucleophilic and stalling the reaction. Solution: Ensure you are using at least one equivalent of a suitable base (e.g., K₂CO₃). The base should be finely powdered to maximize surface area.
Issue 2: Difficult Purification and Product Isolation

Your reaction has gone to completion, but isolating a pure, solid product is proving difficult. The crude product is an oil, or chromatography is required, which is not ideal for large quantities.

Potential Causes & Solutions

  • High Polarity: The combination of the morpholine ring and the nitro group makes the final product quite polar. This can make it highly soluble in polar aprotic solvents (like DMF, DMSO) often used for SNAr reactions, making precipitation difficult.

    • Solution 1: Anti-Solvent Precipitation: After the reaction, consider a solvent swap to a less polar solvent from which the product might precipitate (e.g., isopropanol, acetonitrile). The key is to find a solvent system where the product is insoluble, but the impurities remain in solution.

    • Solution 2: Aqueous Workup: Quenching the reaction mixture in a large volume of water is often effective.[1] The polar product may be forced out of the organic phase and precipitate. This also helps remove inorganic salts.

  • Residual High-Boiling Solvent: Solvents like DMF or NMP are difficult to remove completely and can keep the product oily.

    • Solution: After the main workup, perform a solvent swap to a lower-boiling solvent like ethyl acetate or toluene and concentrate again. This can azeotropically remove residual high-boiling solvents.

  • Byproduct Formation: Side reactions can lead to impurities with similar polarity to your product, hindering crystallization.

    • Solution: Re-evaluate your reaction conditions. Lowering the temperature, even if it extends the reaction time, can often minimize byproduct formation. Ensure high-purity starting materials.[7]

Troubleshooting Workflow: Low Yield in SNAr Step

Below is a logical workflow to diagnose and solve low-yield issues in the morpholine addition step.

G cluster_reaction_params Reaction Parameter Optimization cluster_reagent_quality Reagent & Solvent Quality start Low Yield (<70%) in SNAr Step check_completion Confirm Reaction Stall via HPLC (Is starting material consumed?) start->check_completion temp Increase Temperature Incrementally (e.g., 80°C -> 90°C -> 100°C) Monitor by HPLC check_completion->temp No, SM remains solvent Use Anhydrous Solvent check_completion->solvent Yes, SM consumed but byproducts formed base Add Additional Equivalent of Base (e.g., K₂CO₃, DIPEA) temp->base time Extend Reaction Time (e.g., 24h -> 48h) base->time yield_improves Yield Improved? time->yield_improves morpholine Use Fresh/Distilled Morpholine solvent->morpholine morpholine->yield_improves success Process Optimized. Proceed with Scale-Up. yield_improves->success Yes failure Yield Still Low. Re-evaluate Route or Consult Process Chemist. yield_improves->failure No

Caption: Logical workflow for troubleshooting low yield in the final SNAr step.

References

"3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one" improving purity for pharmaceutical use

Author: BenchChem Technical Support Team. Date: January 2026

Product: 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one CAS Number: 503615-03-0 Audience: Researchers, Scientists, and Drug Development Professionals

This technical support guide is designed to assist researchers in achieving high-purity this compound, a critical intermediate in the synthesis of the anticoagulant Apixaban.[1][2] Attaining a purity of ≥99% is often necessary for its use in pharmaceutical manufacturing. This guide provides insights into potential impurities, detailed purification protocols, and troubleshooting advice to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Impurities in the crude product typically originate from unreacted starting materials, byproducts of the synthetic process, or degradation products. Based on common synthetic routes, the following are potential impurities:

  • Unreacted Starting Materials and Intermediates:

    • p-Nitroaniline

    • 1-(4-Nitrophenyl)piperidin-2-one

    • 3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one[2]

    • 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one[3][4]

  • Reaction Byproducts: The specific byproducts can vary depending on the synthetic route. For instance, incomplete reaction or side reactions during the introduction of the morpholine group can lead to related impurities.

  • Degradation Products: The presence of a nitro group and a dihydropyridinone ring suggests potential for degradation under harsh thermal or pH conditions, although specific degradation pathways are not extensively documented in public literature.[5]

Q2: What is the target purity for this intermediate for pharmaceutical applications?

A2: For use in the synthesis of an Active Pharmaceutical Ingredient (API) like Apixaban, the target purity for this intermediate is typically high, often ≥99.0% as determined by High-Performance Liquid Chromatography (HPLC).[1] Some manufacturers specify purities of 99% or higher.[6]

Q3: What are the most effective methods for purifying this compound?

A3: The most commonly cited and industrially scalable purification methods are:

  • Recrystallization: This is the preferred method for achieving high purity on a large scale.

  • Slurry Washing: This technique is effective for removing surface impurities and can be a simpler alternative or a preliminary step to recrystallization.[7]

  • Column Chromatography: While effective at the lab scale for achieving very high purity, it is generally not considered economically viable for large-scale production.[3]

Troubleshooting Purification Challenges

This section addresses common issues encountered during the purification of this compound and provides practical solutions.

Crystallization Troubleshooting
Problem Potential Cause Recommended Solution
Oiling Out / Failure to Crystallize The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated with impurities.- Add a small amount of a co-solvent in which the compound is more soluble to lower the supersaturation point.- Try a solvent system with a lower boiling point.- Attempt to induce crystallization by scratching the inside of the flask or seeding with a small crystal of pure product.
Low Yield - The compound has high solubility in the mother liquor.- Too much solvent was used.- Cool the crystallization mixture to a lower temperature (e.g., 0-5°C) to maximize precipitation.- Concentrate the mother liquor and attempt a second crop of crystals.- Optimize the solvent volume in subsequent batches.
Poor Purity Despite Recrystallization - Inefficient removal of impurities trapped in the crystal lattice.- Co-crystallization of impurities.- Ensure a slow cooling rate to allow for selective crystallization.- Consider a second recrystallization from a different solvent system.- Perform a hot filtration to remove any insoluble impurities before cooling.
Product Precipitates Too Quickly The solution is too concentrated, leading to the trapping of impurities.- Re-heat the mixture to redissolve the solid and add a small amount of additional solvent before cooling slowly.

General Purification Workflow

Purification_Workflow Crude_Product Crude Product (Purity <98%) Recrystallization Recrystallization Crude_Product->Recrystallization Slurry_Washing Slurry Washing Crude_Product->Slurry_Washing  Alternative/ Pre-treatment Filtration_Drying Filtration & Drying Recrystallization->Filtration_Drying Slurry_Washing->Filtration_Drying Analysis HPLC Analysis Filtration_Drying->Analysis Pure_Product Pure Product (Purity ≥99%) Analysis->Recrystallization Re-process Analysis->Pure_Product Meets Spec.

Caption: General purification workflow for this compound.

Detailed Experimental Protocols

Protocol 1: Recrystallization from Ethanol

This protocol is a standard approach for significantly improving the purity of the title compound.

Step-by-Step Methodology:

  • Dissolution: In a suitable reaction vessel, suspend the crude this compound in ethanol. Use approximately 10-15 volumes of ethanol relative to the mass of the crude product (e.g., 100-150 mL of ethanol for 10 g of crude material).

  • Heating: Heat the mixture to reflux with stirring until all the solid has dissolved.

  • Hot Filtration (Optional): If insoluble matter is observed, perform a hot filtration through a pre-heated filter to remove these impurities.

  • Cooling and Crystallization: Allow the clear solution to cool slowly to room temperature. Then, cool the mixture further in an ice bath to 0-5°C for at least one hour to maximize crystal formation.

  • Isolation: Collect the precipitated crystals by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold ethanol to remove any residual mother liquor.

  • Drying: Dry the purified solid under vacuum at 50-60°C until a constant weight is achieved.

Protocol 2: Slurry Washing

This method is useful for removing more soluble impurities and can be a quicker purification step if the initial purity is already high.

Step-by-Step Methodology:

  • Suspension: Suspend the crude solid in a suitable solvent (e.g., methanol, isopropanol, or a mixture with water) at room temperature.[7]

  • Agitation: Stir the slurry vigorously for 1-2 hours.

  • Isolation: Filter the solid and wash it with a small amount of fresh, cold solvent.

  • Drying: Dry the purified product under vacuum at 50-60°C.

Analytical Methods for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of this compound.

Typical HPLC Parameters:

Parameter Typical Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient of acetonitrile and water (often with a modifier like formic acid)
Flow Rate 1.0 mL/min
Detection UV at approximately 250 nm
Column Temperature 25-30°C

Note: This is a general guide. The specific HPLC method should be developed and validated according to ICH guidelines to ensure accuracy and precision.[8]

Impurity Identification Pathway

The following diagram illustrates the synthetic origin of potential impurities.

Impurity_Pathway cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities in Final Product p_Nitroaniline p-Nitroaniline Intermediate_A Intermediate A (e.g., 5-chloropentanoyl chloride reaction product) p_Nitroaniline->Intermediate_A Impurity_1 Unreacted p-Nitroaniline p_Nitroaniline->Impurity_1 Carry-over Intermediate_B Intermediate B (e.g., 1-(4-Nitrophenyl)piperidin-2-one) Intermediate_A->Intermediate_B Intermediate_C Intermediate C (e.g., 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one) Intermediate_B->Intermediate_C Impurity_2 Unreacted Intermediate B Intermediate_B->Impurity_2 Carry-over Target_Compound Target Compound (this compound) Intermediate_C->Target_Compound Impurity_3 Unreacted Intermediate C Intermediate_C->Impurity_3 Carry-over Impurity_4 Synthetic Byproducts Target_Compound->Impurity_4 Side-reaction Morpholine Morpholine Morpholine->Target_Compound

Caption: Synthetic pathway and potential impurity origins.

References

Validation & Comparative

A Comparative Guide to the Purity Analysis of 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract: This guide provides a comprehensive examination of the analytical methodologies for determining the purity of 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one, a key intermediate in the synthesis of the anticoagulant Apixaban.[1][2][] Ensuring the purity of this intermediate is critical for the safety and efficacy of the final active pharmaceutical ingredient (API). We present a detailed, robust, and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method as the primary analytical approach. The causality behind each experimental parameter is explained, reflecting field-proven insights. Furthermore, this guide objectively compares the performance of the proposed HPLC method with alternative techniques such as Ultra-Performance Liquid Chromatography (UPLC) and Thin-Layer Chromatography (TLC), supported by a logical framework and adherence to international regulatory standards.

Introduction: The Analytical Imperative

This compound (CAS 503615-03-0) is a heterocyclic organic compound whose molecular integrity is paramount in the multi-step synthesis of Apixaban.[1] Impurities, whether they are unreacted starting materials, synthetic by-products, or degradants, can carry through to the final API, potentially altering its pharmacological and toxicological profile. Therefore, a precise, accurate, and reliable analytical method for purity determination is not merely a quality control measure but a cornerstone of drug safety and regulatory compliance.[4][5]

High-Performance Liquid Chromatography (HPLC) is the quintessential technique for this purpose in the pharmaceutical industry due to its high resolution, quantitative accuracy, and adaptability.[6] This guide is designed for researchers, analytical chemists, and drug development professionals, offering a self-validating system for purity analysis grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[7][8]

Physicochemical Rationale for Method Selection

Understanding the molecule's properties is fundamental to developing a successful analytical method.[9]

  • Structure and Polarity: The molecule (C₁₅H₁₇N₃O₄, M.W. 303.31 g/mol ) possesses several key features: a polar morpholino group, a highly polar nitro group, and a dihydropyridinone core.[2][10] This combination of polar functional groups and a moderately non-polar aromatic backbone makes it an ideal candidate for Reversed-Phase (RP) HPLC, where a non-polar stationary phase is used with a polar mobile phase.

  • Chromophore for UV Detection: The 4-nitrophenyl group is a strong chromophore, meaning it absorbs ultraviolet (UV) light. This allows for sensitive and specific detection using a standard UV detector, one of the most common and robust detectors in HPLC.[11] A preliminary wavelength scan would identify the λmax (wavelength of maximum absorbance) for optimal sensitivity, typically above 250 nm for such structures.

  • Solubility: The compound's polarity suggests good solubility in common organic solvents used in HPLC mobile phases, such as acetonitrile and methanol, facilitating sample preparation.[5]

Optimized RP-HPLC Method for Purity Determination

The following protocol is designed to be robust and provide excellent separation of the main compound from potential process-related impurities and degradants.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Chromatographic Analysis cluster_data Phase 3: Data Processing & Reporting A Standard & Sample Weighing B Dissolution in Diluent (e.g., Acetonitrile/Water) A->B C Filtration (0.45 µm Syringe Filter) B->C D System Suitability Test (SST) C->D To HPLC System E Sample Injection into HPLC D->E F Chromatographic Separation (Gradient Elution) E->F G UV Detection F->G H Peak Integration & Identification G->H Raw Data I Purity Calculation (% Area) H->I J Generate Report I->J

Caption: High-level workflow for HPLC purity analysis.

Detailed Experimental Protocol

Instrumentation:

  • A High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 stationary phase (e.g., Waters Symmetry, Agilent Zorbax, Phenomenex Luna), 150 mm x 4.6 mm, 5 µm particle size.

    • Causality: A C18 column provides the necessary hydrophobic interactions to retain the analyte and separate it from more polar or less polar impurities. The 150 mm length offers a good balance between resolution and run time.[11]

  • Mobile Phase A: 0.1% Formic Acid in Water.

    • Causality: Formic acid acts as a pH modifier to sharpen peak shape by suppressing the ionization of any acidic or basic functional groups on the analyte or impurities.[4]

  • Mobile Phase B: Acetonitrile.

    • Causality: Acetonitrile is a common organic modifier in RP-HPLC with low viscosity and good UV transparency.

  • Gradient Elution:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 70 30
    15.0 20 80
    20.0 20 80
    20.1 70 30

    | 25.0 | 70 | 30 |

    • Causality: A gradient elution is superior to an isocratic method for impurity profiling as it can separate compounds with a wide range of polarities and ensures that late-eluting, highly retained impurities are washed from the column.[11]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

    • Causality: Thermostatting the column ensures reproducible retention times by mitigating fluctuations in mobile phase viscosity.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Solutions Preparation:

  • Diluent: Acetonitrile/Water (50:50 v/v).

  • Standard Solution: Accurately weigh ~10 mg of reference standard and dissolve in 100 mL of diluent to get a concentration of 100 µg/mL.

  • Sample Solution: Prepare the sample to be tested at the same concentration (100 µg/mL) as the standard solution.

System Suitability Test (SST): Before sample analysis, inject the standard solution five times. The system is deemed ready if the following criteria are met:

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%.

  • Tailing Factor (Asymmetry Factor): 0.8 - 1.5.

  • Theoretical Plates (N): ≥ 2000.

    • Trustworthiness: SST ensures that the analytical system is performing with adequate precision, efficiency, and peak shape on the day of analysis, making the subsequent data reliable.

Method Validation: A Self-Validating System (ICH Q2(R2))

Method validation is the documented process that establishes the performance characteristics of the analytical procedure, ensuring it is suitable for its intended purpose.[8][12]

Validation Parameters Logic

Validation_Logic cluster_qualitative Qualitative Aspects cluster_quantitative Quantitative Aspects cluster_performance Performance Limits Root ICH Q2(R2) Validation for Purity Method Specificity Specificity / Selectivity (Can it distinguish the analyte?) Root->Specificity Linearity Linearity (Proportional response?) Root->Linearity Range Range (Concentration interval?) Root->Range Accuracy Accuracy (How close to true value?) Root->Accuracy Precision Precision (Repeatability?) Root->Precision LOQ Limit of Quantitation (LOQ) (Lowest amount to quantify?) Root->LOQ Robustness Robustness (Tolerant to small changes?) Root->Robustness Linearity->Range defines Precision->Accuracy supports

Caption: Logical relationship of validation parameters per ICH Q2(R2).

Summary of Validation Experiments
ParameterExperimental ApproachAcceptance Criteria
Specificity Analyze blank, placebo (if in formulation), and spiked samples. Perform forced degradation (acid, base, peroxide, heat, light).The main peak should be free from interference from other components. Peak purity analysis (using DAD) should pass.
Linearity Analyze at least five concentrations across the range (e.g., LOQ to 150% of test concentration).Correlation coefficient (r²) ≥ 0.99.
Range Derived from linearity data.The range for which the method is linear, accurate, and precise.
Accuracy Analyze samples spiked with known amounts of analyte at three levels (e.g., 80%, 100%, 120%) in triplicate.% Recovery should be within 98.0% - 102.0%.
Precision Repeatability: Six replicate preparations at 100% concentration. Intermediate Precision: Repeat on a different day with a different analyst.RSD ≤ 2.0% for both repeatability and intermediate precision.
Limit of Quantitation (LOQ) Determine the concentration that yields a signal-to-noise ratio of approximately 10:1.Precision (RSD) at the LOQ concentration should be ≤ 10%.
Robustness Deliberately vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2).System suitability parameters should remain within limits. No significant change in results.[8]

Comparative Analysis with Alternative Techniques

While HPLC is the recommended method, it is instructive to compare it with other available technologies.

FeatureRP-HPLC (Recommended) UPLC (Ultra-Performance LC) TLC (Thin-Layer Chromatography)
Principle Separation on a packed column under high pressure.Separation on a packed column with smaller particles (<2 µm) under very high pressure.[6]Separation on a flat plate (stationary phase) by capillary action.
Resolution HighVery HighLow to Moderate
Analysis Speed Moderate (e.g., 25 min)Fast (e.g., < 5 min)Fast (for qualitative checks)
Quantitation ExcellentExcellentSemi-quantitative at best
Solvent Usage ModerateLowLow
System Cost ModerateHighVery Low
Primary Use Case Gold standard for quality control, purity, and assay determination.High-throughput screening, complex mixture analysis, improved resolution over HPLC.Rapid reaction monitoring, preliminary purity checks.[1]

Expertise & Experience Insight:

  • HPLC vs. UPLC: UPLC is essentially a higher-efficiency version of HPLC. While it offers faster run times and better resolution, the transition requires significant investment in new instrumentation capable of handling the higher backpressures. For routine quality control of a known intermediate, the robustness and ubiquity of standard HPLC often make it the more practical and cost-effective choice.

  • HPLC vs. TLC: TLC is an invaluable tool during synthesis development for quick checks on reaction completion.[1] However, it lacks the resolving power and quantitative capability required for final purity assessment against regulatory specifications. Co-eluting impurities are common in TLC and would be missed, whereas they can be resolved by HPLC.

Conclusion

The Reversed-Phase HPLC method detailed in this guide provides a robust, precise, and accurate system for the purity analysis of this compound. The methodology is grounded in a thorough understanding of the analyte's physicochemical properties and aligns with the stringent validation requirements of the ICH. The systematic approach to method development and validation ensures the generation of trustworthy data, which is critical for decision-making in the pharmaceutical development pipeline. While alternative techniques like UPLC offer speed advantages and TLC provides convenience for in-process checks, the proposed HPLC method represents the optimal balance of performance, reliability, and accessibility for its intended purpose of definitive purity determination.

References

"3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one" structural confirmation by X-ray crystallography

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide to the Structural Elucidation of 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one

For researchers, scientists, and professionals in drug development, the precise and unequivocal determination of a molecule's three-dimensional structure is a critical, non-negotiable step. The spatial arrangement of atoms dictates a compound's physicochemical properties, its interaction with biological targets, and ultimately its efficacy and safety as a therapeutic agent. This guide provides a comprehensive comparison of analytical techniques for the structural confirmation of small organic molecules, centered on the case of this compound, a key intermediate in the synthesis of the widely-used anticoagulant, Apixaban.[1]

While a complete single-crystal X-ray diffraction study for this specific compound is not publicly available, we will delve into the insights provided by powder X-ray diffraction (PXRD) and compare this with the rich data obtained from spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy. This comparative analysis will equip the reader with the critical understanding needed to select and interpret data from the most appropriate analytical tools for structural verification.

The Gold Standard: X-ray Crystallography

Single-crystal X-ray crystallography is revered as the definitive method for determining the absolute structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single, well-ordered crystal, we can generate a precise three-dimensional map of electron density. This map allows for the unambiguous determination of atomic positions, bond lengths, bond angles, and stereochemistry.

In the absence of a single-crystal structure for our target compound, we turn to powder X-ray diffraction (PXRD) data, which, while less detailed, provides a unique fingerprint of the crystalline solid.

Experimental Protocol: Powder X-ray Diffraction

A finely ground sample of crystalline this compound is evenly spread onto a sample holder. The sample is then irradiated with a monochromatic X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

Data Interpretation: What Powder XRD Reveals

The resulting diffractogram is a plot of diffracted intensity versus 2θ. The positions and relative intensities of the diffraction peaks are characteristic of the compound's crystal lattice. For this compound, the following unit cell parameters have been reported:

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁
a7.112(1) Å
b33.360(2) Å
c6.265(1) Å
α90°
β94.037(1)°
γ90°
Volume1483.08 ų
Z4

This data provides a unique identifier for this specific crystalline form and can be used for phase identification and quality control. However, it does not provide the precise atomic coordinates that a single-crystal study would yield.

Corroborative Evidence: Spectroscopic Techniques

To build a complete picture of the molecular structure, we must turn to spectroscopic methods that probe the connectivity and chemical environment of the atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

Experimental Protocol: A small amount of the compound is dissolved in a deuterated solvent (e.g., DMSO-d₆) and placed in a strong magnetic field. The sample is then irradiated with radiofrequency pulses, and the absorption of energy by the hydrogen nuclei is detected.

Data Interpretation: The ¹H NMR spectrum of this compound would be expected to show distinct signals for each unique proton environment. The chemical shift (δ) of each signal provides information about the electronic environment of the proton, the integration gives the relative number of protons, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

Chemical Shift (δ ppm)MultiplicityIntegrationAssignment
8.24 - 8.19d2HAromatic protons on the nitrophenyl ring
7.63 - 7.58d2HAromatic protons on the nitrophenyl ring
3.72 - 3.69t2H-CH₂- in the dihydropyridinone ring
2.48 - 2.44t2H-CH₂- in the dihydropyridinone ring
~3.7 (superimposed)m4H-O-CH₂- protons in the morpholine ring
~2.9 (superimposed)m4H-N-CH₂- protons in the morpholine ring

Note: The exact chemical shifts for the morpholine protons can vary and may overlap with other signals.

Experimental Protocol: Similar to ¹H NMR, but the experiment is tuned to detect the ¹³C nucleus.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Experimental Protocol: A small amount of the solid sample is mixed with KBr powder and pressed into a thin pellet, which is then placed in the path of an IR beam.

Data Interpretation: The FT-IR spectrum of this compound would display characteristic absorption bands confirming the presence of key functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
~1670StrongC=O stretch (amide)
~1593, ~1517StrongN-O stretch (nitro group)
~1340StrongN-O stretch (nitro group)
~1240MediumC-N stretch
~1115MediumC-O-C stretch (morpholine)
High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition.

Experimental Protocol: A dilute solution of the sample is introduced into the mass spectrometer, where it is ionized. The mass-to-charge ratio (m/z) of the resulting ions is then measured with high precision.

Data Interpretation: For this compound (C₁₅H₁₇N₃O₄), the expected monoisotopic mass is 303.1219 g/mol . HRMS would be able to confirm this mass to within a few parts per million, providing strong evidence for the proposed molecular formula.

Comparative Analysis: The Power of a Multi-Technique Approach

Each analytical technique provides a unique piece of the structural puzzle. A truly unambiguous structural confirmation relies on the convergence of data from multiple, orthogonal methods.

TechniqueStrengthsLimitations
Single-Crystal XRD - Provides the absolute 3D structure. - Unambiguously determines stereochemistry and conformation.- Requires a suitable single crystal, which can be difficult to grow.
Powder XRD - Provides a unique fingerprint for a crystalline solid. - Useful for phase identification and quality control.- Does not provide atomic coordinates or detailed structural information.
NMR Spectroscopy - Provides detailed information about the molecular connectivity and electronic environment in solution. - Can be used to determine relative stereochemistry.- Does not provide information about the solid-state packing. - Can be complex to interpret for large molecules.
FT-IR Spectroscopy - Quickly identifies the presence of key functional groups.- Provides limited information about the overall molecular structure.
HRMS - Provides a highly accurate molecular formula.- Does not provide information about the connectivity or stereochemistry.

The workflow for structural confirmation should ideally integrate these techniques to build a self-validating system.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Structural Confirmation synthesis Synthesis of 3-Morpholino-1-(4-nitrophenyl)- 5,6-dihydropyridin-2(1H)-one purification Purification (e.g., Recrystallization) synthesis->purification pxrd Powder X-Ray Diffraction (PXRD) purification->pxrd Crystalline Solid nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Solution Sample ftir FT-IR Spectroscopy purification->ftir Solid Sample hrms High-Resolution Mass Spectrometry (HRMS) purification->hrms Solution Sample confirmation Unambiguous Structural Confirmation pxrd->confirmation Crystal Lattice Info nmr->confirmation Connectivity & Stereochem ftir->confirmation Functional Groups hrms->confirmation Molecular Formula

Figure 1. A typical workflow for the structural confirmation of a small molecule, integrating multiple analytical techniques.

Conclusion

The structural confirmation of this compound serves as an excellent case study for the application of a multi-technique approach to structural elucidation. While single-crystal X-ray diffraction remains the gold standard for providing an unambiguous three-dimensional structure, a combination of powder XRD, NMR, FT-IR, and HRMS can provide a comprehensive and self-validating dataset that confirms the identity and purity of the compound. For researchers in drug discovery and development, a thorough understanding of the strengths and limitations of each of these techniques is paramount for ensuring the quality and integrity of their chemical matter.

References

A Comparative Guide to the Synthesis of 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern pharmaceutical development, the efficient and scalable synthesis of key intermediates is paramount. 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one is a critical building block in the synthesis of Apixaban, a widely prescribed anticoagulant for the prevention of stroke and systemic embolism.[1][2] This guide provides an in-depth comparison of the prevalent synthetic methodologies for this vital intermediate, offering researchers and drug development professionals a comprehensive resource for selecting the most suitable route based on factors such as yield, purity, scalability, and economic viability.

Introduction to the Synthetic Challenge

The structure of this compound, featuring a dihydropyridinone core substituted with a morpholine and a nitrophenyl group, presents unique synthetic challenges. The desired regioselectivity and the need for high purity in the final product necessitate a careful selection of starting materials and reaction conditions. This guide will dissect two prominent synthetic pathways, highlighting their respective strengths and weaknesses.

Method 1: Multi-Step Synthesis from p-Nitroaniline

A commercially viable and robust manufacturing process for the target compound commences with the readily available and cost-effective starting material, p-nitroaniline.[1] This multi-step approach is designed to overcome the limitations of earlier synthetic routes that often relied on more expensive reagents and cumbersome purification techniques like column chromatography.[1]

Synthetic Workflow

The synthesis proceeds through a series of well-defined steps, culminating in the desired product with high purity and a respectable overall yield.

multi_step_synthesis p_nitroaniline p-Nitroaniline intermediate1 N-(4-nitrophenyl)-5-chloropentanamide p_nitroaniline->intermediate1 Acylation intermediate2 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one intermediate1->intermediate2 Intramolecular Cyclization target 3-Morpholino-1-(4-nitrophenyl)- 5,6-dihydropyridin-2(1H)-one intermediate2->target Nucleophilic Substitution

Caption: Multi-step synthesis of the target compound from p-nitroaniline.

Experimental Protocol

Step 1: Synthesis of N-(4-nitrophenyl)-5-chloropentanamide

  • To a solution of p-nitroaniline in a suitable solvent, 5-chlorovaleryl chloride is added dropwise at a controlled temperature.

  • The reaction is monitored for completion by High-Performance Liquid Chromatography (HPLC).

  • Upon completion, the product is isolated by filtration and washed.

Step 2: Synthesis of 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one

  • The N-(4-nitrophenyl)-5-chloropentanamide is treated with a base to facilitate an intramolecular cyclization.

  • The reaction mixture is heated to ensure complete conversion.

  • The resulting crude product is then purified.

Step 3: Synthesis of this compound

  • The chlorinated intermediate is reacted with an excess of morpholine.[3]

  • The reaction can be carried out in the presence of a solvent like N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF) to manage the exothermic nature of the reaction.[3]

  • The mixture is heated to reflux, and upon completion, the product is precipitated by the addition of water and collected by filtration.[4]

Performance Data
ParameterValueReference
Overall Yield 48% (over four steps)[1]
Purity ≥ 98% (by HPLC)[1]
Starting Material p-Nitroaniline[1]
Advantages and Disadvantages

Advantages:

  • Cost-effective: Utilizes inexpensive and readily available starting materials.[1]

  • Scalable: The process is described as a robust and commercially viable manufacturing process.[1]

  • High Purity: Achieves a high degree of purity without the need for column chromatography.[1]

Disadvantages:

  • Multi-step: A higher number of synthetic steps can increase production time and complexity.

  • Use of Chlorinating Agents: Involves the use of reagents like 5-chlorovaleryl chloride, which require careful handling.

Method 2: Two-Step Synthesis from 1-(4-Nitrophenyl)-2-piperidone

An alternative and more convergent approach starts from 1-(4-nitrophenyl)-2-piperidone. This method involves the activation of the piperidone ring followed by nucleophilic substitution with morpholine.[4]

Synthetic Workflow

This two-step process offers a more direct route to the target compound.

two_step_synthesis piperidone 1-(4-Nitrophenyl)-2-piperidone activated_intermediate Activated Intermediate piperidone->activated_intermediate Activation (e.g., PCl5) target 3-Morpholino-1-(4-nitrophenyl)- 5,6-dihydropyridin-2(1H)-one activated_intermediate->target Nucleophilic Substitution with Morpholine

Caption: Two-step synthesis of the target compound from 1-(4-nitrophenyl)-2-piperidone.

Experimental Protocol

Step 1: Activation of 1-(4-Nitrophenyl)-2-piperidone

  • 1-(4-nitrophenyl)-2-piperidone is treated with phosphorus pentachloride (PCl₅) to form an activated intermediate.[4]

  • The reaction is quenched by carefully pouring the mixture into ice water.

  • The intermediate is extracted with an organic solvent like chloroform and concentrated under reduced pressure.[4]

Step 2: Nucleophilic Substitution with Morpholine

  • The resulting solid intermediate is dissolved in an excess of morpholine.[4]

  • The mixture is heated to reflux for a specified period.[4][5]

  • Upon cooling, the product precipitates and is collected by filtration after the addition of water.[4][5]

Performance Data
ParameterValueReference
Overall Yield 66% (for the two steps)[4]
Starting Material 1-(4-Nitrophenyl)-2-piperidone[4]
Advantages and Disadvantages

Advantages:

  • Higher Yield: This method reports a higher overall yield compared to the multi-step synthesis from p-nitroaniline.[4]

  • Fewer Steps: A more convergent synthesis with fewer isolated intermediates.

Disadvantages:

  • Harsh Reagents: The use of phosphorus pentachloride is a significant drawback due to its hazardous nature and moisture sensitivity.

  • Starting Material Availability: The availability and cost of 1-(4-nitrophenyl)-2-piperidone may be a limiting factor compared to p-nitroaniline.

  • Exothermic Reaction: The reaction with morpholine is exothermic and requires careful temperature control.[3]

Broader Context: Synthesis of Dihydropyridinone Scaffolds

The synthesis of dihydropyridinone and related piperidinone structures is a well-explored area in organic chemistry.[6][7] Multi-component reactions, such as the Hantzsch and Biginelli reactions, offer efficient one-pot methods for constructing dihydropyridine and dihydropyrimidinone cores, respectively.[8][9][10][11] These reactions are valued for their atom economy and ability to generate molecular diversity. While not directly reported for the synthesis of the title compound, these strategies could inspire novel, more efficient synthetic routes. For instance, a multi-component condensation involving an appropriate aldehyde, a β-ketoester, and an amine source could potentially lead to a dihydropyridinone precursor.[12]

Conclusion: A Comparative Outlook

Both of the detailed synthetic methods for this compound present viable pathways for its preparation. The choice between them will largely depend on the specific requirements of the research or manufacturing setting.

FeatureMethod 1 (from p-Nitroaniline)Method 2 (from 1-(4-Nitrophenyl)-2-piperidone)
Starting Material Inexpensive and readily availablePotentially more expensive and less common
Number of Steps Multi-stepTwo-step
Overall Yield 48%66%
Reagent Safety Involves chlorinating agentsUtilizes hazardous PCl₅
Scalability Proven to be commercially viableScalability may be hampered by reagent choice
Purification Avoids column chromatographyRelies on precipitation and filtration

For large-scale, commercial production, the multi-step synthesis from p-nitroaniline appears to be the more pragmatic choice due to its economic advantages and established scalability, despite the lower overall yield.[1] For laboratory-scale synthesis where yield is a primary concern and the handling of hazardous reagents can be managed, the two-step method from 1-(4-nitrophenyl)-2-piperidone offers a more efficient route.[4]

Future research in this area could focus on developing a catalytic, one-pot synthesis that combines the economic benefits of readily available starting materials with the efficiency of a more convergent approach, potentially drawing inspiration from established multi-component reaction methodologies.

References

A Comparative Analysis of Apixaban Precursors: The Strategic Advantage of 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Apixaban (marketed as Eliquis) is a potent, orally bioavailable, and selective inhibitor of blood coagulation factor Xa, widely prescribed for the prevention of stroke and systemic embolism.[1][2] The commercial success of Apixaban has spurred extensive research into developing efficient, cost-effective, and scalable synthetic routes. A critical aspect of this endeavor lies in the strategic selection of key intermediates, or precursors. This guide provides an in-depth comparative analysis of various precursors used in Apixaban synthesis, with a particular focus on the advantages offered by 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one . We will dissect the synthetic pathways, evaluate process economics, and present supporting experimental data to offer a comprehensive resource for researchers, chemists, and professionals in drug development.

Introduction: The Synthetic Challenge of Apixaban

The molecular architecture of Apixaban, 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide, presents a significant synthetic challenge.[3] Its structure comprises a central pyrazolo-pyridine core linked to three distinct appendages: a p-methoxyphenyl group, a carboxamide moiety, and a phenyl-piperidinone side chain. The efficiency of the overall synthesis is heavily dependent on the strategy used to construct the core and introduce these functionalities. Early synthetic routes, while foundational, often relied on expensive starting materials and laborious purification methods, rendering them unsuitable for large-scale industrial production.[1][4]

The p-Nitroaniline Route: A Paradigm Shift in Cost-Effectiveness

A major advancement in Apixaban synthesis was the move away from expensive starting materials like iodoaniline towards the more economical p-nitroaniline.[1][5] This shift laid the groundwork for several competing synthetic pathways, each distinguished by a key intermediate. Three prominent precursors derived from p-nitroaniline are:

  • This compound (Hereafter, Intermediate A )

  • 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one (Hereafter, Intermediate B )

  • 3-Morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one (Hereafter, Intermediate C )

The selection among these intermediates is a critical decision point, balancing factors like process efficiency, yield, purity, and overall manufacturing cost.[1]

In Focus: this compound (Intermediate A)

Intermediate A (CAS: 503615-03-0) has emerged as a preferred precursor in many modern, commercially viable syntheses of Apixaban.[1][6] Its strategic value lies in providing a stable, high-purity building block that facilitates the subsequent crucial transformations.

Synthetic Workflow for Intermediate A

The synthesis of Intermediate A from p-nitroaniline is a multi-step process that has been optimized to overcome the limitations of earlier reported methods.[1] The general pathway is outlined below.

Synthesis_of_Intermediate_A pna p-Nitroaniline npp 1-(4-nitrophenyl)piperidin-2-one pna->npp Amidation & Cyclization dcnp 3,3-dichloro-1-(4-nitrophenyl) piperidin-2-one npp->dcnp Dichlorination (e.g., PCl5) intA Intermediate A (3-Morpholino-1-(4-nitrophenyl)-5,6- dihydropyridin-2(1H)-one) dcnp->intA Nucleophilic Substitution & Elimination (Morpholine)

Caption: Synthetic pathway to Intermediate A from p-nitroaniline.

The causality behind these steps is crucial:

  • Amidation & Cyclization: p-Nitroaniline is first reacted with a suitable five-carbon synthon (like 5-chlorovaleroyl chloride) to form an amide, which then undergoes intramolecular cyclization to yield 1-(4-nitrophenyl)piperidin-2-one. This establishes the foundational lactam ring.

  • Dichlorination: The lactam is then treated with a chlorinating agent, typically phosphorus pentachloride (PCl5), to introduce two chlorine atoms at the 3-position.[7] This step activates the molecule for the subsequent nucleophilic substitution.

  • Substitution & Elimination: The resulting 3,3-dichloro intermediate is reacted with morpholine. This proceeds via a nucleophilic substitution of one chlorine atom, followed by the elimination of HCl to form the C=C double bond, and a subsequent substitution of the second chlorine, yielding the final enamine structure of Intermediate A.[7]

Advantages of the Intermediate A Pathway
  • Economic Viability: The use of inexpensive p-nitroaniline as the starting material significantly reduces the overall cost compared to routes using iodoaniline.[1]

  • High Purity & Stability: Optimized processes allow for the synthesis of Intermediate A with high purity (≥98%), which is critical for the quality of the final Active Pharmaceutical Ingredient (API).[1] Its solid nature and stability make it easy to handle and store.[6]

  • Avoidance of Problematic Reagents: This pathway avoids the use of organometallic catalysts like copper, which are often required in Ullmann coupling reactions seen in other routes and can lead to difficult-to-remove metal impurities.[4]

Overcoming Process Challenges

Early lab-scale preparations of Intermediate A were beset by challenges, including the use of a large excess of morpholine, which complicated work-up, and the formation of impurities that required tedious column chromatography for removal.[1] Modern industrial processes have addressed these issues by:

  • Optimizing the stoichiometry of morpholine.

  • Employing solvent control and specific temperature profiles to minimize side reactions.[8]

  • Developing robust crystallization procedures that yield high-purity product without the need for chromatography.[1]

Comparative Analysis with Alternative Precursors

The choice of Intermediate A becomes clearer when compared directly with its main alternatives derived from p-nitroaniline.

Intermediate B: 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one

Intermediate B is essentially the precursor to Intermediate A in some synthetic schemes. However, it can also be used directly to build the Apixaban core.

  • Synthetic Route: Intermediate B is reacted with ethyl (Z)-2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate to form the pyrazolo[3,4-c]pyridine core.[4][9]

  • Advantages: This approach constructs the central bicyclic system in a single, efficient step.

  • Disadvantages: This route leaves the introduction of the morpholine (or a precursor to the final carboxamide) and the entire piperidinone side chain to later stages. This can lead to a longer overall synthesis and potential challenges in selectivity and yield in the subsequent steps. The direct use of the chloro-intermediate may present different impurity profiles that need to be managed.

Intermediate C: 3-Morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one

Intermediate C is a more advanced precursor where the piperidinone ring is already installed.

  • Synthetic Route: This intermediate is synthesized from Intermediate A. The process involves the reduction of the nitro group on Intermediate A to an amine, followed by acylation with 5-chlorovaleroyl chloride, and subsequent intramolecular cyclization.[4][9]

  • Advantages: As a late-stage intermediate, its use simplifies the final steps of the synthesis. It is a key building block in a highly convergent synthesis strategy.[10]

  • Disadvantages: The synthesis of Intermediate C itself adds several steps to the overall process. While convergent, any yield losses in the creation of this complex intermediate are magnified in the overall process efficiency. It pushes the complexity to an earlier stage of the synthesis.

Apixaban_Synthesis_Comparison cluster_0 Starting Material cluster_1 Key Precursors cluster_2 Advanced Intermediate cluster_3 Final Product pna p-Nitroaniline intB Intermediate B (Chloro-nitro) pna->intB intA Intermediate A (Morpholino-nitro) intC Intermediate C (Morpholino-piperidinone) intA->intC 1. Reduction (NO2 -> NH2) 2. + 5-Chlorovaleroyl chloride 3. Cyclization intB->intA + Morpholine apixaban Apixaban intB->apixaban Route via Chloro-Intermediate intC->apixaban Convergent Route

Caption: Relationship between key Apixaban precursors from p-nitroaniline.

Data-Driven Comparison

The choice of synthetic route is ultimately guided by quantitative metrics. The following table summarizes key comparative data gathered from patent literature and process chemistry publications.

Precursor / RouteKey IntermediateStarting MaterialTypical Overall YieldPurity of IntermediateKey AdvantagesKey Disadvantages
Route 1 Intermediate A p-Nitroaniline~48% (for Intermediate A)[1]≥98%[1]Economical, high purity intermediate, avoids problematic catalysts.Multi-step synthesis to reach the intermediate.
Route 2 Intermediate B p-NitroanilineYields vary, reported ~21% for a subsequent step in some older patents.[4]VariableDirect formation of pyrazolo-pyridine core.Can lead to longer overall synthesis; potential for different impurity profiles.
Route 3 Iodo-phenyl precursorIodoanilineLowerHighHistorically significant; straightforward coupling.Prohibitively expensive starting material for commercial scale.[1]

Note: Overall yields are highly dependent on the specific patented process and optimization level. The figures provided are indicative based on available literature.

Experimental Protocols

For the benefit of researchers, we provide a representative, detailed protocol for the synthesis of Intermediate A, synthesized from publicly available literature.[7][11]

Protocol 1: Synthesis of this compound (Intermediate A)

Step A: Synthesis of 3,3-dichloro-1-(4-nitrophenyl)piperidin-2-one

  • To a stirred solution of 1-(4-nitrophenyl)piperidin-2-one (e.g., 0.15 mol) in a suitable solvent like toluene, slowly add phosphorus pentachloride (PCl5) (e.g., 0.52 mol) at 25-30 °C.

  • Heat the reaction mixture to reflux and maintain for 2-3 hours, monitoring completion by TLC or HPLC.

  • Cool the reaction mixture and carefully quench it by pouring it into ice water (e.g., 500 mL).

  • Separate the organic layer and extract the aqueous layer with a suitable solvent like chloroform or dichloromethane (e.g., 3 x 100 mL).

  • Combine the organic layers, wash with saturated sodium chloride solution, and dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude 3,3-dichloro intermediate as a solid.

Step B: Synthesis of Intermediate A

  • In a reaction flask, add the crude dichloro intermediate from Step A (e.g., 57 g).

  • Add morpholine (e.g., 307 mL). Caution: The reaction can be exothermic.

  • Slowly heat the mixture to reflux (approx. 125-130 °C) and maintain for 2-4 hours.[12] Monitor the reaction by HPLC.

  • Upon completion, cool the reaction mixture to room temperature. Morpholine hydrochloride will precipitate.

  • Add water (e.g., 600 mL) to precipitate the product.

  • Filter the resulting yellow solid, wash thoroughly with water, and dry under vacuum at 50-60 °C to yield the target compound, Intermediate A. A two-step yield of approximately 66% has been reported.[11]

Conclusion and Future Outlook

The synthetic route to Apixaban via This compound represents a highly optimized and economically advantageous strategy for large-scale pharmaceutical manufacturing. By starting from the inexpensive p-nitroaniline and proceeding through a stable, high-purity crystalline intermediate, this pathway effectively balances yield, purity, and cost. It successfully circumvents the major drawbacks of earlier methods, such as the use of expensive iodo-compounds and the need for cumbersome purification techniques.

While alternative precursors like the 3-chloro intermediate offer more direct routes to the core structure, the overall process efficiency may be lower due to challenges in subsequent steps. The use of more advanced intermediates shifts the synthetic burden to an earlier stage. Therefore, the strategic selection of Intermediate A provides a robust and reliable foundation for the synthesis of Apixaban, ensuring the consistent production of this life-saving medication. Future research will likely continue to focus on further process intensification, green chemistry principles, and flow chemistry applications to enhance the efficiency of this already well-established route.

References

A Comparative Guide to the Biological Activity of 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one and Its Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activity of structurally similar compounds is paramount. This guide provides an in-depth comparison of 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one, a key pharmaceutical intermediate, with its biologically active analogues. We will delve into the known activities, structure-activity relationships, and the experimental methodologies used to elucidate these functions, offering a comprehensive resource for those in the field of medicinal chemistry and pharmacology.

Introduction to this compound

This compound is primarily recognized as a crucial building block in the synthesis of Apixaban, a potent and selective oral direct factor Xa inhibitor used for the prevention and treatment of thromboembolic diseases.[1] While its role as a synthetic intermediate is well-established, there is a conspicuous absence of data regarding its own intrinsic biological activity in publicly available literature. The presence of a morpholine ring, a privileged scaffold in medicinal chemistry, and a nitrophenyl group, a moiety sometimes associated with specific biological effects, warrants a comparative investigation into its potential activities relative to its structural cousins.[2]

This guide will compare the titular compound to its close analogue, 3-morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one, which has been designated as an "anticancer agent," and to a broader class of morpholine-containing compounds known for their potent inhibitory effects on the phosphoinositide 3-kinase (PI3K) signaling pathway. Finally, we will consider the biological profile of the end-product, Apixaban, to provide a complete picture of the therapeutic landscape surrounding this chemical scaffold.

Comparative Analysis of Biological Activity

The biological activity of a molecule is intrinsically linked to its structure. Minor modifications can lead to profound changes in its interaction with biological targets. The following table summarizes the known biological activities of this compound and its selected analogues.

CompoundStructureKnown Biological ActivityKey Findings
This compound Primarily a synthetic intermediate for Apixaban.[1] No significant direct biological activity reported.Its chemical properties are optimized for its role in the synthesis of Apixaban.[1]
3-Morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one (Anticancer Agent 209) Anticancer agent.[2][3]The replacement of the nitrophenyl group with a (2-oxopiperidin-1-yl)phenyl moiety confers anticancer properties.[2][3]
Morpholino-Substituted PI3K Inhibitors (e.g., Thieno[2,3-d]pyrimidines) Potent and often selective inhibitors of PI3K isoforms.[4]The morpholine group is a key pharmacophore for PI3K inhibition, contributing to binding at the ATP-binding site.[4]
Apixaban Direct, selective Factor Xa inhibitor; anticoagulant.[5][6]Effective in preventing and treating thromboembolic events.[5] May have indirect antiplatelet and fibrinolytic effects.[5][7]

Delving into the Mechanisms: PI3K Inhibition and Anticancer Activity

The stark difference in the biological profiles of these closely related molecules highlights the importance of specific structural features. The anticancer activity of 3-morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one and the potent PI3K inhibition by other morpholine-containing analogues point towards the critical role of the substituent on the phenyl ring and the overall heterocyclic core in determining the biological target.

The PI3K Signaling Pathway: A Key Target in Oncology

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell proliferation, growth, survival, and metabolism.[8] Its aberrant activation is a hallmark of many cancers, making it a prime target for drug development.[9] Morpholine-containing compounds have emerged as a significant class of PI3K inhibitors.[4]

PI3K_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Activation Cell_Survival Cell Survival Akt->Cell_Survival Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition mTORC2 mTORC2 mTORC2->Akt Phosphorylation Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth

Caption: The PI3K/Akt/mTOR signaling pathway.

The morpholine moiety in many PI3K inhibitors occupies a specific region in the ATP-binding pocket of the enzyme, forming crucial hydrogen bonds and hydrophobic interactions. The rest of the molecule, including the heterocyclic core and its substituents, contributes to selectivity and overall potency against different PI3K isoforms.[8]

Structure-Activity Relationship (SAR) Insights

The transition from a biologically inert intermediate to a potent drug molecule is a journey guided by the principles of structure-activity relationships.

  • The Role of the Phenyl Substituent: The most striking difference between the inactive this compound and the anticancer agent analogue is the replacement of the nitro group with a (2-oxopiperidin-1-yl)phenyl group. This suggests that the nitro group is not conducive to a favorable interaction with a biological target, or that the (2-oxopiperidin-1-yl)phenyl moiety introduces a key binding element necessary for anticancer activity. Further studies would be needed to identify the specific target of this anticancer analogue.

  • The Morpholine Moiety as a Privileged Scaffold: The prevalence of the morpholine group in PI3K inhibitors underscores its importance as a pharmacophore. In the context of PI3K inhibition, the oxygen atom of the morpholine ring often acts as a hydrogen bond acceptor, anchoring the inhibitor to the hinge region of the kinase domain.[8]

  • The Heterocyclic Core: While the dihydropyridinone core is present in the Apixaban intermediate, many potent PI3K inhibitors feature other heterocyclic systems like pyrimidines, quinazolines, or thienopyrimidines.[4][9] These variations in the core structure influence the overall geometry of the molecule and its ability to fit into the ATP-binding pocket of the target kinase.

  • From Intermediate to Drug - The Case of Apixaban: The transformation of this compound into Apixaban involves several synthetic steps that dramatically alter the molecule's structure and confer a highly specific biological activity. The final structure of Apixaban is optimized for potent and selective inhibition of Factor Xa, with the various moieties of the molecule making specific interactions with the active site of the enzyme.[10]

Experimental Methodologies for Biological Evaluation

To ascertain the biological activities discussed, a series of well-defined experimental protocols are employed.

Experimental Workflow for Assessing Anticancer Activity

Anticancer_Workflow cluster_invitro In Vitro Assays cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Models Cytotoxicity Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) Apoptosis Apoptosis Assay (e.g., Annexin V/PI staining) Cytotoxicity->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) Apoptosis->CellCycle TargetID Target Identification (e.g., Kinase Profiling) CellCycle->TargetID WesternBlot Western Blotting (Pathway analysis) TargetID->WesternBlot Xenograft Tumor Xenograft Model (in mice) WesternBlot->Xenograft Toxicity Toxicity Studies Xenograft->Toxicity

Caption: A typical workflow for evaluating the anticancer potential of a compound.

1. Cytotoxicity Assays (e.g., MTT Assay):

  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to purple formazan crystals.

  • Protocol:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the test compound for a specified period (e.g., 24, 48, 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or isopropanol).

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

2. PI3K Enzyme Inhibition Assay (e.g., Kinase-Glo® Assay):

  • Principle: This is a luminescent assay that measures the amount of ATP remaining in a solution following a kinase reaction. The amount of ATP is inversely correlated with the kinase activity.

  • Protocol:

    • In a 96-well plate, add the recombinant PI3K enzyme, the lipid substrate (e.g., PIP2), and the test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature to allow the kinase reaction to proceed.

    • Stop the reaction and add the Kinase-Glo® reagent, which contains luciferase and its substrate.

    • The luciferase enzyme uses the remaining ATP to produce a luminescent signal.

    • Measure the luminescence using a luminometer.

    • Calculate the percentage of kinase inhibition and determine the IC50 value.

Conclusion

While this compound serves as a chemically stable and reliable intermediate in the synthesis of the blockbuster anticoagulant Apixaban, it appears to be devoid of significant intrinsic biological activity. However, the analysis of its structural analogues reveals a fascinating landscape of potent biological effects. The simple substitution of the nitrophenyl group for a (2-oxopiperidin-1-yl)phenyl moiety is sufficient to impart anticancer properties, highlighting the exquisite sensitivity of biological systems to molecular structure.

Furthermore, the broader family of morpholine-containing heterocyclic compounds has proven to be a rich source of potent PI3K inhibitors with significant therapeutic potential in oncology. This comparative guide underscores the power of medicinal chemistry to transform a simple building block into a life-saving therapeutic through rational design and a deep understanding of structure-activity relationships. For researchers in drug discovery, the journey from an inactive intermediate to a potent and selective drug molecule remains a central and compelling challenge.

References

"3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one" validating analytical methods for quantification

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Validating Analytical Methods for the Quantification of 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one

Introduction: The Critical Role of Quantification in Pharmaceutical Synthesis

In the landscape of pharmaceutical development, the purity and concentration of every component are paramount. This is especially true for key intermediates like This compound (CAS: 503615-03-0), a critical building block in the synthesis of Apixaban, a widely used anticoagulant.[1][2] Ensuring the precise quantity and purity of this intermediate directly impacts the yield, impurity profile, and ultimate safety and efficacy of the final Active Pharmaceutical Ingredient (API).

This guide serves as a comprehensive resource for researchers, analytical chemists, and quality control professionals. It provides a detailed comparison of two robust analytical methods for the quantification of this intermediate: a widely accessible High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a highly sensitive and specific Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS) method.

Our approach is grounded in the principles of scientific integrity, explaining not just the procedural steps but the causal logic behind them. Every protocol is designed as a self-validating system, adhering to the stringent requirements of the International Council for Harmonisation (ICH) guidelines to ensure the resulting data is reliable, reproducible, and fit for its intended purpose.[3][4]

Chapter 1: Foundational Principles of Analytical Method Validation

The core objective of any analytical method validation is to demonstrate, with a high degree of assurance, that the method is suitable for its intended use.[4] This is not merely a procedural checklist but a scientific exercise to understand a method's capabilities and limitations. The internationally recognized guideline, ICH Q2(R1), provides a comprehensive framework for this process.[5]

A key requirement for methods used in pharmaceutical stability and quality control is that they must be stability-indicating . This means the method must be able to produce a clear, unambiguous result for the analyte of interest, free from interference from any potential degradation products, process impurities, or other matrix components.[6]

To prove a method is stability-indicating, we employ forced degradation studies , as outlined in ICH Q1A(R2).[7][8] In these studies, the drug substance is intentionally exposed to harsh conditions—such as strong acids, bases, oxidation, high heat, and intense light—to generate potential degradants. The goal is to achieve a modest level of degradation (typically 5-20%) and then use the analytical method to prove that the parent compound's peak is well-resolved from any new peaks that appear.[6][7]

Chapter 2: Method Comparison Overview

We will explore and compare two powerful, yet distinct, analytical techniques for the quantification of this compound.

  • Method A: HPLC-UV: This is the workhorse of most quality control laboratories. It is robust, reliable, and cost-effective. The method leverages the compound's nitroaromatic structure, which contains a strong chromophore, making it ideal for UV detection.[9][10] It is perfectly suited for routine assays, purity determinations, and content uniformity testing where concentration levels are relatively high.

  • Method B: UHPLC-MS/MS: This method offers superior sensitivity and specificity. By coupling the high-resolution separation power of UHPLC with the precise molecular identification of tandem mass spectrometry, it can detect and quantify the analyte at much lower levels than HPLC-UV.[11] This makes it the ideal choice for demanding applications such as impurity profiling, cleaning validation, or pharmacokinetic studies where trace-level quantification is necessary.

Chapter 3: Detailed Protocol & Validation: HPLC-UV Method

Principle of the Method

This method utilizes reversed-phase chromatography, where the stationary phase (typically a C18-bonded silica) is nonpolar, and the mobile phase is a more polar mixture of water and an organic solvent. The analyte, being a moderately nonpolar molecule, is retained on the column and then eluted by the organic mobile phase. Separation is achieved based on its relative affinity for the stationary and mobile phases. Quantification is performed by measuring the absorbance of the analyte's nitroaromatic chromophore, typically at a wavelength of 254 nm, and comparing the peak area to that of a reference standard of known concentration.[12][13]

Experimental Protocol: HPLC-UV
  • Reagents and Materials:

    • Reference Standard: this compound (≥99% purity).

    • Solvents: HPLC-grade Acetonitrile (ACN) and Methanol (MeOH).

    • Water: Deionized or Milli-Q grade.

    • Mobile Phase Additive: Formic acid (reagent grade).

  • Standard and Sample Preparation:

    • Diluent: Acetonitrile/Water (50:50, v/v).

    • Standard Stock Solution (1000 µg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

    • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with diluent.

    • Sample Solution (for Assay): Accurately weigh a sample containing an expected ~2.5 mg of the analyte into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent to achieve a target concentration of 100 µg/mL.

  • Chromatographic Conditions:

    • HPLC System: A standard analytical HPLC with a UV/PDA detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 30% B to 80% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

Validation Workflow: HPLC-UV

The following diagram outlines the logical flow for validating the HPLC-UV method in accordance with ICH Q2(R1) guidelines.

G cluster_0 Method Development & Setup cluster_1 Core Validation Parameters (ICH Q2(R1)) cluster_2 Finalization Dev Method Development (Column, Mobile Phase) Prep Prepare Validation Protocol & Reagents Dev->Prep Specificity Specificity (Forced Degradation) Prep->Specificity Linearity Linearity & Range Prep->Linearity Accuracy Accuracy (Spike/Recovery) Prep->Accuracy Precision Precision (Repeatability & Intermediate) Prep->Precision LOQ LOQ / LOD Prep->LOQ Robustness Robustness Prep->Robustness Report Validation Report Generation Robustness->Report SOP Implement as Standard Operating Procedure Report->SOP

Caption: Workflow for HPLC-UV method validation per ICH Q2(R1).

Validation Parameter Protocols & Acceptance Criteria
  • Specificity (Stability-Indicating Study): [7]

    • Protocol: Prepare solutions of the analyte (~100 µg/mL) and subject them to the following stress conditions:

      • Acid Hydrolysis: 0.1 M HCl at 60 °C for 4 hours.

      • Base Hydrolysis: 0.1 M NaOH at 60 °C for 2 hours.

      • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal: Solid sample at 105 °C for 48 hours.

      • Photolytic: Solution exposed to ICH Q1B-specified light conditions.

    • Analysis: Analyze the unstressed sample, stressed samples, and a placebo blank.

    • Acceptance Criteria: The analyte peak must be spectrally pure (as determined by a PDA detector) and well-resolved (Resolution > 2) from all degradation peaks. The mass balance should be between 95-105%.

  • Linearity and Range:

    • Protocol: Analyze the calibration standards (e.g., 1 to 100 µg/mL) in triplicate.

    • Analysis: Construct a calibration curve by plotting the average peak area against concentration.

    • Acceptance Criteria: The correlation coefficient (R²) must be ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration.

  • Accuracy (Recovery):

    • Protocol: Prepare a placebo mixture. Spike the placebo at three concentration levels (e.g., 80%, 100%, and 120% of the nominal sample concentration) in triplicate.

    • Analysis: Analyze the spiked samples and calculate the percentage recovery.

    • Acceptance Criteria: The mean recovery should be between 98.0% and 102.0% at each level.

  • Precision:

    • Repeatability (Intra-day): Prepare and analyze six independent samples at 100% of the target concentration on the same day, with the same analyst and equipment.

    • Intermediate Precision (Inter-day): Repeat the repeatability study on a different day with a different analyst or on different equipment.

    • Acceptance Criteria: The Relative Standard Deviation (%RSD) must be ≤ 2.0% for repeatability and intermediate precision.

  • Limit of Quantification (LOQ) and Limit of Detection (LOD):

    • Protocol: Determine based on the signal-to-noise ratio (S/N) by analyzing serially diluted solutions.

    • Acceptance Criteria: LOQ is the concentration with an S/N ratio of ~10. LOD is the concentration with an S/N ratio of ~3. Precision at the LOQ should have an RSD ≤ 10%.

  • Robustness:

    • Protocol: Analyze a standard solution while making small, deliberate variations to the method parameters (e.g., flow rate ±10%, column temperature ±5 °C, mobile phase composition ±2%).

    • Acceptance Criteria: The peak area and retention time should not significantly change, demonstrating the method's reliability during normal use.

Data Summary: HPLC-UV Method Validation
Validation ParameterAcceptance CriteriaHypothetical ResultPass/Fail
Specificity Peak Purity > 99.5%, Resolution > 2Purity Index: 99.9%, Min. Resolution: 3.1Pass
Linearity (R²) ≥ 0.9990.9998Pass
Range 1 - 100 µg/mL1 - 100 µg/mLPass
Accuracy (% Recovery) 98.0 - 102.0%99.2% - 101.5%Pass
Precision (Repeatability %RSD) ≤ 2.0%0.85%Pass
Precision (Intermediate %RSD) ≤ 2.0%1.10%Pass
LOQ S/N ≈ 101.0 µg/mL (S/N = 10.5)Pass
LOD S/N ≈ 30.3 µg/mL (S/N = 3.5)Pass
Robustness No significant impact on resultsSystem suitability parameters met under all conditionsPass

Chapter 4: Detailed Protocol & Validation: UHPLC-MS/MS Method

Principle of the Method

This advanced method utilizes the same reversed-phase separation principles but on a UHPLC system, which uses smaller column particles (<2 µm) to achieve faster analysis times and higher resolution. The key difference is the detector. A tandem mass spectrometer provides two layers of mass filtering for unparalleled specificity. The first quadrupole (Q1) isolates the precursor ion (the molecular weight of our analyte). This ion is then fragmented in a collision cell (Q2), and the second quadrupole (Q3) isolates a specific, characteristic fragment ion. This precursor-to-product ion transition is called Multiple Reaction Monitoring (MRM) and is virtually unique to the target analyte, eliminating almost all potential interferences.[14] Ionization is typically achieved with Electrospray Ionization (ESI), and given the presence of the basic morpholine nitrogen, the positive ion mode (ESI+) is the logical choice.

Experimental Protocol: UHPLC-MS/MS
  • Reagents and Materials: As per HPLC-UV method, but using LC-MS grade solvents and additives is critical.

  • Standard and Sample Preparation:

    • Diluent: Acetonitrile/Water (50:50, v/v).

    • Standard Stock Solution (100 µg/mL): Prepared as in the HPLC-UV method.

    • Working Standard Solutions: Prepare a series of calibration standards over a much lower range (e.g., 0.1, 0.5, 1, 5, 10, 50 ng/mL) by serial dilution.

    • Sample Solution: Prepare to a target concentration within the calibration range.

  • Chromatographic and MS Conditions:

    • UHPLC System: A UHPLC system coupled to a triple quadrupole mass spectrometer.

    • Column: C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 20% B to 90% B over 2.5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

    • Mass Spectrometer Conditions:

      • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

      • Precursor Ion (Q1): m/z 304.1 (M+H)⁺.

      • Product Ions (Q3): Optimize for two fragments (e.g., m/z 218.1 for quantification, m/z 174.1 for confirmation).

      • Collision Energy: Optimize for maximum fragment intensity.

Validation Workflow: UHPLC-MS/MS

The validation process mirrors the HPLC-UV method but with an emphasis on MS-specific parameters.

G cluster_0 Method Development & Setup cluster_1 Core Validation Parameters (ICH Q2(R1)) cluster_2 Finalization Dev UHPLC Method Development Tune MS Tuning & Optimization (MRM Transitions) Dev->Tune Prep Prepare Validation Protocol & Reagents Tune->Prep Specificity Specificity (MRM, Ion Ratio) Prep->Specificity Linearity Linearity & Range Prep->Linearity Accuracy Accuracy (Spike/Recovery) Prep->Accuracy Precision Precision (Repeatability & Intermediate) Prep->Precision LOQ LOQ / LOD Prep->LOQ Robustness Robustness Prep->Robustness Report Validation Report Generation Robustness->Report SOP Implement as Specialized SOP Report->SOP

Caption: Workflow for UHPLC-MS/MS method validation.

Validation Parameter Protocols & Acceptance Criteria

The protocols for Linearity, Accuracy, Precision, and Robustness are analogous to the HPLC-UV method, but performed at the lower concentration range appropriate for this technique.

  • Specificity:

    • Protocol: Analyze a blank placebo sample. The high selectivity of MRM is the primary indicator of specificity. Analyze forced degradation samples to ensure no isobaric interferences (compounds with the same mass) are formed that also produce the same fragments.

    • Acceptance Criteria: No signal greater than 20% of the LOQ response should be present in the blank at the analyte's retention time. The ratio of the quantifier to qualifier ion must remain consistent (within ±20%) across all samples compared to the standard.

  • Limit of Quantification (LOQ) and Limit of Detection (LOD):

    • Protocol & Criteria: Determined by S/N ratio (10 for LOQ, 3 for LOD). The precision (%RSD) for six replicate injections at the LOQ must be ≤ 20%.

Data Summary: UHPLC-MS/MS Method Validation
Validation ParameterAcceptance CriteriaHypothetical ResultPass/Fail
Specificity No interference at analyte RTNo peaks in blank, consistent ion ratioPass
Linearity (R²) ≥ 0.9950.9985Pass
Range 0.1 - 50 ng/mL0.1 - 50 ng/mLPass
Accuracy (% Recovery) 95.0 - 105.0%97.5% - 103.8%Pass
Precision (Repeatability %RSD) ≤ 5.0%2.5%Pass
Precision (Intermediate %RSD) ≤ 10.0%4.8%Pass
LOQ S/N ≈ 10, RSD ≤ 20%0.1 ng/mL (S/N = 11.2, RSD = 8.5%)Pass
LOD S/N ≈ 30.03 ng/mL (S/N = 3.8)Pass
Robustness No significant impact on resultsSystem suitability parameters met under all conditionsPass

Chapter 5: Comparative Analysis and Application Guidance

Performance Comparison
ParameterMethod A: HPLC-UVMethod B: UHPLC-MS/MSSenior Scientist's Insight
Specificity Good (relies on chromatographic separation & UV purity)Excellent (relies on separation, precursor mass, and fragment mass)MS/MS is the gold standard for specificity.
Sensitivity (LOQ) ~1.0 µg/mL (1000 ng/mL)~0.1 ng/mLUHPLC-MS/MS is approximately 10,000 times more sensitive.
Analysis Time ~15 minutes per sample~5 minutes per sampleUHPLC significantly increases sample throughput.
Linear Range Wide (suitable for high % assays)Narrower (ideal for trace analysis)Choose the method whose range covers your expected concentrations.
Robustness HighModerate (more sensitive to matrix effects and instrument drift)HPLC-UV is generally easier to transfer between labs.
Cost & Complexity LowerHigherUHPLC-MS/MS requires specialized equipment and expertise.
Application Scenarios: Choosing the Right Tool for the Job

As a Senior Application Scientist, the choice of method is dictated entirely by the question you need to answer. It is not about which method is "better," but which is "fit for purpose."[3]

  • Choose HPLC-UV for:

    • Routine QC testing: Verifying the purity and strength of the intermediate in bulk batches.

    • Final Product Assay: Quantifying the amount of a related substance in a final API or drug product where specifications are in the % range.

    • Process Development: Quickly assessing reaction completion or yield when concentrations are high.

  • Choose UHPLC-MS/MS for:

    • Trace Impurity Identification & Quantification: Detecting and measuring unknown or low-level process impurities or degradants.

    • Cleaning Validation: Ensuring that manufacturing equipment has been cleaned to acceptable (and very low) residual levels of the intermediate.

    • Genotoxic Impurity Analysis: If any related impurities were flagged as potentially genotoxic, this method would be required to quantify them at ppm levels.

Conclusion

Both the HPLC-UV and UHPLC-MS/MS methods can be robustly validated to provide accurate and reliable quantification of this compound. The HPLC-UV method stands out as a cost-effective and rugged choice for routine, high-concentration quality control applications. In contrast, the UHPLC-MS/MS method provides unparalleled sensitivity and specificity, making it indispensable for trace-level analysis required for impurity profiling and cleaning validation. By understanding the distinct advantages and performance characteristics of each technique, researchers and drug development professionals can confidently select and validate the appropriate analytical method to ensure the quality and safety of their pharmaceutical products.

References

The Pivotal Intermediate: A Comparative Guide to 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one in the Synthesis of Direct Oral Anticoagulants

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to the Drug Development Community

In the landscape of modern anticoagulant therapy, the development of direct oral anticoagulants (DOACs) has marked a significant advancement in the prevention and treatment of thromboembolic disorders. Among these, the Factor Xa inhibitors Apixaban, Rivaroxaban, and Edoxaban stand as pillars of current clinical practice. The efficiency, scalability, and cost-effectiveness of the synthesis of these active pharmaceutical ingredients (APIs) are critically dependent on the performance of their key chemical intermediates. This guide provides a comprehensive comparison of the performance of 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one , a crucial intermediate in the synthesis of Apixaban, with the key intermediates used in the synthesis of Rivaroxaban and Edoxaban.

Introduction: The Central Role of Intermediates in Factor Xa Inhibitor Synthesis

The synthesis of complex molecules like Apixaban, Rivaroxaban, and Edoxaban involves multi-step processes where the strategic choice of intermediates is paramount. An ideal intermediate should not only be readily synthesizable with high yield and purity but also offer a convergent and efficient route to the final API. This guide delves into the synthetic pathways of these three leading Factor Xa inhibitors, with a focus on the performance of their respective key intermediates.

Apixaban Synthesis: The Versatility of the Dihydropyridinone Core

The synthesis of Apixaban often proceeds through a convergent strategy, where the pyrazole-carboxamide core is constructed from key building blocks. One of the most economically viable routes utilizes p-nitroaniline as a starting material, leading to the formation of the pivotal intermediate, This compound .

Synthetic Pathway to this compound

A robust and commercially viable process for the synthesis of this intermediate has been developed, demonstrating an overall yield of 48% over four steps with a purity of ≥98%.[1] This process overcomes the limitations of earlier methods that relied on expensive starting materials like iodoaniline.[1]

Apixaban_Intermediate_Synthesis p-Nitroaniline p-Nitroaniline Intermediate_A Intermediate_A p-Nitroaniline->Intermediate_A Step 1 Intermediate_B Intermediate_B Intermediate_A->Intermediate_B Step 2 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one Intermediate_B->3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one Step 3 This compound This compound 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one->this compound Step 4 (Morpholine)

Caption: Synthetic workflow for this compound.

Performance and Comparison with an Alternative Apixaban Intermediate

While This compound is a cornerstone of a cost-effective Apixaban synthesis, other intermediates have also been explored. A notable alternative is 3-morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one .[2][3][4][5] This intermediate is formed later in the synthetic sequence and offers the advantage of incorporating a significant portion of the final Apixaban structure.

IntermediateSynthetic Steps (from common precursors)Overall YieldPurityKey Advantages
This compound 448%≥98%Cost-effective starting materials, robust and scalable process.[1]
3-morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one Multiple steps from 1-(4-aminophenyl)-3-(morpholin-4-yl)-5,6-dihydropyridin-2(1H)-one72-87.5%95.3-99.47%Closer in structure to the final API, potentially simplifying final coupling steps.[2][5]

The choice between these intermediates often depends on the overall manufacturing strategy, balancing factors such as the cost of raw materials, process complexity, and purification requirements.

Rivaroxaban Synthesis: The Chiral Oxazolidinone Intermediate

The synthesis of Rivaroxaban, another leading Factor Xa inhibitor, hinges on the efficient construction of its chiral core. The key intermediate in this process is (S)-4-(4-(5-(Aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one .[6]

Synthetic Pathway and Performance

The synthesis of this chiral intermediate often starts from (S)-(+)-N-(2,3-Epoxypropyl)phthalimide and 4-(4-aminophenyl)morpholin-3-one.[7] Optimized processes focus on improving yield and purity while ensuring stereochemical control. One improved process reports the synthesis of the methanesulfonate salt of the key intermediate with a product yield of 96.86%.[7]

Rivaroxaban_Intermediate_Synthesis Raw_Materials (S)-(+)-N-(2,3-Epoxypropyl)phthalimide + 4-(4-aminophenyl)morpholin-3-one Condensation_Product Condensation_Product Raw_Materials->Condensation_Product Condensation Cyclized_Intermediate Cyclized_Intermediate Condensation_Product->Cyclized_Intermediate Cyclization Hydrolyzed_Intermediate Hydrolyzed_Intermediate Cyclized_Intermediate->Hydrolyzed_Intermediate Hydrolysis Rivaroxaban_Intermediate (S)-4-(4-(5-(Aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one Hydrolyzed_Intermediate->Rivaroxaban_Intermediate Acylation

Caption: General synthetic workflow for the key Rivaroxaban intermediate.

The high yield and purity of the Rivaroxaban intermediate are critical for the efficiency of the final coupling step with 5-chlorothiophene-2-carbonyl chloride to form the active drug substance.

Edoxaban Synthesis: The Stereochemically Complex Diamine Intermediate

The synthesis of Edoxaban presents its own set of challenges, primarily centered around the stereoselective synthesis of its key intermediate, a complex diamine derivative. A crucial building block in this synthesis is tert-butyl (1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexylcarbamate .

Synthetic Pathway and Performance

The synthesis of this intermediate is a multi-step process that requires careful control of stereochemistry. One reported method for a subsequent intermediate, tert-butyl N-((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino) -5-(dimethylcarbamoyl)cyclohexyl)carbamate, which is a direct precursor to Edoxaban, details a process with a high yield of 93.0% and a purity of 98.96%.[8]

Edoxaban_Intermediate_Synthesis Starting_Material Chiral Cyclohexane Derivative Intermediate_C Intermediate_C Starting_Material->Intermediate_C Multi-step synthesis tert-butyl (1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexylcarbamate tert-butyl (1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexylcarbamate Intermediate_C->tert-butyl (1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexylcarbamate Key Intermediate Formation Edoxaban_Precursor Edoxaban_Precursor tert-butyl (1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexylcarbamate->Edoxaban_Precursor Coupling

Caption: Simplified workflow for the synthesis of the key Edoxaban intermediate.

The complexity of the Edoxaban intermediate synthesis underscores the importance of developing efficient and stereoselective methods to ensure the economic viability of the final drug product.

Comparative Performance Analysis

DrugKey IntermediateReported YieldReported PurityKey Synthetic Challenge
Apixaban This compound 48% (overall, 4 steps)≥98%Economical multi-step synthesis from simple starting materials.[1]
Rivaroxaban (S)-4-(4-(5-(Aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one methanesulfonate 96.86% (final step)>98%Stereocontrol during the formation of the chiral oxazolidinone ring.[7][9]
Edoxaban tert-butyl N-((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate 93.0% (final step)98.96%Multi-step synthesis with control of multiple stereocenters.[8]

Experimental Protocols

Synthesis of this compound

A detailed, multi-step experimental protocol starting from p-nitroaniline is described in the literature. A crucial step involves the reaction of 3-chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one with morpholine.

Step-by-Step Protocol (Illustrative Final Step):

  • To a solution of 3-chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one in a suitable solvent (e.g., an aprotic polar solvent), add an excess of morpholine.

  • Heat the reaction mixture to a temperature sufficient to drive the reaction to completion (e.g., 90-100 °C).

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).

  • Upon completion, cool the reaction mixture and precipitate the product by the addition of water.

  • Isolate the solid product by filtration, wash with water, and dry under vacuum to afford the desired intermediate.

Note: This is a generalized protocol. For detailed experimental conditions, including specific reagents, solvents, and temperatures, refer to the cited scientific literature.

Conclusion: A Strategic Choice for Efficient Drug Synthesis

The performance of This compound as an intermediate in the synthesis of Apixaban is highly competitive. Its synthesis from inexpensive starting materials via a robust and scalable process makes it an attractive option for large-scale manufacturing. While the key intermediates for Rivaroxaban and Edoxaban can be synthesized in high yields in their final steps, the overall complexity and stereochemical challenges of their synthetic routes are significant considerations.

Ultimately, the choice of a synthetic strategy and its key intermediates is a multifaceted decision that requires a thorough evaluation of economic, chemical, and logistical factors. This guide provides a comparative framework to aid researchers and drug development professionals in making informed decisions to optimize the synthesis of these critical anticoagulant medications.

References

A Comparative Guide to Impurity Profiling of 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Apixaban Synthesis

3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one is a highly specialized pharmaceutical intermediate.[1] It serves as a critical building block in the synthesis of Apixaban, a widely prescribed oral anticoagulant used for the prevention of stroke and systemic embolism.[1][2] The quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API), Apixaban, are directly dependent on the purity of its intermediates.[] Consequently, a rigorous and comprehensive impurity profiling of this compound is not merely a quality control measure; it is a fundamental requirement for regulatory compliance and patient safety.[4]

Impurities in pharmaceuticals can originate from numerous sources, including raw materials, intermediates, by-products from side reactions, and degradation of the substance during manufacturing or storage.[][5][6] Even at trace levels, these unwanted chemicals can compromise the therapeutic performance or pose significant health risks.[4] International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A, mandate the reporting, identification, and qualification of impurities in new drug substances, establishing clear thresholds for action.[7][8][9] Any impurity present at a level of 0.10% or more must be identified and characterized.[10][11]

This guide provides an in-depth comparison of analytical methodologies for the impurity profiling of this compound. We will explore the causality behind experimental choices, present detailed protocols, and compare the strengths and limitations of each technique, offering a practical framework for researchers, scientists, and drug development professionals.

Understanding the Impurity Landscape: A Synthesis-Based Approach

To develop a robust analytical strategy, we must first anticipate the potential impurities. The known synthesis of this compound involves the reaction of 1-(4-nitrophenyl)-2-piperidone with phosphorus pentachloride, followed by treatment with morpholine.[12][13] This pathway illuminates the likely sources of process-related impurities.

Potential Impurity Classes:

  • Starting Materials & Reagents: Unreacted 1-(4-nitrophenyl)-2-piperidone, morpholine, and residual phosphorus-containing compounds.

  • Intermediates: Incomplete conversion can lead to the presence of key intermediates, such as 3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one.[13]

  • By-products: Side reactions, such as over-reaction or alternative reaction pathways, can generate structurally similar compounds.

  • Degradation Products: The molecule contains a nitro group and an enamine-like double bond, making it susceptible to chemical degradation under stress conditions (e.g., hydrolysis, oxidation, or reduction).[12]

The following diagram illustrates the relationship between the target compound and its potential process-related impurities.

G substance substance reagent reagent intermediate intermediate target target impurity impurity SM1 1-(4-nitrophenyl)-2-piperidone Inter 3,3-Dichloro-1-(4-nitrophenyl) piperidin-2-one SM1->Inter Imp1 Unreacted SM1 SM1->Imp1 SM2 Morpholine Target 3-Morpholino-1-(4-nitrophenyl)-5,6- dihydropyridin-2(1H)-one SM2->Target Imp2 Unreacted Morpholine SM2->Imp2 PCl5 PCl5 PCl5->Inter Inter->Target Imp3 Incomplete Reaction (Intermediate) Inter->Imp3 Imp4 Degradation Products (e.g., Hydrolysis) Target->Imp4 Degradation

Caption: Potential process-related impurities in the synthesis of the target compound.

Comparative Analysis of Core Analytical Methodologies

No single analytical technique can provide a complete impurity profile. A multi-modal approach is essential, leveraging the strengths of different technologies. The most exploited techniques for impurity profiling are chromatographic and spectroscopic methods, particularly when used in hyphenated systems.[11]

Technique Primary Application Strengths Limitations
HPLC-UV Quantification of known impurities and purity assessment.Robust, reproducible, excellent quantitative accuracy, widely available.Requires reference standards for identification; may not detect co-eluting or non-UV active impurities.
UPLC-UV High-throughput screening and improved separation.Faster run times, higher resolution, and greater sensitivity than HPLC.Higher backpressure requires specialized instrumentation.
LC-MS Identification of unknown impurities and structural elucidation.Provides molecular weight information for definitive identification; highly sensitive.[4]Quantification can be less precise than UV; matrix effects can cause ion suppression.
GC-MS Analysis of volatile organic impurities and residual solvents.Excellent for separating and identifying volatile compounds.Not suitable for non-volatile or thermally labile compounds like the target API intermediate.
NMR Absolute structural confirmation of isolated impurities.Provides unambiguous structural information.[14]Requires relatively large amounts of pure, isolated impurity; lower sensitivity.

Experimental Workflows & Protocols

A logical workflow is crucial for efficient and thorough impurity profiling. The process begins with a high-resolution separation technique to screen for impurities, followed by identification and, finally, structural confirmation if necessary.

Caption: A typical workflow for pharmaceutical impurity profiling.

Protocol 1: High-Resolution Purity Assessment by UPLC-UV

Causality: Ultra-Performance Liquid Chromatography (UPLC) is chosen over traditional HPLC to achieve superior resolution and faster analysis times, which is critical for separating structurally similar impurities from the main compound. A reversed-phase C18 column is selected due to the predominantly non-polar nature of the dihydropyridinone core. The gradient elution ensures that both early-eluting polar impurities and late-eluting non-polar impurities are effectively resolved and quantified.

Methodology:

  • Instrumentation: Waters ACQUITY UPLC System with a Photodiode Array (PDA) detector.

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-1 min: 10% B

    • 1-8 min: 10% to 90% B

    • 8-9 min: 90% B

    • 9-9.1 min: 90% to 10% B

    • 9.1-10 min: 10% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 2 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of 0.5 mg/mL.

  • System Suitability: Perform five replicate injections of a standard solution. The relative standard deviation (RSD) for the peak area of the main compound should be ≤ 1.0%.

Protocol 2: Identification of Unknowns by LC-MS

Causality: When the UPLC-UV method detects an unknown impurity above the 0.10% identification threshold, a hyphenated mass spectrometry technique is required for structural elucidation.[10] Electrospray Ionization (ESI) in positive mode is selected as the morpholino and pyridinone nitrogens are readily protonated, providing a strong molecular ion signal ([M+H]+). High-resolution mass spectrometry (e.g., Q-TOF) provides accurate mass data, enabling the determination of the elemental composition of the impurity.

Methodology:

  • Instrumentation: UPLC system coupled to a Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer with an ESI source.

  • Chromatographic Conditions: Utilize the same UPLC method as described in Protocol 1 to ensure retention time correlation.

  • MS Parameters (Positive ESI Mode):

    • Capillary Voltage: 3.0 kV.

    • Sampling Cone: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Desolvation Gas Flow: 800 L/hr.

    • Mass Range: 50-1000 m/z.

    • Acquisition Mode: MS^E (a mode that acquires both low-energy precursor ion data and high-energy fragment ion data in a single run).

  • Data Analysis:

    • Extract the accurate mass of the unknown impurity peak.

    • Use the mass to predict possible elemental compositions.

    • Analyze the fragmentation pattern from the high-energy scan to propose a chemical structure consistent with the synthesis pathway.

Protocol 3: Forced Degradation Studies

Causality: Forced degradation studies are essential to identify potential degradation products that could form during storage and to demonstrate the stability-indicating nature of the analytical method.[5] Conditions are chosen to target the molecule's susceptible functionalities: the nitro group (reduction), the enamine system (hydrolysis), and general stability (oxidation, heat, light).

Methodology:

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of the compound.

  • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 1N HCl. Heat at 60 °C for 24 hours, then neutralize with 1N NaOH.

  • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 1N NaOH. Heat at 60 °C for 24 hours, then neutralize with 1N HCl.

  • Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid powder to 105 °C for 48 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light in a photostability chamber.

  • Analysis: Analyze all stressed samples by the UPLC-UV (Protocol 1) and LC-MS (Protocol 2) methods to separate and identify any formed degradants.

Conclusion and Strategic Recommendations

The impurity profile of this compound is a critical quality attribute that directly impacts the safety and efficacy of the final Apixaban drug product. A successful control strategy is not based on a single technique but on an integrated, multi-faceted approach.

For routine quality control and batch release, a validated UPLC-UV method offers the necessary precision, robustness, and speed. However, for method development, validation, and the investigation of any unknown impurities that exceed regulatory thresholds, LC-MS is indispensable for rapid identification. Finally, for the absolute structural confirmation of a particularly significant or novel impurity, isolation followed by NMR spectroscopy remains the gold standard. By judiciously combining these techniques, drug developers can ensure a deep understanding of their impurity profile, satisfying regulatory requirements and guaranteeing the highest product quality.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.